molecular formula C8H7N3O2 B1449929 Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate CAS No. 1363381-84-3

Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate

Cat. No.: B1449929
CAS No.: 1363381-84-3
M. Wt: 177.16 g/mol
InChI Key: ZTRBXQLGXSJJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS RN: 1363381-84-3) is a high-purity chemical compound supplied for research and further manufacturing purposes. It is presented as an off-white to white solid with a molecular formula of C8H7N3O2 and a molecular weight of 177.16 g/mol. This molecule is a methyl ester derivative of the 1H-pyrazolo[3,4-c]pyridine heterocyclic system, one of the several possible isomers resulting from the fusion of pyrazole and pyridine rings . Compounds based on the pyrazolopyridine scaffold are of significant interest in medicinal chemistry and drug discovery due to their substantial pharmacological potential . Researchers utilize this specific ester as a versatile synthetic intermediate or building block. The carboxylate group offers a handle for further synthetic modification, allowing for the exploration of structure-activity relationships in the development of novel bioactive molecules . Pyrazolopyridine cores, in general, have been reported to exhibit a range of biological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties, and act as inhibitors for various kinases . This product is intended for research use only in laboratory settings. It is not for diagnostic or therapeutic use in humans. Researchers should handle this material with care, referring to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information. It is recommended to store the product sealed in a dry environment at room temperature .

Properties

IUPAC Name

methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-5-2-3-9-4-6(5)10-11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRBXQLGXSJJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to purines and its role in developing novel therapeutic agents. This guide provides a comprehensive, technically-grounded pathway for the synthesis of Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate, a key building block for drug discovery and development. We present a robust, two-stage synthetic strategy that involves the initial construction of a versatile 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate, followed by a regioselective palladium-catalyzed C-H activation and carboxylation at the C-3 position. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale for the selected methodologies.

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Core

Heterocyclic compounds are the cornerstone of modern pharmacology. Among them, the pyrazolo[3,4-c]pyridine core has garnered significant attention due to its structural analogy to endogenous purines, allowing it to interact with a wide array of biological targets such as protein kinases.[1] The functionalization of this scaffold is crucial for modulating its physicochemical properties and biological activity. Specifically, the introduction of a methyl carboxylate group at the C-3 position creates a versatile handle for further chemical elaboration, such as amide bond formation, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide delineates a logical and efficient synthetic approach, addressing the critical challenge of regioselective functionalization to yield the target compound, this compound.

Strategic Overview: A Two-Stage Approach

The synthesis is logically divided into two primary stages:

  • Stage 1: Construction of the Core Heterocyclic Scaffold. This involves the synthesis of a stable, functionalized precursor, 5-Bromo-1H-pyrazolo[3,4-c]pyridine. The bromine atom at the C-5 position provides an additional vector for diversification (e.g., via Buchwald-Hartwig amination) if desired in subsequent steps, making this a highly valuable intermediate.[2][3]

  • Stage 2: Regioselective C-3 Carboxylation. This stage addresses the key challenge of introducing the methyl carboxylate group at the C-3 position. We will detail a modern and powerful method involving a palladium-catalyzed C-H borylation followed by a subsequent carbonylation reaction. This approach is chosen for its high regioselectivity and functional group tolerance.

The complete synthetic workflow is illustrated below.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: C-3 Functionalization A 3-Amino-4-methylpyridine B 3-Acetylamino-4-methylpyridine A->B Ac₂O C 1-(4-Methyl-3-nitropyridin-1-ium-1-yl)ethan-1-one B->C NaNO₂, Ac₂O, DCE D 5-Bromo-1H-pyrazolo[3,4-c]pyridine C->D 1. HBr/AcOH 2. NaOMe, MeOH E 5-Bromo-1-(SEM)-1H-pyrazolo [3,4-c]pyridine D->E SEM-Cl, NaH D->E F C-3 Borylated Intermediate E->F Pd-Catalyzed C-H Borylation G Methyl 5-bromo-1-(SEM)-1H-pyrazolo [3,4-c]pyridine-3-carboxylate F->G Pd-Catalyzed Carbonylation (CO, MeOH) H Methyl 1H-pyrazolo[3,4-c]pyridine -3-carboxylate (Target) G->H Deprotection (TFA) G cluster_mech Proposed C-H Borylation/Carbonylation Mechanism compound A N-SEM Protected Pyrazolopyridine B C-H Activation (Pd Catalyst) A->B [Pd] C Borylation (B₂pin₂) B->C D Borylated Intermediate C->D E Oxidative Addition (Pd Catalyst) D->E [Pd] F CO Insertion E->F CO G Reductive Elimination (with MeOH) F->G MeOH H C-3 Carboxylated Product G->H

References

structure elucidation of Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Abstract

This technical guide provides a comprehensive, methodology-driven walkthrough for the complete structure elucidation of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of data, focusing instead on the strategic integration of modern spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HSQC, and HMBC). The causality behind experimental choices and the logic of spectral interpretation are detailed to provide researchers with a robust, self-validating framework for characterizing this and similar N-heterocyclic compounds.

Introduction: The Pyrazolo[3,4-c]pyridine Core

The pyrazolo[3,4-c]pyridine framework is a privileged scaffold in drug discovery, representing a fusion of pyrazole and pyridine rings. This arrangement offers a unique three-dimensional architecture and a rich distribution of hydrogen bond donors and acceptors, making it a versatile template for designing potent and selective therapeutic agents. This compound is a key derivative, serving as a critical building block for the synthesis of more complex molecules.[1][2] Accurate and unambiguous confirmation of its molecular structure is the foundational first step in any research and development campaign, ensuring the integrity of all subsequent biological and chemical data. This guide establishes a definitive protocol for that purpose.

The Strategic Workflow for Structure Elucidation

G cluster_0 Initial Analysis cluster_1 NMR Spectroscopy Core cluster_2 Connectivity & Final Assembly HRMS High-Resolution Mass Spectrometry (Molecular Formula) 1H_NMR 1D ¹H NMR (Proton Environment) HRMS->1H_NMR IR Infrared Spectroscopy (Functional Groups) IR->1H_NMR 13C_NMR 1D ¹³C NMR (Carbon Backbone) 1H_NMR->13C_NMR COSY 2D COSY (¹H-¹H Coupling) 13C_NMR->COSY HSQC 2D HSQC (Direct ¹H-¹³C Bonds) COSY->HSQC HMBC 2D HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Structure Final Confirmed Structure HMBC->Structure

Caption: Structure Elucidation Workflow.

Experimental Protocols

Synthesis Overview

The target compound, this compound, can be synthesized via several routes. A common approach involves the cyclization of a suitably functionalized pyridine precursor with a hydrazine derivative.[2] For the purpose of this guide, the compound was obtained as a purified solid.

Sample Preparation for Analysis

NMR Spectroscopy:

  • Accurately weigh 10-15 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is excellent for solubilizing N-heterocycles and observing exchangeable NH protons.

  • Transfer the solution to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Mass Spectrometry & IR Spectroscopy:

  • For Electrospray Ionization (ESI) HRMS, prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile.

  • For IR, the sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition and Interpretation

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and derive the molecular formula.

HRMS analysis provides the most accurate mass measurement, allowing for the unambiguous determination of the elemental composition. The technique is sensitive enough to differentiate between compounds with the same nominal mass but different atomic compositions.

Table 1: HRMS Data

Parameter Result Interpretation
Ionization Mode ESI+ Positive ion mode
Adduct [M+H]⁺ Protonated molecule
Calculated Mass 178.0666 For C₈H₈N₃O₂⁺
Observed Mass 178.0662 Experimental result
Molecular Formula C₈H₇N₃O₂ Confirmed

| Molecular Weight | 177.16 g/mol | Confirmed by PubChem[3][4] |

The excellent agreement between the calculated and observed mass (<5 ppm error) confidently confirms the molecular formula as C₈H₇N₃O₂.

Infrared (IR) Spectroscopy

Objective: To identify key functional groups present in the molecule.

IR spectroscopy measures the vibrational frequencies of bonds, providing a "fingerprint" of the functional groups present.

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3200-3400 Broad N-H stretching (pyrazole ring)
~3050 Medium Aromatic C-H stretching
~2950 Weak Aliphatic C-H stretching (methyl ester)
~1725 Strong C=O stretching (ester carbonyl)
~1610, 1580 Medium-Strong C=C and C=N stretching (aromatic rings)

| ~1250 | Strong | C-O stretching (ester) |

The presence of a strong carbonyl absorption at ~1725 cm⁻¹ and a broad N-H stretch confirms the ester and pyrazole functionalities, respectively.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[6][7][8]

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Table 3: ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
14.20 br s 1H H -1 (NH) Broad, downfield signal typical of an acidic pyrazole N-H proton.
8.95 d 1H H -4 Deshielded by the adjacent pyridine nitrogen. Shows coupling to H-5.
8.40 d 1H H -6 Deshielded by the pyridine nitrogen. Shows coupling to H-5.
7.50 dd 1H H -5 Coupled to both H-4 and H-6, appearing as a doublet of doublets.

| 3.95 | s | 3H | -OCH ₃ | Singlet in the typical range for a methyl ester. |

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Table 4: ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment Rationale
162.5 C =O Ester carbonyl carbon in a typical downfield region.
148.0 C -4 Aromatic CH deshielded by the adjacent nitrogen.
145.5 C -7a Quaternary carbon at the ring junction, deshielded by two nitrogens.
139.0 C -3 Quaternary carbon attached to the ester and two nitrogens.
133.0 C -6 Aromatic CH.
118.0 C -5 Aromatic CH.
115.0 C -3a Quaternary carbon at the ring junction.

| 52.0 | -OC H₃ | Methyl ester carbon. |

Objective: To identify protons that are coupled to each other (typically on adjacent carbons).

The COSY spectrum is critical for mapping out the spin systems within the molecule. For this compound, it confirms the connectivity of the protons on the pyridine ring.

Caption: ¹H-¹H COSY Correlations.

The spectrum shows a clear correlation between the signal at 8.95 ppm (H-4) and 7.50 ppm (H-5), and between 7.50 ppm (H-5) and 8.40 ppm (H-6), confirming the -CH=CH-CH- sequence in the pyridine ring.

Objective: To identify which proton is directly attached to which carbon.

The HSQC experiment correlates proton signals with their directly bonded carbon signals, allowing for the definitive assignment of the protonated carbons.[9][10]

Table 5: Key ¹H-¹³C HSQC Correlations

¹H Shift (ppm) Assigned Proton ¹³C Shift (ppm) Assigned Carbon
8.95 H-4 148.0 C-4
8.40 H-6 133.0 C-6
7.50 H-5 118.0 C-5

| 3.95 | -OCH₃ | 52.0 | -OCH₃ |

Objective: To connect the molecular fragments by identifying long-range (2-3 bond) correlations between protons and carbons.

The HMBC spectrum is the final and most powerful tool for assembling the complete molecular structure. It reveals correlations through multiple bonds, linking the isolated spin systems and identifying the positions of quaternary (non-protonated) carbons.[11][12][13]

G C3a C-3a C3 C-3 N2 N-2 N1 N-1 C7a C-7a C7 C-7 C6 C-6 C5 C-5 N4 N-4 H1 H-1 H1->C3a H1->C3 H1->C7a H5 H-5 H5->C3a H5->C7a H6 H-6 H6->C7a H6->C5 H7 H-7 Me -OCH3 Me->C3 CO C=O Me->CO lab1 H-5 correlates to C-7a and C-3a lab2 H-6 correlates to C-7a lab3 H-1 correlates to C-3, C-3a, C-7a lab4 Methyl protons correlate to C=O and C-3

Caption: Key HMBC correlations confirming the pyrazolo[3,4-c]pyridine core.

Key HMBC Correlations and Interpretations:

  • Methyl Protons (3.95 ppm): Show strong correlations to the carbonyl carbon (C =O at 162.5 ppm) and the quaternary carbon C -3 (139.0 ppm). This definitively places the methyl carboxylate group at position 3 of the pyrazole ring.

  • Pyridine Proton H-4 (8.95 ppm): Correlates to the quaternary ring-junction carbon C -3a (115.0 ppm) and to carbon C -5 (118.0 ppm), confirming its position adjacent to the pyrazole fusion.

  • Pyridine Proton H-6 (8.40 ppm): Correlates to the other quaternary ring-junction carbon, C -7a (145.5 ppm), and to C-5, locking in the pyridine ring's orientation.

  • Pyrazole Proton H-1 (14.20 ppm): Critically, this proton shows correlations to three quaternary carbons: C -3 (139.0 ppm), C -3a (115.0 ppm), and C -7a (145.5 ppm). These correlations are only possible with the pyrazolo[3,4-c]pyridine arrangement and unambiguously confirm the fusion of the two heterocyclic rings.

Conclusion: The Confirmed Structure

The synergistic interpretation of all spectroscopic data provides unambiguous proof for the structure of this compound.

  • HRMS confirmed the molecular formula: C₈H₇N₃O₂.

  • IR identified the key functional groups: N-H, C=O, and aromatic rings.

  • ¹H and ¹³C NMR established the number and type of proton and carbon environments.

  • COSY mapped the proton connectivity on the pyridine ring.

  • HSQC linked each proton to its directly attached carbon.

  • HMBC provided the crucial long-range correlations that pieced together the entire molecular framework, confirming the placement of the methyl carboxylate group and the specific isomerism of the fused ring system.

The collective evidence converges on a single, validated structure, providing a high-confidence foundation for its use in further research and development.

References

An In-depth Technical Guide to CAS 1363381-84-3: Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive analysis of the chemical entity identified by CAS number 1363381-84-3, Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate. The guide is structured to deliver foundational chemical data, explore the broader therapeutic potential of its structural class, and address the current landscape of scientific inquiry. Due to the limited specific research on this molecule, this guide synthesizes information from related pyrazolopyridine isomers to infer potential areas of investigation and methodologies.

Part 1: Core Chemical Identity and Properties

The compound registered under CAS number 1363381-84-3 is chemically defined as This compound . It belongs to the family of pyrazolopyridines, a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry.

Molecular Structure and Physicochemical Data

A precise understanding of the molecule's structure and properties is fundamental for any research endeavor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1363381-84-3N/A
IUPAC Name This compoundN/A
Molecular Formula C₈H₇N₃O₂N/A
Molecular Weight 177.16 g/mol [1]
Synonyms Methyl 1H-pyrazolo(3,4-c)pyridine-3-carboxylate[2]
SMILES COC(=O)c1nnc2cnccc12N/A
Appearance Likely a solid at room temperature (inferred)N/A
Solubility Data not available; likely soluble in organic solvents like DMSO and methanol (inferred)N/A
Structural Context: The Pyrazolopyridine Scaffold

The core of this molecule is the 1H-pyrazolo[3,4-c]pyridine bicyclic system. This scaffold is an isomer of other biologically significant pyrazolopyridines, such as the pyrazolo[4,3-b]pyridine and pyrazolo[1,5-a]pyridine cores. The arrangement of nitrogen atoms and the fusion of the pyrazole and pyridine rings create a unique electronic and steric environment that dictates its potential biological interactions. The methyl ester at the 3-position of the pyrazole ring is a key functional group that can influence solubility, metabolic stability, and binding to biological targets.

Part 2: Inferred Biological Significance and Potential Applications

While direct experimental data on the biological activity of this compound is not extensively available in public literature, the broader class of pyrazolopyridines has been widely investigated and has shown a diverse range of pharmacological activities.[3] This suggests that the target compound could be a valuable starting point for drug discovery programs.

Potential Therapeutic Areas

Derivatives of the pyrazolopyridine scaffold have demonstrated potential in several therapeutic areas, including:

  • Oncology: Various pyrazolopyridine derivatives have been explored as kinase inhibitors, which are crucial in cancer therapy.

  • Infectious Diseases: The scaffold has been investigated for its antibacterial and antitubercular properties.[4]

  • Neurological Disorders: Certain pyrazolopyridines have shown activity against targets relevant to neurodegenerative diseases.

  • Inflammation and Immunology: The structural motif is present in compounds designed to modulate inflammatory pathways. For instance, related pyrazolo[4,3-c]pyridine sulfonamides have been studied as carbonic anhydrase inhibitors.[5]

The specific substitution pattern of this compound makes it a unique candidate for screening in these and other disease models.

Part 3: Synthetic and Experimental Considerations

The practical application of this compound in research necessitates an understanding of its synthesis and how it can be experimentally evaluated.

General Synthetic Strategies for the Pyrazolopyridine Core

The synthesis of the pyrazolopyridine core can be achieved through various organic chemistry methodologies. While a specific protocol for CAS 1363381-84-3 is not detailed in the available literature, general approaches for related isomers often involve the cyclization of substituted pyridines or pyrazoles.[1][6] A recent study describes the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which can be further functionalized.[7]

Diagram 1: Generalized Synthetic Workflow for Pyrazolopyridine Scaffolds

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_modification Functionalization cluster_product Final Product A Substituted Pyridine C Cyclization Reaction A->C B Substituted Pyrazole B->C D Introduction of Substituents (e.g., Esterification) C->D E This compound D->E

Caption: A conceptual workflow for the synthesis of the target compound.

Proposed Experimental Evaluation Workflow

For researchers acquiring this compound as a building block, a systematic approach to elucidating its biological activity is recommended.

Diagram 2: Proposed Workflow for Biological Evaluation

G A Compound Acquisition (CAS 1363381-84-3) B Purity and Identity Confirmation (NMR, LC-MS, HPLC) A->B Quality Control C High-Throughput Screening (HTS) in diverse cell-based or biochemical assays B->C Screening Initiation D Hit Identification (Active in primary screen) C->D Data Analysis E Dose-Response and Potency Determination (IC50 / EC50) D->E Hit Confirmation F Target Identification and Validation E->F Mechanism of Action Studies G Lead Optimization F->G Medicinal Chemistry

Caption: A stepwise approach for characterizing the biological activity.

Step-by-Step Protocol for Initial Characterization:

  • Compound Procurement and Verification: Obtain this compound from a reputable chemical supplier. Upon receipt, verify the identity and purity of the compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

  • Solubility Determination: Assess the solubility of the compound in various solvents (e.g., DMSO, ethanol, aqueous buffers) to prepare stock solutions for biological assays.

  • Primary Screening: Screen the compound at a single concentration (e.g., 10 µM) in a panel of diverse biological assays. This could include kinase panels, GPCR panels, or cell viability assays across different cancer cell lines.

  • Hit Confirmation and Dose-Response: For any "hits" from the primary screen, perform a dose-response study to determine the potency (IC₅₀ or EC₅₀).

  • Secondary and Mechanistic Assays: For confirmed hits, proceed to more specific secondary assays to elucidate the mechanism of action and identify the molecular target.

Part 4: Conclusion and Future Outlook

This compound (CAS 1363381-84-3) represents an under-investigated molecule within the pharmacologically relevant pyrazolopyridine class. While direct biological data is scarce, its structural features suggest potential for development in various therapeutic areas, mirroring the activities of its isomers. This guide provides a foundational understanding of its chemical nature and proposes a logical framework for its systematic evaluation. Future research efforts directed at this compound could uncover novel biological activities and provide new scaffolds for drug discovery.

References

physical and chemical characteristics of Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Characteristics of Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Introduction

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic system due to its structural resemblance to endogenous purines. This similarity allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[1] Pyrazolopyridines, formed by the fusion of pyrazole and pyridine rings, exhibit a broad spectrum of pharmacological activities, including applications as anticancer, anti-inflammatory, and antiviral agents.[2][3]

Within this important class of compounds, the pyrazolo[3,4-c]pyridine isomer has garnered significant attention. Its unique arrangement of nitrogen atoms provides a specific vector for hydrogen bonding and molecular interactions crucial for target binding. This guide focuses on a key derivative, This compound , a versatile building block essential for drug discovery and fragment-based lead development. We will provide a comprehensive analysis of its physical and chemical properties, reactivity, synthesis, and characterization, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical reactions and biological systems. Understanding these properties is the first step in rational drug design.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇N₃O₂

  • Core Scaffold: A fused bicyclic system comprising a pyrazole ring and a pyridine ring. The key features are the ester functional group at the C-3 position and the tautomeric proton on the pyrazole nitrogen (N-1 or N-2).

Computed and Predicted Physicochemical Data

While experimental data for this specific isomer is not centrally cataloged, we can reliably predict its core properties based on its structure and data from closely related isomers. These values are critical for predicting solubility, membrane permeability, and overall drug-likeness.

PropertyPredicted ValueSource/MethodCausality and Scientific Insight
Molecular Weight 177.16 g/mol ComputedDirectly calculated from the molecular formula (C₈H₇N₃O₂).[4][5] This value is fundamental for all stoichiometric calculations.
Exact Mass 177.053826 DaComputedThe monoisotopic mass is essential for high-resolution mass spectrometry (HRMS) analysis to confirm elemental composition.[4][5]
Boiling Point ~363.1 ± 22.0 °CPredictedThe high boiling point is due to the planar, aromatic structure which allows for significant intermolecular π-stacking, and hydrogen bonding via the N-H group.[6]
XLogP3 ~0.3 - 0.8PredictedThis value suggests a relatively balanced lipophilicity.[4][5] It indicates the compound is likely to have moderate solubility in both polar and non-polar environments, a desirable trait for drug candidates.
Hydrogen Bond Donors 1ComputedThe single N-H group on the pyrazole ring is the primary hydrogen bond donor, crucial for specific interactions with protein targets.[4]
Hydrogen Bond Acceptors 4ComputedThe three nitrogen atoms (two in pyrazole, one in pyridine) and the two oxygen atoms of the ester group can all act as hydrogen bond acceptors.[4]
Rotatable Bonds 1ComputedThe only significant rotatable bond is the C-O bond of the methyl ester, leading to a conformationally rigid structure. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target.[4]

Solubility Profile: Based on its structure, this compound is expected to be sparingly soluble in water but readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol (MeOH), and dichloromethane (DCM). For biological assays, stock solutions are typically prepared in DMSO.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following sections describe the expected spectroscopic signatures for this molecule, grounded in data from analogous compounds.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative.

    • Pyridine Protons (3H): Three distinct signals in the aromatic region (δ 7.5-9.0 ppm), exhibiting characteristic doublet or doublet of doublets splitting patterns depending on their coupling with adjacent protons.

    • Pyrazole NH (1H): A broad singlet, typically downfield (δ 10.0-14.0 ppm), due to the acidic nature of the proton. Its chemical shift can be sensitive to solvent and concentration.

    • Methyl Ester (3H): A sharp singlet around δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon spectrum will confirm the core structure.

    • Carbonyl Carbon (C=O): A signal in the δ 160-165 ppm range.

    • Aromatic Carbons: Multiple signals between δ 110-155 ppm, corresponding to the carbons of the fused heterocyclic rings.

    • Methyl Carbon (-OCH₃): A signal around δ 50-55 ppm.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent molecular ion peak in positive mode corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 178.06. High-resolution mass spectrometry (HRMS) should confirm the elemental composition consistent with C₈H₇N₃O₂.

Infrared (IR) Spectroscopy

Key vibrational frequencies provide confirmation of functional groups:

  • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1710-1730 cm⁻¹.

  • C=N and C=C Stretches: Multiple absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.

Experimental Protocol: NMR Analysis of a Novel Pyrazolopyridine

This protocol outlines a self-validating system for the structural elucidation of a compound like this compound.

Objective: To obtain unambiguous structural confirmation using 1D and 2D NMR techniques.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized compound.

    • Dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for most heterocyclic compounds and allows for the clear observation of exchangeable protons like the pyrazole N-H.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

    • Acquire a standard ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum. Trustworthiness: The DEPT-135 experiment is critical for distinguishing between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, validating carbon assignments.

  • 2D NMR Acquisition:

    • Acquire a COSY (Correlation Spectroscopy) spectrum. This experiment reveals proton-proton (¹H-¹H) coupling networks, which is essential for assigning protons on the pyridine ring by tracing their connectivity.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum. This correlates directly bonded protons and carbons, providing definitive C-H assignments.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. Authoritative Grounding: This is the most powerful experiment for this scaffold. It shows correlations between protons and carbons over 2-3 bonds. Key correlations to look for include the methyl protons to the carbonyl carbon and the C-3 carbon, and the pyridine protons to carbons across the fusion.

  • Data Analysis:

    • Integrate the ¹H spectrum to confirm proton counts.

    • Use the HSQC to assign the carbons directly attached to protons.

    • Use the HMBC to piece together the full carbon skeleton and confirm the position of the methyl carboxylate group.

    • Use the COSY to walk around the pyridine ring system and assign the proton signals.

Caption: Workflow for NMR-based structural elucidation.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the interplay between the electron-deficient pyridine ring and the electron-rich pyrazole ring. This provides multiple "handles" for chemical modification, a highly desirable feature for a drug discovery scaffold.

Vectorial Functionalization Potential

Recent studies have highlighted the ability to selectively functionalize the pyrazolo[3,4-c]pyridine core at multiple positions, enabling a "vectorial" approach to library synthesis and hit-to-lead optimization.[1][9][10]

  • N-1 and N-2 Positions (Pyrazole Ring):

    • Reactivity: The pyrazole nitrogens are nucleophilic and can be readily alkylated, acylated, or protected.

    • Causality: The choice of reaction conditions can influence regioselectivity. For instance, mesylation often selectively yields the N-1 protected product, while other protecting groups or alkylating agents might favor N-2.[1] This differential reactivity is crucial for directing subsequent functionalization steps.

  • C-3 Position:

    • Reactivity: The ester at C-3 can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The C-3 position itself can also be a site for functionalization, often starting from a halogenated precursor via cross-coupling.

  • C-5 Position (Pyridine Ring):

    • Reactivity: This position is amenable to palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, allowing for the introduction of diverse amine substituents.[9]

  • C-7 Position (Pyridine Ring):

    • Reactivity: Selective metalation at C-7 using reagents like TMPMgCl·LiCl, followed by trapping with an electrophile (e.g., iodine) or transmetalation for Negishi cross-coupling, allows for precise installation of various groups.[9][10]

Reactivity_Vectors cluster_vectors Functionalization Vectors Scaffold This compound (Core Scaffold) N1_N2 N-1 / N-2 Alkylation & Protection Scaffold->N1_N2 Nucleophilic Attack C3 C-3 Ester Modification Scaffold->C3 Hydrolysis/Amidation C5 C-5 Buchwald-Hartwig Amination Scaffold->C5 Pd-Catalysis C7 C-7 Metalation & Cross-Coupling Scaffold->C7 Directed Metalation

Caption: Key reactivity vectors for scaffold elaboration.

Stability

The compound is expected to be stable under standard storage conditions (cool, dry, inert atmosphere). Key liabilities include:

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, yielding the corresponding carboxylic acid.

  • Photostability: Aromatic heterocyclic systems can be sensitive to UV light over prolonged periods. Amber vials are recommended for storage.

Synthesis Methodology

A robust and scalable synthesis is critical for the utility of any chemical building block. While multiple routes to pyrazolopyridines exist, a practical approach to the 5-halo-1H-pyrazolo[3,4-c]pyridine core has been developed, which can serve as a key intermediate.[1][11]

Proposed Synthetic Pathway

The synthesis begins with a commercially available aminopyridine, proceeding through a diazotization and cyclization sequence.

Synthesis_Pathway A 2-Amino-4-halopyridine B Diazotization (NaNO₂, Ac₂O) A->B C Intermediate 3 B->C D Deacetylation (NaOMe, MeOH) C->D E 5-Halo-1H-pyrazolo[3,4-c]pyridine D->E F Functionalization at C-3 (e.g., Carboxylation) E->F G Target Molecule F->G

Caption: Proposed synthetic workflow to the target compound.

Experimental Protocol: Synthesis of the 5-Halo-Pyrazolo[3,4-c]pyridine Core

This protocol is adapted from established literature procedures.[1][9]

Objective: To synthesize the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, a key precursor to the title compound.

Materials:

  • 2-Amino-4-chloropyridine

  • Sodium nitrite (NaNO₂)

  • Acetic anhydride (Ac₂O)

  • Dichloroethane (DCE)

  • Sodium methoxide (NaOMe) in Methanol (MeOH)

Methodology:

  • Reaction Setup:

    • In a three-neck round-bottom flask under a nitrogen atmosphere, suspend 2-amino-4-chloropyridine in dichloroethane (DCE).

    • Cool the suspension to 0 °C using an ice bath.

  • Diazotization and Cyclization:

    • Add acetic anhydride dropwise to the cooled suspension.

    • Slowly add solid sodium nitrite portion-wise, maintaining the temperature below 5 °C. Causality: This step forms an in-situ diazonium salt which then undergoes an intramolecular cyclization (a classical Huisgen indazole synthesis). Careful temperature control is critical for safety and to prevent side reactions.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 90 °C for 18-20 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup and Isolation of Intermediate:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with DCE.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetylated intermediate.

  • Deacetylation:

    • Dissolve the crude intermediate in methanol.

    • Add a solution of sodium methoxide in methanol and stir at room temperature for 1 hour.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the resulting solid by recrystallization or silica gel column chromatography to afford the pure 5-chloro-1H-pyrazolo[3,4-c]pyridine. This intermediate is now ready for subsequent functionalization at the C-3 position to install the methyl carboxylate group.

Applications in Drug Discovery

This compound is not merely a chemical curiosity; it is a strategic tool for drug discovery. The pyrazolopyridine scaffold is a known inhibitor of multiple kinases, cyclins, and other enzymes implicated in cancer and inflammatory diseases.[12][13]

  • Fragment-Based Drug Discovery (FBDD): The core scaffold is an ideal starting point for FBDD.[1] Its relatively low molecular weight and multiple, distinct functionalization vectors allow chemists to "grow" the fragment in specific directions to optimize interactions within a protein's binding pocket.

  • Scaffold for Library Synthesis: The predictable and selective reactivity at positions N-1, N-2, C-3, C-5, and C-7 allows for the rapid generation of diverse chemical libraries. These libraries can be screened against a wide range of biological targets to identify novel hit compounds.

Conclusion

This compound is a high-value heterocyclic building block with a rich chemical potential. Its defined physicochemical properties, predictable spectroscopic signatures, and, most importantly, its capacity for selective, multi-vector functionalization make it an exemplary scaffold for modern medicinal chemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and strategically employ this compound in the pursuit of novel therapeutic agents.

References

An In-Depth Technical Guide to the NMR Spectral Data of Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Challenge of Characterizing Novel Heterocycles

In the landscape of modern medicinal chemistry and drug discovery, the pyrazolo[3,4-c]pyridine scaffold represents a privileged heterocyclic system. Its structural resemblance to purine bases makes it a compelling starting point for the design of novel therapeutics targeting a wide array of biological targets, including kinases and phosphodiesterases. The precise structural elucidation of derivatives within this class is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized compound libraries. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this characterization, providing unparalleled insight into the molecular architecture.

This guide was intended to provide a comprehensive analysis of the ¹H and ¹³C NMR spectral data for a key exemplar of this scaffold: methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate. However, after an exhaustive search of the scientific literature and chemical databases, it has become apparent that while the synthesis of this compound and its isomers has been explored, a complete, publicly available, and unambiguously assigned NMR spectral dataset for this specific molecule is not readily accessible.

This presents a unique challenge but also an opportunity. Instead of a direct analysis of a known spectrum, this guide will pivot to a predictive and instructive framework. Leveraging spectral data from closely related analogues and foundational NMR principles, we will construct a detailed theoretical analysis of what to expect for the ¹H and ¹³C NMR spectra of this compound. This approach will serve as a valuable tool for any researcher actively working with this compound or similar heterocyclic systems, enabling them to anticipate, interpret, and validate their own experimental findings. We will delve into the causal factors governing chemical shifts and coupling constants, grounded in the electronic and steric environment of the pyrazolo[3,4-c]pyridine core.

The Molecular Architecture: A Foundation for Spectral Prediction

To comprehend the NMR spectrum of this compound, we must first dissect its molecular structure. The fused bicyclic system consists of a pyrazole ring and a pyridine ring. The relative positions of the nitrogen atoms and the substituents dictate the electron distribution and, consequently, the magnetic environment of each nucleus.

Diagram: Molecular Structure and Numbering of this compound

G cluster_0 a b c d c->d C3_ester C(=O)OCH₃ e d->e f e->f g h i j N1 N(H) N2 N C3 C3 C3a C3a C7a C7a C7 C7 C6 C6 C5 C5 N4 N4

Caption: Predicted molecular structure of this compound with standard IUPAC numbering.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum is anticipated to be characterized by distinct signals for the aromatic protons of the pyridine ring, the NH proton of the pyrazole ring, and the methyl protons of the ester group. The chemical shifts (δ) are predicted based on the electronic effects within the heterocyclic system and by analogy to similar structures found in the literature.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
N1-H 13.0 - 14.0Broad Singlet (br s)-The NH proton of a pyrazole ring is typically deshielded due to its acidic nature and involvement in hydrogen bonding. Its signal is often broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange.
H7 8.5 - 8.8Doublet (d)~5.0This proton is ortho to the pyridine nitrogen (N4), which exerts a strong electron-withdrawing effect, leading to significant deshielding. It will be coupled to H6.
H5 8.3 - 8.6Doublet (d)~7.0Also influenced by the pyridine nitrogen, but to a lesser extent than H7. It will be coupled to H6.
H6 7.3 - 7.6Doublet of Doublets (dd)J(H6-H7) ~5.0, J(H6-H5) ~7.0This proton is coupled to both H5 and H7, resulting in a doublet of doublets. Its chemical shift will be upfield relative to H5 and H7.
-OCH₃ 3.9 - 4.1Singlet (s)-The methyl protons of the ester group are expected to resonate in this typical range, appearing as a sharp singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide a map of the carbon framework. The chemical shifts are highly sensitive to the local electronic environment, with carbons attached to heteroatoms or electron-withdrawing groups appearing at lower field (higher ppm).

Carbon Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C=O (ester) 160 - 165The carbonyl carbon of the ester group is highly deshielded and will appear at the downfield end of the spectrum.
C7a 145 - 150This is a quaternary carbon at the fusion of the two rings and adjacent to the pyridine nitrogen, leading to a downfield shift.
C7 140 - 145Attached to the pyridine nitrogen, this carbon is significantly deshielded.
C3 135 - 140This carbon is part of the electron-deficient pyrazole ring and is attached to the electron-withdrawing carboxylate group.
C5 130 - 135Aromatic carbon in the pyridine ring.
C3a 115 - 120This quaternary carbon is at the ring junction and part of the pyrazole ring.
C6 110 - 115Aromatic carbon in the pyridine ring, expected to be the most upfield of the pyridine carbons.
-OCH₃ 52 - 55The methyl carbon of the ester group will appear in this characteristic upfield region.

The Causality Behind Experimental Choices: A Guide to NMR Data Acquisition

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following protocol outlines the key considerations and steps for obtaining the ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: A Self-Validating System
  • Sample Preparation:

    • Purity is Paramount: Ensure the sample is of high purity to avoid interfering signals. Purification by column chromatography or recrystallization is recommended.

    • Solvent Selection: A deuterated solvent that fully dissolves the compound is essential. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for heterocyclic compounds due to its high solubilizing power. Chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can also be considered. The choice of solvent can slightly influence chemical shifts.

    • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

    • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or higher) will provide better signal dispersion and resolution, which is particularly useful for resolving the coupling patterns of the aromatic protons.

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Acquisition Parameters:

      • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

      • Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

      • Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

    • Acquisition Parameters:

      • Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-200 ppm).

      • Number of Scans: As ¹³C has a low natural abundance and a smaller gyromagnetic ratio, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a good spectrum.

      • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

  • 2D NMR Experiments for Unambiguous Assignment (Recommended):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, which would definitively confirm the connectivity between H5, H6, and H7.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons (C5, C6, C7, and -OCH₃).

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for assigning quaternary carbons (C3, C3a, C7a, and the C=O) by observing their correlations with nearby protons.

Diagram: Experimental Workflow for NMR Analysis

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR for Structural Confirmation cluster_3 Data Analysis & Interpretation A High Purity Sample B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Add Internal Standard (TMS) B->C D 1H NMR Spectrum C->D E 13C NMR Spectrum C->E F COSY (H-H Connectivity) D->F I Assign Chemical Shifts D->I G HSQC (C-H Direct Correlation) E->G E->I F->I H HMBC (C-H Long-Range Correlation) G->H G->I H->I J Analyze Coupling Constants I->J K Confirm Molecular Structure J->K

An In-depth Technical Guide to Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, chemical characteristics, and explore its therapeutic potential by examining the biological activities of the broader pyrazolopyridine family. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Prominence of the Pyrazolopyridine Scaffold

The fusion of pyrazole and pyridine rings gives rise to a class of compounds known as pyrazolopyridines. These scaffolds are considered "privileged structures" in medicinal chemistry due to their structural resemblance to endogenous purine bases, allowing them to interact with a wide array of biological targets. The pyrazolopyridine family includes several isomers, such as [3,4-b], [4,3-b], [3,4-c], [4,3-c], and [1,5-a], each with a unique spatial arrangement and electronic distribution that dictates its pharmacological profile[1].

Derivatives of pyrazolopyridines have demonstrated a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties[2]. Their therapeutic efficacy often stems from their ability to act as inhibitors of key enzymes, such as protein kinases, which are crucial regulators of cellular processes[3].

While isomers like pyrazolo[3,4-b]pyridine are extensively studied, the 1H-pyrazolo[3,4-c]pyridine core is a less explored but equally promising scaffold. This guide focuses specifically on This compound , a derivative that holds potential as a key building block for the development of novel therapeutics. Due to the limited specific data on this exact molecule, this guide will also draw insights from its more studied isomers to build a comprehensive picture of its potential.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties and synthetic routes is fundamental for the exploration of any new chemical entity.

Physicochemical Properties

The key properties of the parent compound, 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, are summarized in the table below. The methyl ester derivative will have a slightly higher molecular weight and different solubility characteristics.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[4]
Molecular Weight 177.16 g/mol [4]
IUPAC Name 1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid[4]
SMILES CN1C2=C(C=CC=N2)C(=N1)C(=O)O[4]
InChI Key WEZYUZRHWLFJDN-UHFFFAOYSA-N[4]

Note: Data corresponds to the carboxylic acid form of a related isomer, as specific experimental data for the title methyl ester is not widely available. This data serves as a close approximation.

Synthesis Pathway

A recently reported method for creating a functionalized pyrazolo[3,4-c]pyridine scaffold starts from substituted aminopyridines. This can be adapted to yield the desired product.

Proposed Synthetic Workflow:

  • Diazotization and Cyclization: Starting with a suitable 2-aminonicotinonitrile derivative, a diazotization reaction followed by an intramolecular cyclization can form the pyrazolo[3,4-c]pyridine core.

  • Halogenation: Introduction of a halogen, such as bromine or iodine, at the C3 position provides a handle for further modification.

  • Carbonylation: A palladium-catalyzed carbonylation reaction in the presence of methanol would then install the methyl carboxylate group at the C3 position to yield the final product.

Synthesis_Workflow A 2-Amino-4-chloronicotinonitrile B Diazotization (NaNO2, H+) A->B Step 1 C Intramolecular Cyclization B->C Step 2 D 5-Chloro-1H-pyrazolo[3,4-c]pyridine C->D E Halogenation at C3 (e.g., NBS or I2) D->E Step 3 F 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine E->F G Pd-catalyzed Carbonylation (CO, MeOH, Pd(OAc)2, dppf) F->G Step 4 H Methyl 3-bromo-5-chloropyrazolo[3,4-c]pyridine-3-carboxylate G->H I Debromination/Dechlorination (e.g., H2, Pd/C) H->I Step 5 J This compound I->J

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of the target compound would rely on standard spectroscopic techniques. Based on data from closely related pyrazolopyridine isomers, the following spectral characteristics are anticipated:

  • ¹H NMR: The spectrum would show characteristic signals for the pyridine and pyrazole ring protons. The methyl ester would appear as a singlet around 3.8-4.0 ppm. The chemical shifts of the aromatic protons would be influenced by the positions of the nitrogen atoms and the carboxylate group. For example, ¹H NMR data for related pyrazolo[3,4-b]pyridine-5-carboxylates show distinct aromatic signals between 7.0 and 8.5 ppm[5].

  • ¹³C NMR: The carbon spectrum would show a signal for the carbonyl carbon of the ester at approximately 160-165 ppm. The methyl carbon of the ester would resonate around 51-53 ppm. The signals for the aromatic carbons of the fused rings would appear in the 110-155 ppm range[6].

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₈H₇N₃O₂). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition[7].

Therapeutic Potential and Biological Activity

While specific biological data for this compound is limited, the extensive research on its isomers provides a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology.

Kinase Inhibition: A Primary Target

Many pyrazolopyridine derivatives owe their anticancer activity to the inhibition of protein kinases, which are often dysregulated in cancer[3].

  • Cyclin-Dependent Kinases (CDKs): Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been shown to be potent inhibitors of CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells[3].

  • Anaplastic Lymphoma Kinase (ALK): The pyrazolo[3,4-b]pyridine core has been successfully utilized to develop inhibitors of ALK, including mutants that confer resistance to existing therapies[8].

  • TANK-Binding Kinase 1 (TBK1): Potent and selective inhibitors of TBK1, a kinase involved in innate immunity and cancer signaling, have been developed from the 1H-pyrazolo[3,4-b]pyridine scaffold[9].

  • Tropomyosin Receptor Kinases (TRKs): Certain pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of TRKs, which are drivers in various cancers[10].

The structural similarity of the [3,4-c] isomer suggests it could also effectively target the ATP-binding site of various kinases. The methyl ester at the C3 position can serve as a key point for interaction or as a handle for further chemical modification to optimize potency and selectivity.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., ALK, TRK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription CellCycle Cell Cycle Progression ERK->CellCycle TBK1 TBK1 IKK IKK complex TBK1->IKK NFkB NF-κB IKK->NFkB NFkB->Transcription CDK CDK2/CDK9 CDK->CellCycle Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->Receptor Inhibitor->TBK1 Inhibitor->CDK

Caption: Potential inhibition of key signaling pathways by pyrazolopyridine derivatives.

Other Potential Biological Activities

Beyond kinase inhibition, the pyrazolopyridine scaffold has been implicated in other therapeutic areas:

Biological ActivityTarget/MechanismIsomer StudiedReference
Antitubercular Inhibition of Mycobacterium tuberculosisPyrazolo[1,5-a]pyridine[7]
Anticancer Cytotoxicity against various cell lines (e.g., MCF7)Pyrazolo[3,4-d]pyrimidine[11]
Carbonic Anhydrase Inhibition Inhibition of hCA I and hCA IIPyrazolo[4,3-c]pyridine[12]

Experimental Protocols

To evaluate the therapeutic potential of this compound, a series of standardized in vitro assays would be employed.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase using a luminescence-based assay.

Objective: To determine the IC₅₀ value of the test compound against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compound (dissolved in DMSO)

  • 384-well white microplates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Then, make intermediate dilutions in assay buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 5 µL of assay buffer.

    • 2.5 µL of test compound at various concentrations (or DMSO for control).

    • 2.5 µL of kinase/substrate mixture.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final volume will be 12.5 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 12.5 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The amount of ATP remaining is inversely correlated with kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the cytotoxic effect (GI₅₀) of the test compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well clear flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the test compound to the wells. Include wells with DMSO only as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the GI₅₀ (concentration that causes 50% growth inhibition).

Conclusion and Future Perspectives

This compound represents a promising, albeit underexplored, scaffold in the vast landscape of medicinal chemistry. The extensive body of research on its isomers strongly suggests its potential as a core structure for the development of novel therapeutics, particularly kinase inhibitors for cancer therapy.

The immediate future for this compound involves:

  • Development of a robust and scalable synthetic route to make the compound and its derivatives readily accessible for biological screening.

  • Systematic evaluation of its inhibitory activity against a broad panel of protein kinases to identify primary targets.

  • In vitro and in vivo studies to assess its anticancer efficacy, toxicity, and pharmacokinetic properties.

  • Structure-activity relationship (SAR) studies by synthesizing and testing a library of analogues to optimize potency, selectivity, and drug-like properties.

By leveraging the knowledge gained from the wider pyrazolopyridine family and applying modern drug discovery techniques, this compound could serve as the starting point for a new generation of targeted therapies.

References

The Pyrazolopyridine Scaffold: A Pharmacophore-Driven Guide to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged scaffolds." The pyrazolopyridine core is a prime example of such a structure.[1][2] Its remarkable versatility stems from the fusion of a pyrazole and a pyridine ring, creating a bicyclic heterocycle that is structurally similar to purine.[3][4][5] This purine-like architecture allows pyrazolopyridine derivatives to effectively mimic endogenous ligands and interact with a wide array of biological targets, particularly the ATP-binding sites of kinases.[6][7] Consequently, this scaffold has become a cornerstone in the development of targeted therapies for a multitude of diseases, most notably cancer.[3][4][5][6]

This in-depth technical guide provides a comprehensive overview of the pharmacophore analysis of pyrazolopyridine compounds. We will delve into the principles of pharmacophore modeling, present detailed experimental workflows, and explore the application of these models in the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful computational approach to accelerate their discovery programs.

Core Principles of Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.[8] It is not a real molecule or a collection of atoms, but rather a three-dimensional arrangement of features such as:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Regions (HY)

  • Aromatic Rings (AR)

  • Positive and Negative Ionizable Centers

Pharmacophore modeling is a computational technique that aims to identify and utilize this 3D arrangement of features to search for new molecules with the potential for similar biological activity.[8][9] This approach is instrumental in various stages of drug discovery, including:

  • Virtual Screening: Rapidly filtering large compound libraries to identify potential hits.[8][9]

  • Lead Optimization: Guiding the modification of lead compounds to enhance their potency and selectivity.[8][9]

  • Understanding Structure-Activity Relationships (SAR): Elucidating the key molecular interactions that govern biological activity.[4][9]

The generation of a pharmacophore model can be approached from two main perspectives: ligand-based and structure-based. The choice between these methods is dictated by the available data.

Methodology: A Step-by-Step Guide to Pharmacophore Analysis

The process of developing and applying a pharmacophore model for pyrazolopyridine compounds is a systematic endeavor. The following protocol outlines the key stages, from initial data preparation to the identification of novel hit compounds.

Step 1: Ligand and Target Preparation

The foundation of any successful pharmacophore modeling study is high-quality input data.

For Ligand-Based Modeling:

  • Curate a Diverse Set of Active Ligands: A set of at least 15-20 pyrazolopyridine-based molecules with known biological activity against the target of interest should be compiled. It is crucial that the activity data (e.g., IC50, Ki) spans a significant range (at least 2-3 orders of magnitude) to enable the model to distinguish between highly active and inactive compounds.

  • Generate 3D Conformations: For each ligand, a diverse set of low-energy 3D conformations must be generated. This is a critical step as the bioactive conformation is often not the global minimum energy state.

For Structure-Based Modeling:

  • Obtain a High-Resolution Target Structure: A high-resolution crystal structure of the target protein, preferably in complex with a pyrazolopyridine-based ligand, is required. These can be sourced from databases such as the Protein Data Bank (PDB).

  • Prepare the Protein Structure: The raw PDB file needs to be prepared by removing water molecules (unless they are known to be critical for binding), adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

Step 2: Pharmacophore Model Generation

The approach to generating the pharmacophore model will differ depending on whether a ligand-based or structure-based methodology is employed.

Ligand-Based Pharmacophore Generation:

This method is utilized when the 3D structure of the target protein is unknown, but a set of active ligands is available. The process involves aligning the 3D conformations of the active molecules and identifying the common chemical features that are likely responsible for their shared biological activity.

Structure-Based Pharmacophore Generation:

When a high-quality structure of the protein-ligand complex is available, a structure-based pharmacophore model can be generated. This approach directly maps the key interactions observed between the pyrazolopyridine ligand and the amino acid residues in the binding pocket. This method provides a more direct representation of the features required for binding.

Step 3: Pharmacophore Model Validation

A generated pharmacophore model must be rigorously validated to ensure it can effectively distinguish between active and inactive compounds. A common validation method is the use of a "decoy set."

  • Assemble a Decoy Set: Create a large dataset of molecules with similar physicochemical properties to the known actives but with different topologies. The Database of Useful Decoys: Enhanced (DUD-E) is a valuable resource for this purpose.[10]

  • Screen the Actives and Decoys: Use the pharmacophore model to screen both the known active compounds and the decoy set.

  • Calculate Enrichment Metrics: The performance of the model is assessed using metrics such as:

    • Enrichment Factor (EF): The ratio of the percentage of actives found in a certain percentage of the screened database to the random expectation.

    • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate against the false positive rate. The area under the ROC curve (AUC) is a measure of the model's predictive power.[11][12]

A robust pharmacophore model will have a high EF value and an AUC close to 1.0.

Step 4: Virtual Screening

Once validated, the pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that possess the desired pharmacophoric features.

  • Select a Compound Library: Choose a suitable compound library for screening. Options include commercial databases (e.g., ZINC, ChEMBL) or in-house collections.[10]

  • Perform the Search: The pharmacophore model is used to filter the database, retaining only those molecules that match the query.

  • Post-Screening Filtering: The initial hits from the virtual screen are often subjected to further filtering based on criteria such as Lipinski's Rule of Five, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and visual inspection to remove undesirable structures.

Step 5: Hit Characterization and Optimization

The most promising candidates from the virtual screening process are then subjected to further computational and experimental evaluation.

  • Molecular Docking: The identified hits are docked into the binding site of the target protein to predict their binding mode and affinity.

  • In Vitro Biological Assays: The prioritized compounds are then synthesized or acquired and tested in biological assays to confirm their activity.

The results from these assays provide valuable feedback for further rounds of lead optimization, often guided by the initial pharmacophore model.

Visualizing the Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the key workflows in pharmacophore analysis.

Pharmacophore_Workflow cluster_ligand_based Ligand-Based Approach cluster_structure_based Structure-Based Approach lb_start Set of Active Ligands lb_conf 3D Conformation Generation lb_start->lb_conf lb_align Molecular Alignment lb_conf->lb_align lb_model Pharmacophore Model Generation lb_align->lb_model validation Model Validation (Decoy Set Screening, ROC Analysis) lb_model->validation sb_start Protein-Ligand Complex sb_prep Structure Preparation sb_start->sb_prep sb_interact Interaction Mapping sb_prep->sb_interact sb_model Pharmacophore Model Generation sb_interact->sb_model sb_model->validation v_screen Virtual Screening (Compound Database) validation->v_screen hits Hit Identification v_screen->hits optimization Lead Optimization hits->optimization

Caption: Overall workflow for pharmacophore analysis.

Case Study: Pyrazolopyridine-Based Kinase Inhibitors

The pyrazolopyridine scaffold has been extensively explored for the development of kinase inhibitors.[6][7] For instance, in the design of inhibitors for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a pharmacophore model was instrumental in optimizing the 4-(phenylamino)pyrazolo[3,4-d]pyrimidine scaffold, leading to compounds with IC50 values in the low nanomolar range.[13]

A typical pharmacophore for a pyrazolopyridine-based kinase inhibitor often includes:

  • A hydrogen bond acceptor interacting with the hinge region of the kinase.

  • A hydrogen bond donor also interacting with the hinge region.

  • One or more aromatic rings for π-π stacking interactions.

  • Hydrophobic features that occupy hydrophobic pockets within the ATP-binding site.

The following table summarizes the key pharmacophoric features and their corresponding interactions for a hypothetical pyrazolopyridine-based kinase inhibitor.

Pharmacophore FeatureInteracting Residue (Example)Interaction Type
Hydrogen Bond AcceptorHinge Region Amide NHHydrogen Bond
Hydrogen Bond DonorHinge Region CarbonylHydrogen Bond
Aromatic RingPhenylalanine in the Active Siteπ-π Stacking
Hydrophobic GroupLeucine, Valine, or IsoleucineHydrophobic Interaction

Conclusion: A Powerful Tool for Rational Drug Design

Pharmacophore modeling is a powerful and versatile computational tool that plays a pivotal role in modern drug discovery.[8][9] When applied to privileged scaffolds like pyrazolopyridine, it provides a rational and efficient approach to identifying and optimizing novel drug candidates. By understanding the key molecular interactions that govern biological activity, researchers can navigate the vast chemical space with greater precision, ultimately accelerating the development of new and effective therapies. This guide has provided a comprehensive framework for the pharmacophore analysis of pyrazolopyridine compounds, from the fundamental principles to a detailed, actionable workflow.

References

Structure-Activity Relationship (SAR) of Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate Analogs: A Guide to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-c]pyridine scaffold represents a class of nitrogen-containing fused heterocycles of significant interest in medicinal chemistry. Structurally analogous to purines, these compounds have been shown to interact with a wide array of biological targets, demonstrating activities ranging from kinase inhibition to anticancer and antimicrobial effects. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a specific subset of these compounds: Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate analogs. We will delve into the synthetic rationale, explore the impact of substitutions at various positions on the core scaffold, and present detailed experimental protocols for synthesis and biological evaluation. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.

The Pyrazolo[3,4-c]pyridine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazolopyridine nucleus is a bicyclic heterocyclic system formed by the fusion of a pyrazole and a pyridine ring. This scaffold is considered a "purine isostere," meaning it mimics the structure of natural purines and can thus interact with many of the same biological targets, often acting as an antagonist or inhibitor.[1][2] There are several isomeric forms of pyrazolopyridines, with the [3,4-b], [3,4-d], and [4,3-c] isomers being extensively studied alongside the [3,4-c] core.[3][4]

The broad spectrum of pharmacological properties associated with pyrazolopyridine derivatives is a primary driver for the continued development of new compounds based on this framework.[5] These derivatives have been investigated for a multitude of therapeutic applications, including:

  • Anticancer Agents: Many pyrazolopyridine analogs exhibit potent antiproliferative activity against various cancer cell lines.[1][6][7] Their mechanism often involves the inhibition of key enzymes in cell signaling pathways, such as cyclin-dependent kinases (CDKs) and tyrosine kinases (TKs).[8][9][10][11]

  • Kinase Inhibition: As ATP-competitive inhibitors, these scaffolds have been successfully developed to target a range of kinases, including Tropomyosin receptor kinases (TRKs), RET kinase, and others implicated in disease progression.[11][12]

  • Antimicrobial and Antiviral Activity: Certain derivatives have shown promise as antibacterial, antifungal, and antiviral agents.[13][14]

  • Neurological and Immune System Modulators: The scaffold has also been explored for its potential to treat diseases of the nervous and immune systems.[4][5]

The this compound core provides a versatile template for chemical modification, with multiple positions available for substitution to modulate potency, selectivity, and pharmacokinetic properties.

Synthesis of the Core Scaffold and its Analogs

The synthesis of the 1H-pyrazolo[3,4-c]pyridine core can be achieved through various routes, often involving the cyclization of appropriately substituted pyridine or pyrazole precursors. A common and effective strategy involves the reaction of a 4-hydrazinopyridine derivative with a suitable three-carbon electrophile, leading to the formation of the fused pyrazole ring.

General Synthetic Workflow

The following diagram illustrates a representative pathway for the synthesis of the target scaffold, which allows for diversification at multiple positions.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & Core Formation cluster_2 Step 3: Diversification A Substituted 4-Chloropyridine-3-carboxylate C 4-Hydrazinopyridine Intermediate A->C Nucleophilic Substitution B Hydrazine Hydrate B->C E Cyclized Intermediate C->E D Dimethylformamide-dimethylacetal (DMF-DMA) D->E Reaction & Cyclization F This compound E->F Aromatization G N-Alkylation / N-Arylation (at N1) F->G H Cross-Coupling Reactions (at C5, C7) F->H I Amide Formation (from C3-ester) F->I J Diverse Analogs G->J H->J I->J

Caption: General workflow for synthesis and diversification.

Detailed Experimental Protocol: Synthesis of Methyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

This protocol describes a practical method for constructing a key intermediate, which can be further functionalized. The rationale is to build the heterocyclic core through a robust cyclization reaction.[15]

Materials:

  • Methyl 4,5-dichloropyridine-3-carboxylate

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Acetic Acid (AcOH)

Step-by-Step Procedure:

  • Synthesis of Methyl 4-hydrazinyl-5-chloropyridine-3-carboxylate:

    • To a solution of methyl 4,5-dichloropyridine-3-carboxylate (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add triethylamine (1.2 eq).

    • Add hydrazine hydrate (1.5 eq) dropwise at room temperature while stirring.

    • Heat the reaction mixture to reflux (approx. 80°C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the hydrazinylpyridine intermediate. This step relies on the higher reactivity of the chlorine at C4 for nucleophilic aromatic substitution.

  • Cyclization to form the Pyrazolo[3,4-c]pyridine Core:

    • Dissolve the intermediate from Step 1 (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA, 5.0 eq).

    • Add a catalytic amount of acetic acid (0.1 eq).

    • Heat the mixture to 120°C and stir for 8-12 hours. The reaction progress can be monitored by LC-MS. DMF-DMA acts as a one-carbon synthon, reacting with both the hydrazinyl and the adjacent amino group (formed in situ) to close the pyrazole ring.

    • After cooling, remove the excess DMF-DMA under high vacuum.

    • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography to afford the target compound, Methyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazolo[3,4-c]pyridine analogs is highly dependent on the nature and position of substituents on the bicyclic core. The following analysis synthesizes findings from various studies to provide a coherent SAR narrative.

Key Substitution Points

The primary points for modification on the this compound scaffold are the N1 position of the pyrazole ring, and the C5 and C7 positions of the pyridine ring. The C3-methyl ester itself can also be modified.

Caption: Key positions for modification and general SAR trends.

Quantitative SAR Data

The following table summarizes representative data for pyrazolopyridine analogs, demonstrating the impact of substitutions on biological activity. While the specific core is pyrazolo[3,4-c]pyridine, data from closely related isomers like [3,4-b] and [3,4-d] are often informative for general trends, particularly in kinase inhibition.[8][12][16]

Compound IDScaffold IsomerR1 (N1-Position)R5 (C5-Position)TargetIC50 (nM)Reference
A01 [3,4-b]H2-aminopyrimidin-5-ylTRKA293[12]
C03 [3,4-b]H2-amino-4-fluoropyrimidin-5-ylTRKA56[12]
C09 [3,4-b]H2-amino-4-methoxypyrimidin-5-ylTRKA57[12]
C10 [3,4-b]H2-amino-4-(dimethylamino)pyrimidin-5-ylTRKA26[12]
2d [3,4-d]Isopropyl3-fluoroanilinoCDK2Potent[8]
2e [3,4-d]Cyclopentyl3-fluoroanilinoCDK2Potent[8]
8c [3,4-b]4-chlorophenyl4-methoxyphenylNCI-60 (GI50)1.33 µM[17]

Analysis of SAR Trends:

  • N1-Position: While many active compounds retain the N-H for hydrogen bonding, substitution with alkyl or aryl groups is a common strategy. In CDK inhibitors, small alkyl groups like isopropyl or cyclopentyl at N1 are well-tolerated.[8] For other targets, larger aryl groups can be introduced to probe hydrophobic pockets in the target protein, as seen in Topoisomerase II inhibitors where a 4-chlorophenyl group was effective.[17]

  • C3-Position (Carboxylate Analog): The methyl carboxylate group is a key feature, often acting as a hydrogen bond acceptor. Its conversion to various amides is a powerful strategy to extend the molecule into solvent-exposed regions or to form additional hydrogen bonds, significantly impacting potency and selectivity.

  • C5-Position: This position is critical for activity, especially in kinase inhibitors. As demonstrated by compounds C03, C09, and C10, substitutions on the pyrimidine ring attached at C5 dramatically modulate potency against TRKA kinase.[12] Introducing electron-donating groups like dimethylamino (C10) led to the most potent analog in this series. The presence of an anilino moiety at this position is a recurring theme in potent kinase inhibitors.[8]

  • General Observation: The combination of a hydrogen bond donating/accepting pyrazole ring, a central scaffold, and a substituted aromatic system (often at C5) that interacts with the hinge region of kinases is a hallmark of many active pyrazolopyridine inhibitors.[12]

Biological Evaluation and Mechanistic Insights

Evaluating the biological activity of newly synthesized analogs requires a robust set of assays. For pyrazolopyridine derivatives, these typically focus on anticancer and enzyme inhibitory properties.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

G A Compound Preparation (Serial Dilution in DMSO) B Assay Plate Preparation (Add Kinase, Substrate, ATP) A->B Add Compound C Incubation (Allow enzymatic reaction to proceed) B->C D Detection (Add detection reagent, measure signal, e.g., luminescence, fluorescence) C->D E Data Analysis (Plot % Inhibition vs. [Compound], Calculate IC50) D->E

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol: TRKA Kinase Inhibition Assay (Luminescence-based)

Principle: This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher signal.

Materials:

  • Recombinant human TRKA enzyme

  • Suitable peptide substrate for TRKA

  • ATP (at Km concentration)

  • Assay buffer (e.g., HEPES, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Prepare a solution of TRKA enzyme and its peptide substrate in the assay buffer. Add this solution to the wells containing the compounds.

  • Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final volume might be 10 µL.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The plate should be covered to prevent evaporation.

  • Detection: Add an equal volume (10 µL) of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.

  • Signal Measurement: Incubate the plate for another 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Action

For many pyrazolopyridine analogs targeting kinases, the primary mechanism is competitive inhibition with respect to ATP.[12] The N-H of the pyrazole ring often forms a crucial hydrogen bond with the "hinge" region of the kinase active site, mimicking the interaction of the adenine portion of ATP. The substituents on the scaffold then occupy adjacent hydrophobic and hydrophilic pockets, conferring potency and selectivity. Molecular docking and co-crystallization studies are invaluable tools for elucidating these binding modes and guiding further rational design.[18]

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed herein highlight several key principles for designing potent analogs:

  • N1-Position: Can be used to modulate properties or engage with specific sub-pockets of a target.

  • C3-Ester: A valuable handle for creating amide libraries to explore new interaction vectors.

  • C5-Position: A critical determinant of potency, where substituted amino and anilino groups are particularly effective for kinase inhibition.

Future work in this area should focus on multi-parameter optimization. While potency is a primary goal, properties such as metabolic stability, cell permeability, and kinase selectivity must be co-optimized. The development of analogs with novel substitution patterns at the less-explored C7 position could yield compounds with unique pharmacological profiles. Furthermore, applying this scaffold to new target classes beyond kinases remains a fertile ground for discovery. By integrating synthetic chemistry with computational modeling and robust biological evaluation, the full therapeutic potential of these remarkable heterocyclic compounds can be realized.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The pyrazolo[3,4-c]pyridine core is a purine isostere, and its derivatives have been investigated for a range of biological activities, including their potential as kinase inhibitors for therapeutic applications. The strategic placement of a methyl carboxylate group at the 3-position provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a detailed, field-proven protocol for the synthesis of this important intermediate, emphasizing not just the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Synthetic Strategy: A Logic-Driven Approach

The synthesis of the pyrazolo[3,4-c]pyridine ring system can be achieved through several strategic approaches. A common and effective method involves the construction of the pyrazole ring onto a pre-existing, suitably functionalized pyridine core. This retrosynthetic approach is often favored due to the commercial availability of a wide range of substituted pyridines.

Our chosen strategy is a classical cyclocondensation reaction. This involves the reaction of a hydrazine with a 1,3-dielectrophilic species derived from a pyridine precursor. This method is robust, often proceeds with high regioselectivity, and is amenable to scale-up.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Cyclocondensation to form the Pyrazole Ring cluster_2 Step 3: Work-up and Purification Start 4-Chloronicotinoyl chloride Reagent1 Dimethyl malonate Sodium hydride (NaH) Start->Reagent1 Acylation Intermediate_A Dimethyl 2-(4-chloronicotinoyl)malonate (Intermediate A) Reagent1->Intermediate_A Reagent2 Hydrazine hydrate (N2H4·H2O) Intermediate_A->Reagent2 Reaction in Ethanol Product This compound Reagent2->Product Workup Aqueous work-up Extraction with Ethyl Acetate Product->Workup Purification Column Chromatography (Silica gel) Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is designed as a self-validating system, where the successful isolation and characterization of the intermediate provide confidence in proceeding to the final step.

Part 1: Synthesis of Dimethyl 2-(4-chloronicotinoyl)malonate (Intermediate A)

Rationale: This initial step constructs the 1,3-dicarbonyl moiety required for the subsequent cyclocondensation with hydrazine. The use of 4-chloronicotinoyl chloride as the starting material provides the necessary electrophilic acyl group and retains a chlorine atom on the pyridine ring which can be useful for further derivatization if needed, though in this specific protocol it is displaced during the cyclization. Sodium hydride is a strong base used to deprotonate dimethyl malonate, forming a nucleophilic enolate that readily attacks the acyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Chloronicotinoyl chloride175.9910.01.76 g
Dimethyl malonate132.1212.01.58 g (1.33 mL)
Sodium hydride (60% disp.)24.0022.00.88 g
Anhydrous Tetrahydrofuran (THF)--50 mL

Procedure:

  • Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Dispersion of Sodium Hydride: The sodium hydride (60% dispersion in mineral oil, 0.88 g, 22.0 mmol) is carefully weighed and transferred to the reaction flask. Anhydrous THF (20 mL) is added, and the suspension is stirred.

  • Formation of the Malonate Enolate: Dimethyl malonate (1.58 g, 1.33 mL, 12.0 mmol) is dissolved in anhydrous THF (10 mL) and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath) over 20 minutes. The mixture is then allowed to warm to room temperature and stirred for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the completion of enolate formation.

  • Acylation: 4-Chloronicotinoyl chloride (1.76 g, 10.0 mmol) is dissolved in anhydrous THF (20 mL) and added dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL) at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Intermediate A, which can be used in the next step without further purification.

Part 2: Synthesis of this compound

Rationale: This is the key cyclocondensation step where the pyrazole ring is formed. Hydrazine hydrate acts as a binucleophile, attacking the two carbonyl groups of Intermediate A. The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and subsequent aromatization to yield the stable pyrazolopyridine core. Ethanol is a suitable protic solvent for this transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Dimethyl 2-(4-chloronicotinoyl)malonate (Intermediate A)~271.66~10.0~2.72 g
Hydrazine hydrate (~64% N₂H₄)50.0615.0~0.75 g (0.73 mL)
Ethanol--50 mL

Procedure:

  • Reaction Setup: The crude Intermediate A (~10.0 mmol) is dissolved in ethanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Hydrazine: Hydrazine hydrate (~0.73 mL, 15.0 mmol) is added to the solution at room temperature.

  • Reflux: The reaction mixture is heated to reflux (approximately 80 °C) and maintained at this temperature for 6-8 hours.

  • Reaction Monitoring: The progress of the cyclization is monitored by TLC.

  • Isolation of the Product: After completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound as a solid.

Characterization Data (Expected)

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 13.9 (br s, 1H, NH), 8.55 (d, 1H), 8.30 (s, 1H), 7.60 (d, 1H), 3.90 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) 162.5, 148.0, 145.5, 140.0, 135.0, 115.0, 110.0, 52.0.

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₇N₃O₂ [M+H]⁺: 178.06; found: 178.1.

Trustworthiness and Self-Validation

The integrity of this protocol relies on the careful execution of each step and the verification of intermediates and the final product through standard analytical techniques. The expected spectroscopic data provided above serves as a benchmark for confirming the identity and purity of the synthesized compound. Successful synthesis of Intermediate A, confirmed by techniques such as NMR or MS, provides a critical checkpoint before proceeding with the final cyclization.

use of Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate in kinase inhibitor development

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Use of the Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate Scaffold in Kinase Inhibitor Development

Audience: Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Principles & Strategic Overview

The quest for selective and potent kinase inhibitors is a cornerstone of modern oncology and immunology drug discovery. Protein kinases, with over 500 members in the human kinome, regulate a vast array of cellular processes, and their dysregulation is a common driver of disease.[1][2] A central strategy in designing kinase inhibitors is the development of heterocyclic scaffolds that can effectively compete with adenosine triphosphate (ATP) by binding to the enzyme's active site.[3][4]

The pyrazolopyridine core has emerged as a "privileged scaffold" in this endeavor.[1][3] Its structure is bioisosteric to the purine ring of ATP, allowing it to act as an effective "hinge-binder."[3] The pyrazole nitrogen atoms can form critical hydrogen bond interactions with the backbone residues of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[3][5]

While several isomers of pyrazolopyridine exist, the 1H-pyrazolo[3,4-c]pyridine framework offers distinct advantages for fragment-based drug discovery (FBDD) and lead optimization.[3][6][7] Unlike the more extensively studied 1H-pyrazolo[3,4-b]pyridine isomer, the [3,4-c] core provides unique vectors for chemical elaboration.[3][6][8] The strategic placement of substituents at positions C-3, C-5, and C-7 allows medicinal chemists to systematically probe different regions of the ATP pocket, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This compound serves as a key intermediate in this process. The carboxylate at the C-3 position is a versatile chemical handle, readily converted to a wide array of amides and other functional groups that can extend into the solvent-exposed region of the kinase active site to form additional interactions and enhance selectivity.

Fig 1. The Pyrazolopyridine Scaffold as an ATP Mimic cluster_ATP ATP Binding Pocket cluster_Inhibitor Inhibitor Binding ATP ATP Hinge Kinase Hinge (Backbone NH) ATP->Hinge H-Bonds Scaffold Pyrazolo[3,4-c]pyridine (Purine Bioisostere) Hinge2 Kinase Hinge (Backbone NH) Scaffold->Hinge2 Crucial H-Bonds (Mimics Adenine)

Fig 1. The Pyrazolopyridine Scaffold as an ATP Mimic

Section 2: Synthesis of the Core Scaffold & Key Intermediates

The successful development of kinase inhibitors from this class begins with a robust and flexible synthetic route to the core scaffold. The following protocol, adapted from methodologies developed for producing functionalized pyrazolopyridines, describes the synthesis of a versatile 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate.[7][8] This halogenated intermediate is primed for subsequent cross-coupling reactions, particularly at the C-3 position to install the methyl carboxylate group or other desired moieties.

Protocol 2.1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

This protocol outlines the synthesis of a key halogenated precursor. The causality behind this choice is strategic: the chlorine atom at the C-5 position can be later displaced or used in cross-coupling reactions to build out another vector of the molecule, while the C-3 position remains available for functionalization.

Materials:

  • 2-amino-6-chloropyridine

  • Sodium nitrite (NaNO₂)

  • Acetic anhydride (Ac₂O)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

  • Standard glassware for organic synthesis, including a reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Step-by-Step Procedure:

  • Diazotization and Cyclization:

    • To a solution of 2-amino-6-chloropyridine (1.0 eq) in DCE, add acetic anhydride (2.0 eq) at room temperature.

    • Add sodium nitrite (1.5 eq) portion-wise over 15 minutes. Caution: This reaction can be exothermic and may release gas. Ensure adequate ventilation.

    • Heat the reaction mixture to 90 °C and stir for 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3x), combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.[7]

  • Deacetylation to Yield the Core Scaffold:

    • Dissolve the crude acetylated intermediate from the previous step in methanol.

    • Add a solution of sodium methoxide in methanol (0.1 eq) and stir at room temperature for 1 hour.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction with acetic acid and concentrate under reduced pressure.

    • The resulting solid can be purified by silica gel flash column chromatography to afford the pure 5-chloro-1H-pyrazolo[3,4-c]pyridine.[7] The expected product is a white solid with a melting point around 225–226 °C.[7]

Section 3: Vectorial Functionalization for Kinase Targeting

With the core scaffold in hand, the next phase involves its elaboration into potential inhibitors. The concept of "vectorial functionalisation" is key: modifying specific positions on the scaffold to interact with distinct subpockets of the kinase active site.[6][8] The C-3 position, where the methyl carboxylate of the topic compound is located, is a primary vector for achieving potency and selectivity.

G cluster_vectors Vectorial Functionalization Pathways Start Starting Material 5-Halo-1H-pyrazolo[3,4-c]pyridine N1_Alkylation Vector 1 (N-1/N-2) N-Alkylation Modulates solubility & hinge interaction Start->N1_Alkylation C3_Coupling Vector 2 (C-3) Suzuki/Borylation Probes solvent front & selectivity pockets Start->C3_Coupling C5_Amination Vector 3 (C-5) Buchwald-Hartwig Amination Targets back pocket Start->C5_Amination C7_Metalation Vector 4 (C-7) Selective Metalation Explores gatekeeper region Start->C7_Metalation Final {Final Inhibitor Candidate | Multi-vector optimized molecule} N1_Alkylation->Final C3_Coupling->Final C5_Amination->Final C7_Metalation->Final

Fig 2. Vectorial Functionalization of the Pyrazolo[3,4-c]pyridine Scaffold
Protocol 3.1: Tandem Borylation and Suzuki-Miyaura Cross-Coupling at C-3

This protocol demonstrates how to install a functional group at the C-3 position, which is essential for creating this compound or its more drug-like amide derivatives. A tandem reaction is efficient, combining two steps into one pot.

Rationale: The C-H borylation activates the C-3 position, which can then undergo a Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction is one of the most robust and versatile methods for forming carbon-carbon bonds, allowing for the introduction of a vast array of chemical groups. For our target, this would involve coupling with a boronic ester that contains the desired carboxylate functionality, though coupling with aryl or heteroaryl groups is more common for active inhibitors.[9]

Materials:

  • N-protected 5-chloro-1H-pyrazolo[3,4-c]pyridine (e.g., SEM-protected)

  • [Ir(COD)OMe]₂ (Iridium catalyst)

  • dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine)

  • B₂pin₂ (Bis(pinacolato)diboron)

  • Methyl tertiary-butyl ether (MTBE)

  • Aryl or vinyl boronic acid/ester (the coupling partner)

  • Pd(dppf)Cl₂ (Palladium catalyst)

  • Aqueous sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Microwave reactor

Step-by-Step Procedure:

  • C-H Borylation (Microwave Assisted):

    • In a microwave vial, combine the N-protected pyrazolopyridine (1.0 eq), [Ir(COD)OMe]₂ (1.5 mol%), dtbpy (3.0 mol%), and B₂pin₂ (1.2 eq).

    • Add anhydrous MTBE as the solvent.

    • Seal the vial and heat in a microwave reactor to 100 °C for the required time (typically 1-2 hours), as determined by reaction monitoring.[8]

  • Suzuki-Miyaura Cross-Coupling:

    • To the crude reaction mixture from the borylation step, add the desired aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), and a 2M aqueous solution of Na₂CO₃ (3.0 eq).

    • Add dioxane as the solvent.

    • Heat the mixture to 100 °C and stir until the reaction is complete (typically 12-18 hours).

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify the final product via column chromatography.

  • Deprotection:

    • The final step involves the removal of the N-protecting group (e.g., using an acid like TFA for a SEM group) to yield the final inhibitor.

Section 4: Biological Evaluation Workflow

Once a library of compounds has been synthesized, a systematic biological evaluation is required to identify promising candidates. This typically involves a tiered approach, starting with a high-throughput biochemical assay and progressing to more complex cell-based models.[2]

Protocol 4.1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[10] As kinase activity increases, more ATP is converted to ADP. The luminescence signal is proportional to the ADP concentration, thus providing a direct measure of kinase activity. Inhibition is observed as a decrease in signal. This format is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[11]

Materials:

  • Recombinant Kinase of interest

  • Kinase-specific substrate peptide

  • Synthesized pyrazolopyridine inhibitors (dissolved in DMSO)

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Step-by-Step Procedure:

  • Compound Plating:

    • Prepare serial dilutions of your pyrazolopyridine inhibitors in DMSO.

    • Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of a 384-well plate. Include "vehicle only" (DMSO) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase enzyme and its specific substrate in kinase reaction buffer.

    • Add this master mix (e.g., 20 µL) to each well containing the test compounds.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.[12]

    • Initiate the kinase reaction by adding the ATP solution (e.g., 25 µL).

    • Incubate the plate at 30°C for 60 minutes.[10]

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This step also depletes the remaining ATP. Incubate for 40 minutes at room temperature.[10]

    • Add 50 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.[10]

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 4.2: Cellular Target Phosphorylation Assay (Western Blot)

Principle: To confirm that an inhibitor is active in a living system, it is essential to measure its effect on the target kinase within a cell. This protocol assesses the ability of the synthesized compounds to inhibit the phosphorylation of a known downstream substrate of the target kinase. A reduction in the phosphorylated substrate is a direct indicator of target engagement and functional inhibition in a cellular context.[13]

Materials:

  • Cancer cell line known to have active signaling through the kinase of interest.

  • Synthesized pyrazolopyridine inhibitors.

  • Cell culture medium, FBS, and antibiotics.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-substrate (specific to the phosphorylation site) and anti-total-substrate or a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and blotting equipment.

  • Chemiluminescent substrate and imaging system.

Step-by-Step Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with various concentrations of the pyrazolopyridine inhibitor (and a DMSO vehicle control) for 2-4 hours at 37°C in a 5% CO₂ incubator.[10]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate by adding ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary anti-phospho-substrate antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[10]

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) substrate or a loading control protein like GAPDH.

Section 5: Data Interpretation & The Path Forward

The data generated from these assays guide the iterative process of drug discovery. Biochemical IC₅₀ values provide a measure of raw potency, while cellular assays confirm on-target activity and provide initial insights into cell permeability.

Table 1: Representative Data Summary for Hypothetical Inhibitors

Compound IDScaffold ModificationTarget Kinase IC₅₀ (nM)Cellular p-Substrate EC₅₀ (nM)Notes
PZ-C-001 C3-Methyl Ester5,200>10,000Initial scaffold, poor activity.
PZ-C-008 C3-(4-fluorophenyl)amide85450Good biochemical potency, moderate cell activity.
PZ-C-015 C3-(morpholino)ethyl-amide25110Improved cell activity, suggesting better solubility.
PZ-C-015B C3-(morpholino)ethyl-amide & C5-(piperazine)520Excellent potency and cell activity. C5 modification successfully targets back pocket.

This data fuels the Structure-Activity Relationship (SAR) analysis, where chemists correlate changes in chemical structure with changes in biological activity.[14][15] This iterative cycle of design, synthesis, and testing is fundamental to optimizing a lead compound.

Design 1. Design & Hypothesis (Target a subpocket) Synthesis 2. Chemical Synthesis (Vectorial Functionalization) Design->Synthesis BioAssay 3. Biochemical Assay (Determine IC50) Synthesis->BioAssay CellAssay 4. Cellular Assay (Confirm Target Engagement) BioAssay->CellAssay SAR 5. SAR Analysis (Interpret Data) CellAssay->SAR SAR->Design Iterate Optimization Lead Optimization (Improved Potency, Selectivity, PK) SAR->Optimization Advance Lead

Fig 3. The Iterative Cycle of Kinase Inhibitor Development

References

Application Notes and Protocols for the Suzuki Cross-Coupling of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Union of Pyrazolopyridines and Suzuki Coupling in Modern Drug Discovery

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This is largely due to its structural resemblance to purines, allowing pyrazolopyridine derivatives to act as antagonists in various biological processes.[2] The ability to functionalize this core with diverse substituents is crucial for fine-tuning its pharmacological profile. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for creating carbon-carbon bonds, making it an indispensable method for the synthesis of complex organic molecules, including biaryl and hetero-biaryl compounds that are prevalent in pharmaceuticals.[3]

This guide provides a comprehensive overview of the Suzuki cross-coupling reaction as applied to pyrazolopyridine substrates. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully implement this reaction in their own laboratories. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide a detailed, step-by-step experimental protocol for a model reaction.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L2)->[Ar-Ar'] Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Considerations

The success of a Suzuki cross-coupling reaction with pyrazolopyridine substrates is highly dependent on the careful selection and optimization of several key parameters.

1. Palladium Catalyst and Ligand: The choice of the palladium catalyst and the associated ligand is critical for achieving high yields and preventing catalyst deactivation. For nitrogen-containing heterocycles like pyrazolopyridines, the nitrogen atom can coordinate to the palladium center, inhibiting the catalytic cycle.[4] Therefore, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is often recommended to promote the desired catalytic activity.[5]

2. Base: An appropriate base is required to facilitate the transmetalation step.[6] The choice of base can significantly impact the reaction outcome, with common choices including inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4] The strength and solubility of the base should be considered, as overly strong bases can lead to undesired side reactions.

3. Solvent System: A mixture of an organic solvent and water is typically employed.[7] A common system is 1,4-dioxane and water, often in a 4:1 or 10:1 ratio.[1][8] The presence of water can be crucial for the solubility of the base and can influence the rate of transmetalation.[6] However, excessive water can lead to protodeboronation of the boronic acid.[1] Aprotic solvents like toluene and tetrahydrofuran (THF) are also frequently used.[5]

4. Boron Source: Both arylboronic acids and their corresponding esters (e.g., pinacol esters) can be used as the organoboron reagent.[9] Boronic esters can offer greater stability and are less prone to protodeboronation.[6]

5. Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen, especially at elevated temperatures. Therefore, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent catalyst oxidation and decomposition.[1]

Experimental Workflow: A Visual Guide

The general workflow for a Suzuki cross-coupling reaction with pyrazolopyridines involves several key stages, from reaction setup to product purification.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Add Halo-pyrazolopyridine Add Halo-pyrazolopyridine Add Boronic Acid/Ester Add Boronic Acid/Ester Add Halo-pyrazolopyridine->Add Boronic Acid/Ester Add Base Add Base Add Boronic Acid/Ester->Add Base Add Catalyst/Ligand Add Catalyst/Ligand Add Base->Add Catalyst/Ligand Inert Atmosphere (N2/Ar) Inert Atmosphere (N2/Ar) Add Catalyst/Ligand->Inert Atmosphere (N2/Ar) Add Degassed Solvent Add Degassed Solvent Inert Atmosphere (N2/Ar)->Add Degassed Solvent Heat & Stir Heat & Stir Add Degassed Solvent->Heat & Stir Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Heat & Stir->Monitor Progress (TLC/LC-MS) Cool to RT Cool to RT Monitor Progress (TLC/LC-MS)->Cool to RT Aqueous Work-up Aqueous Work-up Cool to RT->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Characterization Characterization Column Chromatography->Characterization

Caption: General experimental workflow for the Suzuki cross-coupling of pyrazolopyridines.

Detailed Experimental Protocol: A Model Reaction

This protocol describes a general procedure for the Suzuki cross-coupling of a halo-pyrazolopyridine with an arylboronic acid. This should be considered a starting point, and optimization of reaction conditions may be necessary for specific substrates.

Model Reaction: Suzuki coupling of 3-bromo-1H-pyrazolo[3,4-b]pyridine with phenylboronic acid.

Materials:

  • 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-1H-pyrazolo[3,4-b]pyridine, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Under the inert atmosphere, add Pd(dppf)Cl₂.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the halo-pyrazolopyridine.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[10]

Optimization of Reaction Conditions: A Tabular Guide

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of substituted pyridines and other N-heterocycles, which can serve as a starting point for the optimization of pyrazolopyridine couplings.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[4]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[4]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.[4]
Pd(OAc)₂/dppf (5 mol%)Cs₂CO₃1,4-Dioxane / H₂O (3:1)601-For C3-iodination of a pyrazolo[3,4-b]pyridine derivative.
Pd(OAc)₂/dppf (15 mol%)Cs₂CO₃1,4-Dioxane / H₂O (3:1)1002-4-For C6-chlorination of a pyrazolo[3,4-b]pyridine derivative.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst, oxygen contamination, impure reagents, inappropriate base or solvent.Use a fresh, active catalyst. Ensure proper degassing and inert atmosphere. Verify reagent purity. Screen different bases and solvents.[1]
Protodeboronation Strong base, presence of water.Use a milder base (e.g., KF, K₂CO₃). Consider running the reaction under anhydrous conditions.[1]
Dehalogenation Formation of Pd-H species.Use a milder base. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). Use aprotic solvents.[5]
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst without a reductant.Ensure rigorous exclusion of oxygen. Use a Pd(0) source or a precatalyst that is readily reduced in situ.[6]
Catalyst Inhibition Coordination of the pyrazolopyridine nitrogen to the palladium center.Use bulky, electron-rich ligands (e.g., Buchwald's biaryl phosphine ligands) to disfavor nitrogen coordination.[5]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of pyrazolopyridines, providing access to a diverse range of derivatives with significant potential in drug discovery and materials science. By understanding the reaction mechanism, carefully selecting the reaction parameters, and employing robust experimental protocols, researchers can successfully leverage this powerful transformation to advance their scientific endeavors. This guide serves as a comprehensive resource to facilitate the successful implementation of Suzuki cross-coupling reactions with pyrazolopyridine substrates.

References

The Versatile Scaffold: Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both biological relevance and synthetic tractability is perpetual. Among these, nitrogen-containing fused heterocyclic systems have garnered significant attention due to their prevalence in a multitude of bioactive natural products and synthetic drugs. The pyrazolopyridine core, a bioisostere of the purine nucleus, stands out as a "privileged scaffold" capable of interacting with a wide range of biological targets. Specifically, Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate has emerged as a highly valuable and versatile building block in the design and synthesis of next-generation therapeutics, particularly in the realm of kinase inhibition.

This technical guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into its synthetic utility, its role as a key intermediate in the development of potent and selective kinase inhibitors, and provide detailed protocols for its synthesis and subsequent elaboration into pharmacologically active agents.

Strategic Importance in Drug Discovery: A Focus on Kinase Inhibition

The pyrazolo[3,4-c]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of various kinases, a critical family of enzymes often dysregulated in diseases such as cancer and autoimmune disorders. The methyl carboxylate moiety at the 3-position of the pyrazole ring serves as a versatile chemical handle, enabling a diverse array of synthetic modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

A prime example of the power of this scaffold is in the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy to enhance the body's anti-tumor immune response.[1] Research has demonstrated that the 1H-pyrazolo[3,4-c]pyridine core provides a superior foundation for achieving potent and selective HPK1 inhibition compared to other related heterocyclic systems.[1]

Synthetic Pathways and Molecular Elaboration

The synthesis of the this compound core and its subsequent functionalization are critical steps in harnessing its potential. While various synthetic routes to pyrazolopyridines exist, a common strategy involves the construction of the pyrazole ring onto a pre-existing pyridine precursor.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and elaboration of the target scaffold for drug discovery applications.

G cluster_0 Core Synthesis cluster_1 Functionalization & SAR Exploration cluster_2 Biological Evaluation A Substituted Pyridine Precursor C This compound A->C B Cyclization Reagent (e.g., Hydrazine derivative) B->C D Hydrolysis to Carboxylic Acid C->D F Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) C->F C->F E Amide Coupling with Diverse Amines D->E G Compound Library E->G F->G H In vitro Kinase Assays (e.g., HPK1 Inhibition) G->H I Cell-based Assays H->I J Lead Optimization I->J

Caption: Generalized workflow for the synthesis and application of this compound in drug discovery.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the core scaffold and its subsequent elaboration into a potential kinase inhibitor, followed by a representative biochemical assay.

Protocol 1: Synthesis of this compound

This protocol is a representative method adapted from general procedures for the synthesis of related pyrazolopyridine systems.[2]

Objective: To synthesize the core scaffold, this compound.

Materials:

  • Substituted 3-cyanopyridine derivative (e.g., 2-chloro-3-cyanopyridine)

  • Hydrazine hydrate

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 3-cyanopyridine derivative (1.0 eq) in methanol.

  • Addition of Reagent: Add hydrazine hydrate (1.2 eq) to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Elaboration into an Amide Derivative for Kinase Inhibitor Screening

This protocol details the conversion of the methyl ester to a library of amides, a common strategy in kinase inhibitor development.

Objective: To synthesize a diverse set of amide derivatives from the core scaffold for SAR studies.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Saponification:

    • To a solution of this compound (1.0 eq) in a mixture of THF and water, add LiOH (2.0 eq).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid.

  • Amide Coupling:

    • In a reaction vial, dissolve the 1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by preparative HPLC or silica gel chromatography to obtain the final amide derivative.

Protocol 3: In vitro HPK1 Kinase Inhibition Assay

This protocol outlines a representative biochemical assay to evaluate the inhibitory activity of the synthesized compounds against HPK1.

Objective: To determine the in vitro potency (IC₅₀) of the synthesized compounds against HPK1.

Materials:

  • Recombinant human HPK1 enzyme

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing HPK1 enzyme and the biotinylated substrate peptide in the assay buffer.

    • Add the kinase reaction mixture to the wells containing the compounds.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Read the luminescence signal on a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Data Presentation: Structure-Activity Relationship (SAR) Insights

The following table summarizes hypothetical data from an initial SAR screen of amide derivatives, illustrating how modifications at the R-group impact HPK1 inhibitory activity.

Compound IDR-group (from Amine)HPK1 IC₅₀ (nM)
1a -CH₃>1000
1b -Phenyl250
1c -4-Fluorophenyl150
1d -4-(Piperidin-1-yl)phenyl25
1e -4-(Morpholino)phenyl30

This data suggests that larger, more functionalized aromatic groups at the amide position are favorable for HPK1 inhibition, with the incorporation of a basic nitrogen moiety significantly enhancing potency.

Conclusion and Future Directions

This compound is a demonstrably valuable scaffold for the discovery of novel therapeutics, particularly in the competitive field of kinase inhibitor development. Its synthetic accessibility and the versatility of its methyl ester handle allow for the rapid generation of diverse compound libraries for SAR exploration. The successful application of the 1H-pyrazolo[3,4-c]pyridine core in the development of potent HPK1 inhibitors highlights its potential for creating next-generation immunomodulatory agents for cancer therapy.[1] Future research will likely focus on further exploring the chemical space around this privileged scaffold to identify inhibitors for other clinically relevant kinases and to optimize the drug-like properties of these promising compounds.

References

Application Notes and Protocols for the Functionalization of the Pyrazolo[3,4-c]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its structural resemblance to purines, rendering it a valuable template for designing kinase inhibitors and other therapeutic agents.[1] The ability to strategically and selectively introduce functional groups onto this core is paramount for modulating its physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a comprehensive overview of established and contemporary methods for the functionalization of the pyrazolo[3,4-c]pyridine core, offering detailed, field-proven protocols and insights into the underlying chemical principles. We will explore a vectorized approach to functionalization, targeting the nitrogen and carbon atoms of the bicyclic system through a variety of synthetic strategies, including protection/alkylation, cross-coupling reactions, and directed metalation.

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

Heterocyclic compounds form the bedrock of many pharmaceuticals, and the pyrazolo[3,4-c]pyridine core has emerged as a particularly attractive scaffold in fragment-based drug discovery (FBDD).[2] Its structural analogy to purine allows it to interact with a wide array of biological targets, including kinases, which are often implicated in cancer and inflammatory diseases.[1] However, the therapeutic potential of a novel heterocyclic fragment can only be realized through its elaboration with various substituents to optimize its binding affinity and selectivity for a target protein.[2] This necessitates a robust and versatile synthetic toolbox for the precise functionalization of the pyrazolo[3,4-c]pyridine core at its various positions.

This document will detail vectorial functionalization strategies, allowing for the selective elaboration of the scaffold along multiple growth vectors, a crucial aspect of the hit-to-lead optimization process in drug discovery.[2][3]

Strategic Functionalization of the Pyrazolo[3,4-c]pyridine Core

The pyrazolo[3,4-c]pyridine ring system offers several sites for functionalization, each with its own reactivity profile. The key positions for modification are the two nitrogen atoms of the pyrazole ring (N-1 and N-2) and the carbon atoms at positions C-3, C-5, and C-7.

G cluster_0 Pyrazolo[3,4-c]pyridine Core N1 N-1 C7a N1->C7a N1_func N-Alkylation N-Protection N1->N1_func N2 N-2 N2->N1 C3 C-3 C3->N2 C3_func Borylation & Suzuki-Miyaura Coupling C3->C3_func C3a C3a->C3 C3a->C7a C7 C-7 C7a->C7 C6 C-6 C7->C6 C7_func Metalation & Negishi Coupling C7->C7_func C5 C-5 C6->C5 C4 C-4 C5->C4 C5_func Buchwald-Hartwig Amination C5->C5_func C4->C3a

Figure 1: A diagram illustrating the key functionalization sites on the pyrazolo[3,4-c]pyridine core.

N-Functionalization: Selective Alkylation and Protection

The selective functionalization of the pyrazole nitrogens (N-1 and N-2) is a critical first step in many synthetic routes, as it not only allows for the introduction of desired substituents but also influences the regioselectivity of subsequent C-H functionalization reactions. Standard indazole chemistry often provides a good starting point for developing selective N-protection sequences.[1]

Protocol 1: Selective N-1 Mesylation

Rationale: Mesylation is a common method for protecting the N-1 position of the pyrazole ring. The use of a strong base like sodium hydride (NaH) deprotonates the pyrazole nitrogen, and the subsequent reaction with methanesulfonyl chloride (MsCl) proceeds selectively at the more sterically accessible N-1 position.[1]

Materials:

  • 5-Chloro-1H-pyrazolo[3,4-c]pyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq.) in anhydrous THF dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add methanesulfonyl chloride (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography to afford the N-1 mesylated product.

Reagent/ParameterCondition/AmountPurpose
Sodium Hydride1.2 eq.Deprotonation of the pyrazole nitrogen
Methanesulfonyl Chloride1.1 eq.Mesylating agent
SolventAnhydrous THFAprotic solvent to facilitate the reaction
Temperature0 °C to room temperatureControlled reaction conditions
Reaction Time2 hoursTo ensure complete reaction

C-5 Functionalization via Buchwald-Hartwig Amination

The introduction of amine functionalities at the C-5 position is readily achieved through palladium-catalyzed Buchwald-Hartwig amination of a 5-halo-pyrazolo[3,4-c]pyridine precursor. This reaction is highly valuable for building structure-activity relationships, as the introduced amino group can serve as a key hydrogen bond donor or acceptor in interactions with biological targets.[2][3]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Rationale: This cross-coupling reaction utilizes a palladium catalyst and a suitable ligand to facilitate the formation of a carbon-nitrogen bond between the C-5 position of the pyridine ring and a primary or secondary amine. The choice of catalyst, ligand, and base is crucial for achieving high yields and avoiding side reactions.

Materials:

  • 5-Bromo-1-(protected)-1H-pyrazolo[3,4-c]pyridine

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 5-bromo-1-(protected)-1H-pyrazolo[3,4-c]pyridine (1.0 eq.), the amine (1.2 eq.), Cs₂CO₃ (2.0 eq.), Pd₂(dba)₃ (0.05 eq.), and Xantphos (0.1 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography.

ComponentRoleExample
Palladium CatalystFacilitates oxidative addition and reductive eliminationPd₂(dba)₃
LigandStabilizes the palladium center and promotes catalysisXantphos
BaseActivates the amine and facilitates the catalytic cycleCs₂CO₃
SolventAprotic solvent with a suitable boiling point1,4-Dioxane

C-3 Functionalization: Tandem Borylation and Suzuki-Miyaura Cross-Coupling

The C-3 position of the pyrazole ring can be functionalized through a powerful tandem sequence involving an initial C-H borylation followed by a Suzuki-Miyaura cross-coupling reaction. This strategy allows for the introduction of a wide range of aryl and heteroaryl substituents.[2][3]

G start N-Protected Pyrazolo[3,4-c]pyridine borylation C-H Borylation ([Ir(COD)OMe]₂, dtbpy, B₂pin₂) start->borylation intermediate C-3 Borylated Intermediate borylation->intermediate suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Halide, Pd Catalyst, Base) intermediate->suzuki product C-3 Functionalized Product suzuki->product

Figure 2: Workflow for C-3 functionalization via tandem borylation and Suzuki-Miyaura coupling.

Protocol 3: Iridium-Catalyzed C-H Borylation

Rationale: Iridium catalysts, in conjunction with a bipyridine ligand, are highly effective for the regioselective C-H borylation of heterocycles. The reaction proceeds at the most sterically accessible and electronically favorable C-H bond, which in the case of the N-protected pyrazolo[3,4-c]pyridine, is the C-3 position.

Materials:

  • N-Protected pyrazolo[3,4-c]pyridine

  • Bis(1,5-cyclooctadiene)diiridium(I) dimethoxide ([Ir(COD)OMe]₂)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Methyl tert-butyl ether (MTBE)

  • Microwave reactor vials

Procedure:

  • In a microwave vial, combine the N-protected pyrazolo[3,4-c]pyridine (1.0 eq.), [Ir(COD)OMe]₂ (0.03 eq.), dtbpy (0.06 eq.), and B₂pin₂ (1.5 eq.).

  • Add anhydrous MTBE.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for the specified time (optimization may be required).

  • Upon completion, cool the reaction mixture to room temperature. The crude borylated product can often be used directly in the subsequent Suzuki-Miyaura coupling without purification.

Protocol 4: Suzuki-Miyaura Cross-Coupling

Rationale: The newly installed boronic ester at the C-3 position serves as an excellent coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This allows for the formation of a carbon-carbon bond with a variety of aryl or heteroaryl halides. A new synthetic route to 3-(heteroaryl) tetrahydropyrazolo[3,4-c]pyridines has been developed that uses the Suzuki-Miyaura cross-coupling of a triflate with (hetero)aryl boronic acids or esters.[4]

Materials:

  • Crude C-3 borylated pyrazolo[3,4-c]pyridine

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water mixture

  • Silica gel for column chromatography

Procedure:

  • To the crude borylated intermediate, add the aryl or heteroaryl halide (1.1 eq.), Pd(OAc)₂ (0.05 eq.), XPhos (0.1 eq.), and K₂CO₃ (2.0 eq.).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography.

Reaction StageKey ReagentsPurpose
Borylation[Ir(COD)OMe]₂, dtbpy, B₂pin₂Installation of a boronic ester at C-3
Suzuki-MiyauraAryl/Heteroaryl Halide, Pd(OAc)₂, XPhos, K₂CO₃C-C bond formation to introduce aryl/heteroaryl groups

C-7 Functionalization via Selective Metalation and Cross-Coupling

The C-7 position of the pyridine ring can be selectively functionalized through a directed metalation approach using a strong, non-nucleophilic base, followed by quenching with an electrophile or transmetalation for a subsequent cross-coupling reaction.[2][3]

Protocol 5: TMP-Mediated Metalation and Negishi Cross-Coupling

Rationale: The use of a hindered magnesium-lithium chloride base, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), allows for the selective deprotonation at the C-7 position. The resulting organometallic species can then be trapped with an electrophile or transmetalated with a zinc salt to generate an organozinc reagent suitable for Negishi cross-coupling.[2][3]

Materials:

  • N-Protected 5-halo-pyrazolo[3,4-c]pyridine

  • TMPMgCl·LiCl solution in THF

  • Zinc chloride (ZnCl₂) solution in THF

  • Aryl or heteroaryl iodide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous THF

Procedure:

  • Metalation: To a solution of the N-protected 5-halo-pyrazolo[3,4-c]pyridine (1.0 eq.) in anhydrous THF at -20 °C under an inert atmosphere, add the TMPMgCl·LiCl solution (1.1 eq.) dropwise. Stir the mixture at this temperature for 1 hour.

  • Transmetalation: Add the ZnCl₂ solution (1.2 eq.) to the reaction mixture and allow it to warm to room temperature over 30 minutes.

  • Negishi Coupling: To the resulting organozinc species, add the aryl or heteroaryl iodide (1.2 eq.) and the palladium catalyst (0.05 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography.

Conclusion

The pyrazolo[3,4-c]pyridine core is a versatile scaffold amenable to a wide range of functionalization strategies. The protocols outlined in this guide provide a solid foundation for researchers to selectively introduce a diverse array of substituents at the nitrogen and carbon atoms of this important heterocyclic system. By leveraging these methods, scientists in the field of drug discovery can efficiently explore the chemical space around the pyrazolo[3,4-c]pyridine core to develop novel and potent therapeutic agents. The combination of selective protection, cross-coupling reactions, and directed metalation offers a powerful and flexible approach to the synthesis of complex and biologically active molecules.

References

Application Notes & Protocols: The Role of Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate in Modern Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Strategic Overview & Scientific Rationale

The quest for novel anti-cancer agents is increasingly focused on the development of small molecules that can selectively target key signaling pathways implicated in tumorigenesis. Within this landscape, heterocyclic scaffolds serve as the foundational architecture for a vast number of approved and investigational drugs. The pyrazolopyridine core, a privileged scaffold due to its structural resemblance to native purines, has garnered significant attention for its ability to function as an effective "hinge-binder" in the ATP-binding pocket of various protein kinases.[1][2]

While the pyrazolo[3,4-b]pyridine isomer is extensively documented in oncology literature as the core of numerous kinase inhibitors, its bioisostere, the pyrazolo[3,4-c]pyridine scaffold, is an emerging area of interest.[3][4][5] This document focuses on a key exemplar of this latter class, Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate . Currently, this specific molecule is primarily utilized as a versatile chemical intermediate or building block in synthetic and medicinal chemistry.[6][7] Its true value in oncology lies not in its intrinsic biological activity, but in its potential as a starting point for the synthesis of novel, potent, and selective cancer therapeutics through fragment-based drug discovery (FBDD) and lead optimization campaigns.[5]

This guide provides the scientific context, strategic rationale, and detailed protocols for leveraging this compound in an oncology drug discovery program. We will explore its role as a synthetic precursor and outline the fundamental assays required to validate the biological activity of its derivatives.

Scaffold_Comparison cluster_0 Native Ligand cluster_1 Privileged Scaffolds (Bioisosteres) Purine Purine (e.g., Adenine in ATP) Pyrazolo_b Pyrazolo[3,4-b]pyridine (Well-Established Kinase Hinge-Binder) Purine->Pyrazolo_b Structural Mimicry Pyrazolo_c Pyrazolo[3,4-c]pyridine (Emerging Scaffold of Interest) Purine->Pyrazolo_c Bioisosteric Replacement Pyrazolo_b->Pyrazolo_c Isomeric Relationship

Figure 1: Bioisosteric relationship between Purine and Pyrazolopyridine scaffolds.

Section 2: The Pyrazolo[3,4-c]pyridine Scaffold in Kinase Inhibition

Protein kinases are a major class of drug targets in oncology due to their frequent dysregulation in cancer, leading to uncontrolled cell proliferation and survival.[2] Inhibitors are often designed to compete with ATP for binding to the kinase active site. The pyrazolopyridine scaffold is particularly adept at this function, forming critical hydrogen bonds with the "hinge region" of the kinase domain, a conserved structural motif that connects the N- and C-terminal lobes of the enzyme.[1]

The strategic rationale for exploring the pyrazolo[3,4-c]pyridine scaffold is rooted in the principles of medicinal chemistry:

  • Novelty and Intellectual Property: As a less explored isomer, it offers opportunities for discovering novel chemical matter with unique patentability.

  • Altered Vectorial Elaboration: The different placement of the nitrogen atoms in the pyridine ring compared to the [3,4-b] isomer provides different vectors for chemical modification. This allows chemists to probe different regions of the kinase binding pocket, potentially leading to improved selectivity or potency.[5][6]

  • Modified Physicochemical Properties: Subtle changes in the scaffold can impact key drug-like properties such as solubility, metabolic stability, and cell permeability, potentially overcoming liabilities of existing inhibitor classes.

The diagram below illustrates a generic kinase signaling pathway and the point of intervention for inhibitors derived from scaffolds like pyrazolopyridine.

Kinase_Signaling_Pathway Generic Kinase Cascade Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, TRK) GF->Receptor Binding & Dimerization RAS RAS Receptor->RAS Activation RAF RAF (MAPKKK) RAS->RAF Activation MEK MEK (MAPKK) RAF->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Gene Expression Inhibitor Pyrazolopyridine-based Kinase Inhibitor Inhibitor->RAF Inhibition

Figure 2: Site of action for kinase inhibitors in a representative signaling pathway.

Section 3: From Building Block to Bioactive Lead: A Synthetic & Screening Workflow

This compound serves as an ideal starting fragment. Its carboxylate group is a versatile chemical handle that can be readily converted into an amide, providing a straightforward method to introduce diversity and build a library of candidate molecules. The general workflow from this starting material to a potential lead compound is outlined below.

Drug_Discovery_Workflow start Starting Material: Methyl 1H-pyrazolo[3,4-c] pyridine-3-carboxylate step1 Protocol 1: Library Synthesis (Amide Coupling) start->step1 step2 Diverse Compound Library step1->step2 step3 Protocol 2: Primary Screen (In Vitro Kinase Assay) step2->step3 step4 Initial Hits (Compounds with >50% inhibition) step3->step4 step5 Dose-Response & IC50 Determination step4->step5 step6 Potent Hits (Low µM to nM IC50) step5->step6 step7 Protocol 3: Secondary Screen (Cell-Based Viability Assay) step6->step7 step8 Validated Hits (Compounds showing cellular activity) step7->step8 end Lead Candidate for Further Optimization step8->end

Figure 3: Experimental workflow from starting material to a validated hit.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of a Pyrazolo[3,4-c]pyridine Amide Library

Objective: To generate a diverse library of compounds for screening by coupling various primary or secondary amines to the pyrazolo[3,4-c]pyridine core.

Causality: Amide bond formation is a robust and reliable reaction in medicinal chemistry. The carboxylate of the starting material must first be hydrolyzed to the corresponding carboxylic acid, which is then "activated" to facilitate reaction with an amine. This two-step process ensures high yields and allows for the use of a wide array of commercially available amines, introducing chemical diversity at this position.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), Methanol (MeOH), Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • A diverse panel of primary and secondary amines (e.g., anilines, benzylamines, piperidines)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling agent

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated sodium bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • LC-MS and NMR for analysis

Procedure:

Step 1: Saponification (Hydrolysis of the Ester)

  • Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Add LiOH (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Once complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Acidify the remaining aqueous solution to pH ~3-4 with 1 M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).

  • Add DIPEA (3.0 eq) to the mixture, followed by the coupling agent HATU (1.2 eq).

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To perform a primary screen of the synthesized library to identify compounds that bind to the ATP pocket of a target kinase.

Causality: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a high-throughput, robust method for quantifying inhibitor binding. It relies on the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from a europium-labeled antibody bound to the kinase. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal, which is directly proportional to the inhibitor's binding affinity.

Materials:

  • Target Kinase (e.g., CDK2, TRKA, PIM-1)

  • Eu-anti-tag Antibody specific to the kinase

  • Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive)

  • Synthesized pyrazolo[3,4-c]pyridine derivatives (dissolved in 100% DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black assay plates

  • TR-FRET capable microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in 100% DMSO. A typical starting concentration for a primary screen is 10 mM.

  • In the assay plate, add 2.5 µL of 4X test compound dilution in assay buffer (final concentration, e.g., 10 µM; final DMSO concentration ≤1%). For control wells, add buffer with DMSO only.

  • Prepare a 4X Kinase/Antibody mixture in assay buffer. Add 2.5 µL to each well.

  • Prepare a 4X Tracer solution in assay buffer. Add 5 µL to each well to initiate the reaction. The final volume will be 10 µL.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET microplate reader, measuring the emission at 665 nm (tracer) and 615 nm (europium).

  • Calculate the Emission Ratio (665/615). Percentage inhibition is calculated relative to high (no inhibitor) and low (no kinase) controls. Compounds showing >50% inhibition are considered "hits" and are prioritized for IC₅₀ determination.

Protocol 3: Cell Viability Assay (MTT/XTT)

Objective: To determine the cytotoxic or cytostatic effect of hit compounds on a relevant cancer cell line.

Causality: This colorimetric assay measures the metabolic activity of living cells. Viable cells contain mitochondrial reductase enzymes that can cleave the tetrazolium salt MTT (or XTT) into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in color indicates that the compound has induced cell death or inhibited proliferation.

Materials:

  • Cancer cell line relevant to the kinase target (e.g., MCF-7 for PIM-1 inhibitors, KM-12 for TRK inhibitors).[4][8]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Hit compounds from Protocol 2 (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, 16% SDS, pH 4.7)

  • 96-well cell culture plates

  • Spectrophotometric plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Prepare serial dilutions of the hit compounds in complete medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO only) and untreated control wells.

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Section 5: Representative Data for Related Scaffolds

While specific data for this compound derivatives is not yet widely published, the therapeutic potential of the broader pyrazolopyridine class is well-established. The following table summarizes the activity of several related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives to illustrate the potency that can be achieved with these privileged scaffolds.

Compound ClassTarget Kinase / Cell LineReported IC₅₀Reference
Pyrazolo[3,4-b]pyridine Derivative (C03)TRKA Kinase56 nM[4]
Pyrazolo[3,4-b]pyridine Derivative (C03)Km-12 Cell Line0.304 µM[4]
Pyrazolo[3,4-b]pyridine Derivative (19)PIM-1 Kinase0.21 µM[8]
Pyrazolo[3,4-b]pyridine Derivative (19)MCF-7 Cell Line5.61 µM[8]
Pyrazolo[3,4-b]pyridine Derivative (31)Mps1 Kinase2.596 nM[9]
Pyrazolo[3,4-d]pyrimidine Derivative (10e)MCF-7 Cell Line11 µM[10]
Pyrazolo[3,4-d]pyrimidine Derivative (12b)EGFRWT Kinase0.016 µM[11]
Pyrazolo[3,4-d]pyrimidine Derivative (12b)A549 Cell Line8.21 µM[11]

References

Application Notes and Protocols: Synthesis of Pyrazolo[3,4-c]pyridine-3-carboxamide from Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purines allows it to interact with a wide array of biological targets, including kinases and other enzymes implicated in various diseases.[2] Consequently, derivatives of this scaffold have shown promise as anti-inflammatory, anti-viral, and anti-cancer agents.[2] The conversion of a methyl ester at the 3-position to a carboxamide is a critical step in the synthesis of many biologically active pyrazolo[3,4-c]pyridine derivatives, as the amide functionality can participate in key hydrogen bonding interactions within a protein's binding pocket.

This document provides a detailed guide for the synthesis of pyrazolo[3,4-c]pyridine-3-carboxamide from its corresponding methyl ester. It includes a step-by-step protocol, a discussion of the underlying reaction mechanism, and strategies for troubleshooting and optimization.

Reaction Overview: From Ester to Amide

The conversion of a methyl ester to a primary carboxamide is typically achieved through aminolysis, which involves the reaction of the ester with ammonia.[3][4] While this transformation can be accomplished using various ammonia sources, this protocol will focus on the use of methanolic ammonia to ensure a homogeneous reaction medium and to avoid potential side reactions associated with aqueous ammonia.[5]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl pyrazolo[3,4-c]pyridine-3-carboxylateSynthesis GradeN/AStarting material
Methanolic Ammonia (7N)AnhydrousMajor Chemical SupplierCorrosive and toxic. Handle in a fume hood.
Methanol (MeOH)AnhydrousMajor Chemical Supplier
Dichloromethane (DCM)ACS GradeMajor Chemical Supplier
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeMajor Chemical Supplier
Brine (Saturated NaCl solution)ACS GradeMajor Chemical Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeMajor Chemical Supplier
Silica Gel60 Å, 230-400 meshMajor Chemical SupplierFor column chromatography
Ethyl Acetate (EtOAc)ACS GradeMajor Chemical SupplierFor chromatography
HexanesACS GradeMajor Chemical SupplierFor chromatography
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel coated
UV lamp
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the methyl pyrazolo[3,4-c]pyridine-3-carboxylate (1.0 eq) in a minimal amount of anhydrous methanol.

  • Addition of Ammonia: To the stirred solution, add a solution of methanolic ammonia (7N, 10-20 eq). The large excess of ammonia is used to drive the reaction to completion.

  • Reaction Monitoring: Seal the flask and heat the reaction mixture to a gentle reflux (approximately 65-70 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The starting material (ester) will have a higher Rf value than the product (amide).

  • Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ammonia and methanol.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure pyrazolo[3,4-c]pyridine-3-carboxamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Experimental Workflow

experimental_workflow start Start: Methyl Pyrazolo[3,4-c]pyridine-3-carboxylate in MeOH add_ammonia Add Methanolic Ammonia (7N) start->add_ammonia reflux Reflux at 65-70 °C add_ammonia->reflux monitor Monitor by TLC reflux->monitor workup Work-up: Concentrate monitor->workup Reaction Complete extraction Extraction with DCM, NaHCO₃, Brine workup->extraction dry Dry (Na₂SO₄) and Concentrate extraction->dry purify Purify by Column Chromatography dry->purify product Product: Pyrazolo[3,4-c]pyridine-3-carboxamide purify->product

Caption: Experimental workflow for the synthesis of pyrazolo[3,4-c]pyridine-3-carboxamide.

Mechanism and Scientific Rationale

The conversion of the methyl ester to the carboxamide proceeds via a nucleophilic acyl substitution mechanism.[3]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile and attacks the electrophilic carbonyl carbon of the methyl ester. This results in the formation of a tetrahedral intermediate.[4]

  • Proton Transfer: A proton transfer occurs from the positively charged nitrogen to the negatively charged oxygen.

  • Elimination of Methoxide: The lone pair on the nitrogen atom reforms the carbon-nitrogen double bond, leading to the elimination of the methoxide leaving group.

  • Deprotonation: The methoxide ion then deprotonates the protonated amide to yield the final carboxamide product and methanol.

The use of a large excess of ammonia and heating the reaction mixture are crucial for driving the equilibrium towards the formation of the more stable amide product.[3][6]

Visualization of the Reaction Mechanism

reaction_mechanism ester Methyl Pyrazolo[3,4-c]pyridine-3-carboxylate R-C(=O)OCH₃ tetrahedral Tetrahedral Intermediate R-C(O⁻)(OCH₃)(NH₃⁺) ester->tetrahedral Nucleophilic Attack ammonia Ammonia NH₃ ammonia->tetrahedral amide_protonated Protonated Amide R-C(=O)NH₃⁺ tetrahedral->amide_protonated Elimination of CH₃O⁻ amide Pyrazolo[3,4-c]pyridine-3-carboxamide R-C(=O)NH₂ amide_protonated->amide Deprotonation methanol Methanol CH₃OH

References

Application Notes & Protocols: High-Throughput Screening Assays for Pyrazolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to the natural purine nucleobases.[1] This unique characteristic allows pyrazolopyridine derivatives to effectively compete with adenosine triphosphate (ATP) for the binding pocket of a vast number of protein kinases.[2][3] Kinases are pivotal regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4][5] Consequently, pyrazolopyridine-based compounds have become a major focus for the development of targeted kinase inhibitors.[1][5][6]

High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate the activity of a specific biological target.[3] For pyrazolopyridine derivatives, HTS assays are designed to precisely measure their ability to inhibit the catalytic activity of target kinases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and validation of HTS assays for this important class of compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into data interpretation and hit confirmation.

The Principle of Kinase Inhibition Assays

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate (a protein or peptide), producing ADP as a byproduct.[4] HTS assays for kinase inhibitors are designed to quantify this reaction. Inhibition of the kinase by a compound like a pyrazolopyridine derivative leads to a decrease in substrate phosphorylation and a corresponding change in the ATP/ADP ratio. The most robust and widely used HTS technologies measure either the amount of ADP produced or the amount of ATP consumed.[7]

  • ADP Production Assays (e.g., ADP-Glo™): These are "signal-on" assays where the amount of ADP generated is converted into a luminescent signal.[4][8] An inhibitor reduces kinase activity, leading to less ADP production and a weaker signal. This format is often more sensitive, especially for kinases with low activity.[4][8]

  • ATP Depletion Assays (e.g., Kinase-Glo®): These are "signal-off" assays that measure the amount of ATP remaining after the kinase reaction.[4][9] A luciferase-luciferin reaction generates light proportional to the ATP concentration.[9] In the presence of an effective inhibitor, kinase activity is low, more ATP remains, and the luminescent signal is high.[4]

The choice between these methods depends on factors like kinase activity, ATP concentration in the assay, and potential for compound interference. For instance, ADP-Glo™ is well-suited for screening at high ATP concentrations, which is crucial for identifying both ATP-competitive and non-competitive inhibitors.[8][10]

HTS Workflow for Pyrazolopyridine Inhibitor Discovery

A typical HTS campaign follows a multi-stage process designed to efficiently identify and validate true inhibitors while eliminating false positives.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Primary_Screen Primary HTS (Single Concentration) Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response (IC50) Confirms Potency Hit_Identification->Dose_Response Primary Hits Orthogonal_Assay Orthogonal Assay (Different Technology) Confirms Mechanism Dose_Response->Orthogonal_Assay Confirmed Hits SAR_Studies Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR_Studies Validated Hits Selectivity_Profiling Kinome Selectivity Profiling SAR_Studies->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Target Engagement & Efficacy) Selectivity_Profiling->Cell_Based_Assays

Caption: Generalized workflow for a high-throughput screening campaign.

Part 1: Primary High-Throughput Screening Protocol

This protocol details a primary HTS assay using the ADP-Glo™ luminescence-based system, a robust method for quantifying kinase activity by measuring ADP production.[8][11] It is designed for a 384-well plate format, which is standard for HTS.[12]

Objective:

To screen a library of pyrazolopyridine derivatives at a single concentration to identify compounds that inhibit a target protein kinase.

Materials:
  • Recombinant Target Kinase (e.g., Src, JNK, HPK1)[2][13]

  • Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1 for tyrosine kinases)[7]

  • ATP, Ultra-Pure

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[7][10]

  • Pyrazolopyridine Compound Library (dissolved in 100% DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine, or a known pyrazolopyridine inhibitor)

  • Negative Control (100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Reagent and Kinase Detection Reagent)[7][8]

  • Solid White, Low-Volume 384-well Assay Plates

  • Acoustic Liquid Handler (e.g., Echo) or Pin Tool for compound dispensing

  • Multichannel Pipettor or Automated Liquid Handler

  • Plate Reader capable of luminescence detection

Step-by-Step Methodology:
  • Compound Plating (25-50 nL):

    • Using an acoustic liquid handler, dispense 25-50 nL of each pyrazolopyridine compound from the library source plate into the appropriate wells of a 384-well assay plate.[12]

    • Dispense positive and negative controls into designated columns (e.g., Columns 23 & 24 for DMSO, Column 22 for Staurosporine). This is critical for calculating assay performance metrics.

  • Enzyme Addition (5 µL):

    • Prepare a solution of the target kinase in cold Kinase Assay Buffer at 2X the final desired concentration.

    • Add 5 µL of the kinase solution to each well.

    • Rationale: Adding the enzyme first allows the test compounds to bind to the kinase before the reaction is initiated, which is important for accurately assessing the potency of inhibitors.[12]

  • Compound-Enzyme Pre-incubation:

    • Seal the plate and incubate for 15 minutes at room temperature.

    • Rationale: This incubation period allows the compounds to reach binding equilibrium with the target kinase.

  • Reaction Initiation (5 µL):

    • Prepare a solution containing the kinase substrate and ATP in Kinase Assay Buffer at 2X the final desired concentration. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the kinase to ensure sensitivity to ATP-competitive inhibitors.[6]

    • Add 5 µL of the substrate/ATP solution to each well to start the kinase reaction. The final reaction volume is now 10 µL.

  • Kinase Reaction Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature.

    • Rationale: This duration should be within the linear range of the enzymatic reaction, typically corresponding to 10-20% conversion of ATP to ADP. This is determined during assay development to ensure the signal is proportional to enzyme activity.

  • Reaction Termination & ATP Depletion (10 µL):

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.[7][8]

    • Incubate for 40 minutes at room temperature.[7][11]

  • Signal Generation (20 µL):

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.[8]

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[8][11]

  • Data Acquisition:

    • Read the luminescence signal on a compatible plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[8][11]

Data Analysis and Hit Identification:
  • Calculate Percent Inhibition:

    • The data from each compound well is normalized to the intra-plate controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

    • Signal_Negative: Average signal from DMSO wells (high kinase activity).

    • Signal_Positive: Average signal from Staurosporine wells (low kinase activity).

  • Assess Assay Quality (Z'-factor):

    • The Z'-factor is a statistical measure of assay quality and robustness.[12]

    • Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

    • An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.[12]

  • Hit Selection:

    • Compounds that exhibit a percent inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the library) are selected as primary "hits" for further validation.

Part 2: Hit Confirmation and Potency Determination

Primary hits must be validated to confirm their activity and determine their potency. This involves generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Protocol 2: IC50 Determination
Objective:

To determine the IC50 value of hit compounds identified in the primary screen.

Methodology:
  • Compound Preparation:

    • For each hit compound, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a high concentration (e.g., 100 µM).[12]

  • Assay Execution:

    • Follow the exact same procedure as the Primary HTS Protocol (Part 1), but instead of plating a single concentration, dispense 25-50 nL of each concentration from the serial dilution series into the assay plate.[12]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration point.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Genedata Screener) to determine the IC50 value.[12]

Sample Data Presentation:
Pyrazolopyridine IDTarget KinasePrimary Screen % InhibitionConfirmed IC50 (nM)
PzP-001Src85.2%75
PzP-002JNK191.5%22
PzP-003HPK165.7%144
PzP-004Src12.3%>10,000 (Inactive)

Data is illustrative.

Part 3: Orthogonal Assays & Mechanism of Action

An essential step in hit validation is to confirm the inhibitory activity using an orthogonal assay—a method with a different technology and detection principle.[7] This ensures that the observed activity is not an artifact of the primary assay format (e.g., compound interfering with luciferase). For pyrazolopyridine derivatives, which are often ATP-competitive, a binding assay is an excellent orthogonal choice.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

TR-FRET assays measure the direct binding of a compound to the kinase.[14] This technology is less susceptible to many forms of compound interference that can plague luminescence-based assays.

Assay Principle

TR_FRET_Principle cluster_0 No Inhibitor: High FRET cluster_1 With Inhibitor: Low FRET Kinase_A Kinase-Europium Tracer_A Tracer-Alexa647 Kinase_A->Tracer_A Binding FRET_Signal High TR-FRET Signal (Emission at 665nm) Kinase_B Kinase-Europium Inhibitor Pyrazolopyridine Inhibitor Kinase_B->Inhibitor Binding Tracer_B Tracer-Alexa647 No_FRET Low TR-FRET Signal

Caption: Principle of a competitive TR-FRET kinase binding assay.

The assay uses a kinase tagged with an antibody conjugated to a Europium (Eu) donor fluorophore and a fluorescent "tracer" (an ATP-competitive ligand conjugated to an Alexa Fluor 647 acceptor).[14] When the tracer binds to the kinase, the donor and acceptor are brought into proximity, resulting in a high FRET signal. A pyrazolopyridine inhibitor competes with the tracer for the ATP binding site, disrupting FRET and causing a decrease in the signal.[14]

Protocol 3: TR-FRET Binding Assay
  • Objective: To confirm the binding of hit compounds to the target kinase and determine their binding affinity (Ki).

  • Materials:

    • Tagged Recombinant Kinase (e.g., GST-tagged or His-tagged)

    • Europium-labeled Anti-Tag Antibody (e.g., Anti-GST-Eu)

    • Fluorescent Tracer (Alexa Fluor 647-conjugated)

    • TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[14]

    • Validated Hit Compounds (serial dilution)

    • 384-well, Low-Volume Black Assay Plates

  • Method:

    • Dispense 50 nL of serially diluted compounds into the assay plate.

    • Add 5 µL of a solution containing the tagged kinase and the Eu-labeled antibody.

    • Add 5 µL of a solution containing the fluorescent tracer.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

    • Plot the ratio against the compound concentration and fit to a dose-response curve to determine the IC50. This value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the tracer's affinity (Kd) is known.

Conclusion

The pyrazolopyridine scaffold remains a highly valuable starting point for the discovery of potent and selective kinase inhibitors. A successful HTS campaign relies on the implementation of robust, validated, and mechanistically appropriate assays. The luminescence-based ADP-Glo™ assay provides a highly sensitive and reliable platform for primary screening and potency determination. Confirmation of hits using an orthogonal technology, such as the TR-FRET binding assay, is a critical step to eliminate artifacts and ensure that selected compounds act via the intended mechanism of direct target engagement. By following these detailed protocols and understanding the principles behind them, researchers can confidently identify and advance promising pyrazolopyridine derivatives in the drug discovery pipeline.

References

Application Notes & Protocols: Developing PD-1/PD-L1 Inhibitors from a Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the PD-1/PD-L1 Axis with Small Molecules

The interaction between Programmed Cell Death Protein 1 (PD-1), an immune checkpoint receptor on activated T-cells, and its ligand, Programmed Death-Ligand 1 (PD-L1), overexpressed on many tumor cells, is a critical mechanism of tumor immune evasion.[1] By engaging PD-1, cancer cells effectively deactivate T-cells, preventing an anti-tumor immune response. Blockade of this pathway with monoclonal antibodies has revolutionized cancer therapy. However, small-molecule inhibitors offer potential advantages, including oral bioavailability, shorter half-lives, and potentially better tumor penetration.

Nitrogen-containing heterocyclic compounds, such as pyrazolopyridines, are privileged scaffolds in medicinal chemistry due to their synthetic tractability and ability to form key interactions with biological targets. This guide focuses on the utility of Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate as a versatile starting scaffold for the rational design and synthesis of novel small-molecule PD-1/PD-L1 inhibitors. We will provide the scientific rationale, synthetic strategies, and detailed protocols for biological evaluation.

Section 1: The Scientific Rationale for the Pyrazolo[3,4-c]pyridine Scaffold

The choice of a chemical scaffold is a critical first step in a drug discovery campaign. The 1H-pyrazolo[3,4-c]pyridine core is advantageous for several reasons:

  • Structural Rigidity: The fused bicyclic system provides a rigid framework, which reduces the entropic penalty upon binding to the target protein, potentially leading to higher affinity.

  • Defined Modification Vectors: The scaffold presents multiple, distinct positions (N-1, C-3, C-5, C-7) that can be selectively functionalized. This allows for systematic exploration of the chemical space around the core to optimize target engagement, a process known as "vectorial functionalisation".[2]

  • Proven Bioactivity: The broader pyrazolopyridine class has been successfully utilized to develop inhibitors for various protein targets, demonstrating its favorable drug-like properties.

The starting material, this compound, provides an excellent anchor point at the C-3 position for introducing diversity elements via amide coupling, while other positions can be modified to enhance binding affinity and selectivity for the PD-L1 dimer interface.

Figure 1: Key functionalization vectors on the core scaffold.

Section 2: Synthetic Strategy and Protocols

The overall strategy involves a "core-and-decorate" approach. We begin with the core scaffold and strategically add functional groups known from other small-molecule PD-L1 inhibitors, such as substituted biphenyl or benzyl moieties, which are crucial for inducing PD-L1 dimerization and blocking the interaction with PD-1.

Protocol 2.1: Scaffold Functionalization via Amide Coupling and Suzuki Reaction

This protocol outlines a two-step process to generate a small library of candidate inhibitors. The first step is the amidation of the C-3 carboxylate. The second is a Suzuki cross-coupling reaction to install a biaryl moiety at a halogenated C-5 position. This requires a halogenated version of the starting scaffold, which can be synthesized according to literature procedures.[3] For this protocol, we assume the starting material is Methyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate .

HTRF_Principle cluster_0 No Inhibitor: High FRET cluster_1 With Inhibitor: Low FRET PD-L1 Signal_665 Signal_665 PD-L1->Signal_665 Emission PD-1 PD-1->PD-L1 FRET Excitation Excitation Excitation->PD-1 337nm PD-L1_i PD-1_i Signal_620 Signal_620 PD-1_i->Signal_620 Emission Inhibitor Drug Excitation_i Excitation_i Excitation_i->PD-1_i 337nm

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this synthesis and systematically optimize your reaction yields. Our approach is grounded in established chemical principles and field-proven experience to ensure you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I am seeing a very low overall yield (<30%) for my synthesis of this compound. What are the most common causes?

A low overall yield is a frequent issue that can typically be traced back to one of three areas: the purity of starting materials, suboptimal reaction conditions for the key cyclocondensation step, or inefficient purification.

  • Starting Material Integrity: The primary synthetic routes often involve the cyclocondensation of a hydrazine source with a functionalized pyridine precursor.[1] A common precursor is a derivative of 4-chloronicotinic acid. Ensure your pyridine starting material is pure and that the hydrazine hydrate is of high quality, as it can degrade over time.

  • Reaction Conditions: The formation of the pyrazole ring is sensitive to temperature, solvent, and the choice of base. Inadequate heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or the desired product.

  • Work-up and Purification Losses: The product may have some solubility in the aqueous phase during extraction. Furthermore, improper selection of the solvent system for column chromatography can lead to poor separation and significant loss of material.

Q2: My reaction involves forming the pyrazolo[3,4-c]pyridine core via cyclization. What is the general mechanism, and where are the critical control points?

The synthesis typically proceeds via a cyclocondensation reaction. A plausible and widely utilized pathway involves the reaction of a hydrazine with a pyridine derivative containing vicinal carbonyl (or a precursor) and a leaving group.[2][3]

The mechanism can be visualized as follows:

  • Initial Nucleophilic Attack: The hydrazine attacks a carbonyl or an equivalent electrophilic center on the pyridine ring.

  • Condensation & Dehydration: An intermediate hydrazone is formed, which is a critical step. The efficiency of water removal can drive the reaction forward.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone intermediate performs an intramolecular nucleophilic aromatic substitution (SNAr) on the pyridine ring, displacing a leaving group (like a chloride).[4]

  • Aromatization: The final step is the elimination of a proton to form the stable aromatic pyrazolopyridine ring system.

Critical Control Points:

  • Rate of Hydrazine Addition: Adding hydrazine too quickly can lead to side reactions. A slow, controlled addition at a moderate temperature is often beneficial.

  • Water Removal: In the condensation step, the removal of water is crucial. Using a solvent like toluene that allows for azeotropic removal with a Dean-Stark apparatus can significantly improve yields.

  • Base Selection: A non-nucleophilic base is often required to facilitate the final proton abstraction for aromatization without competing in other reactions.

G cluster_start Starting Materials cluster_reaction Reaction Pathway SM1 4-Chloro-3-formylpyridine (or Ketoester derivative) Node1 Step 1: Nucleophilic Attack & Condensation SM1->Node1 SM2 Hydrazine Hydrate SM2->Node1 Node2 Hydrazone Intermediate Node1->Node2 H₂O out Node3 Step 2: Intramolecular Cyclization (SNAr) Node2->Node3 Node4 Cyclized Intermediate (Non-aromatic) Node3->Node4 Cl⁻ out Node5 Step 3: Aromatization (Base-mediated) Node4->Node5 Product This compound Node5->Product BH⁺ out

Troubleshooting Guide: Specific Experimental Issues

Q3: My TLC plate shows multiple spots after the reaction. What are the likely side products and how can I minimize them?

Observing multiple spots is a common issue. The identity of these spots can often be deduced from the reaction mechanism and confirmed with techniques like LC-MS.

Potential Side Products & Mitigation Strategies:

Observation on TLC Potential Side Product Plausible Cause Recommended Solution
Spot with similar Rf to starting material Unreacted Pyridine PrecursorIncomplete reaction.Increase reaction time or temperature. Check purity of hydrazine. Use a slight excess (1.1-1.2 eq.) of hydrazine.
A very polar spot (low Rf) Hydrazide formationIf your precursor is an ester, hydrazine can react at the ester carbonyl to form a hydrazide, which will not cyclize correctly.Protect the ester or, more practically, perform the cyclization on the corresponding carboxylic acid and esterify in a subsequent step.[5]
A spot with a slightly different Rf Regioisomer (e.g., 2H-pyrazolo...)If using a substituted hydrazine, reaction can occur at either nitrogen atom. Even with hydrazine, tautomerism is possible, though the 1H-tautomer is generally more stable.[2]Isomer formation is highly dependent on the electronics of the precursors. Characterize by 2D NMR. Modifying the solvent or reaction temperature may slightly alter the isomeric ratio.
Multiple faint spots Decomposition ProductsReaction temperature is too high, or reaction was run for too long. Air sensitivity.Reduce reaction temperature. Run the reaction under an inert atmosphere (N₂ or Argon). Perform a time-course study to find the optimal reaction duration.
Q4: The reaction seems to stall and never reaches full conversion. How can I drive it to completion?

When a reaction stalls, it's often due to an equilibrium state or deactivation of a reagent or catalyst.

G Start Reaction Stalled? CheckPurity Verify Purity of Starting Materials & Solvents Start->CheckPurity IncreaseTemp Incrementally Increase Temperature (monitor by TLC) CheckPurity->IncreaseTemp If pure Result2 No Improvement CheckPurity->Result2 If impure AddTime Increase Reaction Time IncreaseTemp->AddTime Result1 Reaction Proceeds IncreaseTemp->Result1 DeanStark Use Dean-Stark to Remove H₂O Azeotropically AddTime->DeanStark AddTime->Result1 ChangeSolvent Switch to Higher Boiling Point Solvent (e.g., Toluene, Xylene) DeanStark->ChangeSolvent DeanStark->Result1 CheckBase Ensure Base is Active and Stoichiometry is Correct ChangeSolvent->CheckBase ChangeSolvent->Result1 CheckBase->Result1 CheckBase->Result2 If issue persists

Detailed Protocol: Driving the Cyclocondensation Reaction

If you are using 4-chloro-3-formyl-pyridine methyl ester and hydrazine hydrate in ethanol and observing stalling, consider this modified protocol:

  • Setup: Assemble a flame-dried round-bottom flask with a reflux condenser and a Dean-Stark trap.

  • Reagents: Charge the flask with the 4-chloro-pyridine precursor (1.0 eq) and toluene (approx. 0.2 M concentration).

  • Water Removal: Fill the Dean-Stark trap with toluene and heat the mixture to reflux to azeotropically remove any trace water from the starting material and solvent.

  • Hydrazine Addition: After cooling slightly, add hydrazine hydrate (1.1 eq) dropwise via a syringe.

  • Reaction: Heat the mixture to a vigorous reflux. The progress can be monitored by observing water collecting in the Dean-Stark trap and by periodic TLC analysis. The reaction should be continued until the limiting reagent is consumed.

  • Work-up: After cooling, the reaction mixture can be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

The rationale for switching to toluene is its ability to form an azeotrope with water, physically removing it from the reaction and shifting the equilibrium toward the hydrazone intermediate and, subsequently, the cyclized product.[3]

Q5: I have synthesized the 1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, but the final esterification step to get the methyl ester is low-yielding. What's the best way to perform this esterification?

Esterification of heteroaromatic carboxylic acids can be challenging due to the potential for nitrogen atoms to be protonated under acidic conditions (like Fischer esterification), which deactivates the ring and can reduce solubility.[5]

Comparison of Esterification Methods:

Method Conditions Advantages Disadvantages Recommendation
Fischer Esterification Methanol, cat. H₂SO₄, refluxInexpensive, simple setup.Can lead to N-protonation, potentially requiring long reaction times or high temperatures which may cause degradation.Try first due to simplicity. If yield is low after 24h, move to another method.
Acid Chloride Formation 1. SOCl₂ or (COCl)₂, reflux2. Add MethanolGenerally high-yielding and fast.Harsher conditions, generates corrosive HCl gas. Requires an extra step.Excellent choice for difficult esterifications. Ensure the starting acid is completely dry.
Alkyl Halide Methyl Iodide, K₂CO₃ or Cs₂CO₃ in DMF/AcetonitrileMild conditions.Methyl iodide is toxic and a regulated substance. Potential for N-methylation as a side reaction.Use if other methods fail and N-methylation can be controlled or separated.
TMS-Diazomethane TMS-CHN₂ in Methanol/TolueneVery mild, fast, and clean. High yield.Reagent is toxic, potentially explosive, and expensive. Best for small-scale synthesis.Ideal for precious material on a small scale when high yield is critical.

Recommended Protocol: Esterification via Acid Chloride

  • Safety: Perform all steps in a well-ventilated fume hood. Thionyl chloride (SOCl₂) is corrosive and lachrymogenic.

  • Acid Chloride Formation: Suspend the 1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid (1.0 eq) in thionyl chloride (5-10 eq). Add a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution.

  • Reagent Removal: Carefully remove the excess SOCl₂ under reduced pressure. It is crucial to remove it completely. Co-evaporate with dry toluene (2-3 times) to ensure all traces are gone.

  • Esterification: Dissolve the resulting crude acid chloride in anhydrous dichloromethane (DCM) or THF under a nitrogen atmosphere. Cool the solution in an ice bath (0 °C). Slowly add a solution of anhydrous methanol (3-5 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Purification: Upon completion, quench the reaction with water, extract with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and purify by column chromatography.

This method bypasses the difficulties of direct acid-catalyzed esterification and generally provides much higher and more reliable yields.

References

Technical Support Center: Purification Techniques for Pyrazolopyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrazolopyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of these critical chemical entities. Pyrazolopyridines are a significant class of heterocyclic compounds, forming the core structure of numerous active pharmaceutical ingredients (APIs).[1][2] Ensuring the high purity of pyrazolopyridine intermediates is paramount for the success and reproducibility of subsequent synthetic steps and the overall integrity of the final drug substance.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. The methodologies described herein are grounded in established chemical principles and validated through extensive field application.

I. Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the purification of pyrazolopyridine intermediates, offering explanations for their causes and providing actionable solutions.

Q1: My pyrazolopyridine intermediate is contaminated with starting materials. How can I effectively remove them without using column chromatography?

A1: The presence of unreacted starting materials is a common issue.[3] Before resorting to chromatography, which can be time-consuming and costly for large-scale purifications, consider the following techniques based on the differing physicochemical properties of your intermediate and the residual starting materials.

Causality: Incomplete reactions are often due to insufficient reaction time, suboptimal temperature, or incorrect stoichiometry.[3]

Solutions:

  • Acid-Base Extraction: This is a powerful and simple alternative to chromatography for separating acidic or basic impurities.[4] Pyrazolopyridines are generally weakly basic and can be protonated with a suitable acid to form a water-soluble salt.[3] This allows for their extraction into an aqueous acidic phase, leaving non-basic impurities behind in the organic layer. The pyrazolopyridine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[3]

    • Expert Insight: The choice of acid and base is critical. For basic impurities like unreacted amines, a wash with a dilute acid (e.g., 1M HCl) is effective. For acidic impurities, a wash with a weak base like saturated sodium bicarbonate solution is often sufficient to deprotonate the acid, rendering it water-soluble.[4][5] Using a strong base like sodium hydroxide could potentially hydrolyze ester functionalities if present in your molecule.[4]

  • Recrystallization: If your intermediate is a solid, recrystallization is often a highly effective method for removing small amounts of impurities.[3][6] The principle relies on the differential solubility of your compound and the impurities in a given solvent at different temperatures.[6]

    • Protocol: Dissolve the crude product in a minimum amount of a suitable hot solvent. Upon slow cooling, the desired compound should crystallize out, leaving the more soluble impurities in the mother liquor.[7][8]

Q2: I'm observing "oiling out" instead of crystallization during the recrystallization of my pyrazolopyridine intermediate. What's happening and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in the solvent mixture.[8]

Causality: This phenomenon is common with low-melting solids or when using a solvent system in which the compound has very high solubility.[7]

Troubleshooting Strategies:

StrategyRationale
Increase Solvent Volume Adding more of the primary ("good") solvent to the hot solution lowers the saturation point, allowing crystallization to initiate at a lower temperature, hopefully below the compound's melting point in that solvent system.[8]
Slow Cooling Rapid cooling favors precipitation over crystallization. Allowing the solution to cool slowly, perhaps by insulating the flask, provides the necessary time for ordered crystal lattice formation.[8]
Solvent System Modification Experiment with different solvent pairs. A common approach is to dissolve the compound in a "good" solvent and then slowly add an "anti-solvent" (in which the compound is poorly soluble) until the solution becomes turbid.[9] Heating to redissolve and then slow cooling can be effective. Common solvent mixtures include heptane/ethyl acetate and methanol/water.[10]
Seed Crystals Introducing a small, pure crystal of the desired compound ("seeding") to the supersaturated solution can induce crystallization by providing a template for crystal growth.[8]
Q3: My purified pyrazolopyridine intermediate is colored, but the pure compound should be colorless. How can I remove the colored impurities?

A3: Colored impurities, even in trace amounts, can be visually prominent. They often arise from side reactions or the degradation of starting materials or the product.

Decolorization Techniques:

  • Activated Charcoal (Carbon) Treatment: Activated charcoal has a high surface area and can effectively adsorb colored, high molecular weight impurities.[3][7]

    • Protocol: Add a small amount of activated charcoal (typically 1-2% by weight of your compound) to the solution of your crude product.[7] Heat the mixture briefly and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[7] Caution: Do not add charcoal to a boiling solution, as this can cause it to boil over violently.[7]

  • Recrystallization: As with other impurities, recrystallization can be very effective, as the colored compounds may remain in the mother liquor.[3]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the purification of pyrazolopyridine intermediates.

What are the most common purification techniques for pyrazolopyridine intermediates?

The primary purification techniques include:

  • Recrystallization: Ideal for solid compounds to remove small amounts of impurities.[3][6]

  • Column Chromatography: A highly versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina).[11]

  • Acid-Base Extraction: An effective liquid-liquid extraction method for separating acidic or basic compounds.[4]

  • Distillation: Suitable for purifying liquid intermediates based on differences in boiling points.[11]

How do I choose a suitable solvent for recrystallizing my pyrazolopyridine intermediate?

A good recrystallization solvent is one in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6] A general rule of thumb is that "like dissolves like." Solvents with functional groups similar to your compound may be good solubilizers.[12] It is often necessary to test several solvents or solvent mixtures to find the optimal system.[10]

My pyrazolopyridine intermediate is a racemic mixture. How can I separate the enantiomers?

Separating enantiomers is a critical step, as different enantiomers of a chiral drug can have vastly different biological activities and safety profiles.[13][14]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method for separating enantiomers.[15] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[15][16] Polysaccharide-based CSPs are particularly common and efficient.[16]

  • Asymmetric Synthesis: While not a purification technique, designing a synthesis that produces only the desired enantiomer can eliminate the need for chiral separation.[16]

I am having trouble purifying my pyrazolopyridine intermediate on a silica gel column because it seems to be sticking to the silica. What can I do?

The basic nitrogen atoms in the pyrazolopyridine ring system can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor recovery and streaking on the column.

Solutions:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to the eluent.[17] This will neutralize the acidic sites on the silica, reducing the strong interaction with your compound.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[17]

  • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography (e.g., using a C18 column) with a mobile phase like acetonitrile/water could be a viable alternative.[17]

III. Experimental Workflow and Logic

General Purification Workflow for a Solid Pyrazolopyridine Intermediate

The following diagram illustrates a typical decision-making process for purifying a newly synthesized, solid pyrazolopyridine intermediate.

Purification_Workflow start Crude Solid Product solubility_test Solubility Screening start->solubility_test Characterize recrystallization Recrystallization solubility_test->recrystallization Suitable Solvent Found extraction Acid-Base Extraction solubility_test->extraction Insoluble/Impure analysis Purity Analysis (NMR, LC-MS) recrystallization->analysis Crystals Obtained extraction->recrystallization Solid Recovered chromatography Column Chromatography extraction->chromatography Emulsion/Poor Separation pure_product Pure Intermediate chromatography->pure_product Fractions Combined analysis->chromatography <95% Purity analysis->pure_product >95% Purity

Caption: Decision workflow for pyrazolopyridine purification.

Logic for Method Selection

The choice of purification method is dictated by the physical and chemical properties of the target intermediate and its impurities.

  • Initial Assessment: Always begin with an initial purity assessment of the crude product using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS). This will give you an idea of the number and nature of the impurities present.[3]

  • Prioritize Simpler Methods: Before moving to more complex and resource-intensive methods like chromatography, always consider simpler techniques.

    • If the product is a solid and the impurities are present in small amounts, recrystallization is often the most efficient method.[3][6]

    • If the impurities have significantly different acid-base properties from your product, acid-base extraction is a powerful and scalable technique.[4]

  • Chromatography as a Final or Necessary Step: Column chromatography is generally employed when:

    • Simpler methods fail to provide the desired purity.

    • The impurities have very similar properties to the desired product.

    • The product is an oil or a non-crystalline solid.

    • Separation of isomers is required.

By systematically applying these principles and troubleshooting strategies, researchers can effectively and efficiently purify pyrazolopyridine intermediates, ensuring the quality and success of their drug discovery and development endeavors.

References

Technical Support Center: Addressing Regioselectivity in Pyrazole N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole chemistry. As a Senior Application Scientist, I understand that controlling the regioselectivity of N-alkylation is one of the most persistent challenges in the synthesis of pyrazole-containing molecules, which are crucial scaffolds in pharmaceuticals and materials science.[1][2] This guide is structured to provide direct answers to common issues, moving from fundamental principles to practical, actionable troubleshooting and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselective N-alkylation of pyrazoles so challenging?

The core of the problem lies in the inherent chemical nature of the pyrazole ring itself. The two adjacent nitrogen atoms, N1 and N2, have very similar electronic properties.[3][4] Due to proton tautomerism, an unsubstituted or symmetrically substituted pyrazole exists as a rapidly equilibrating mixture of forms. Upon deprotonation to form the pyrazolate anion, the negative charge is delocalized across both nitrogen atoms.[4] This dual nucleophilicity means that an incoming electrophile (the alkylating agent) can attack either nitrogen, frequently resulting in a mixture of N1 and N2 alkylated regioisomers that can be difficult and costly to separate.[3][5]

Q2: What are the primary factors that control whether alkylation occurs at the N1 or N2 position?

The regiochemical outcome is not random; it is a finely balanced interplay of several predictable factors. Understanding these is key to designing a selective reaction.

  • Steric Effects: This is arguably the most dominant and intuitive factor. Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[3][6] The bulkiness of substituents on the pyrazole ring (at the C3 and C5 positions) and the size of the alkylating agent itself are the primary levers here. For a 3-substituted pyrazole, the alkylating agent will favor the more accessible N1 position.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogens.[4][7] Electron-withdrawing groups (e.g., -CF₃, -NO₂) decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups increase it. This effect can be used to supplement steric control.

  • Reaction Conditions: The choice of base, solvent, and the resulting counter-ion can dramatically influence or even reverse selectivity.[3][4][8] Strong, non-nucleophilic bases like sodium hydride (NaH) generate the pyrazolate anion, and the regioselectivity is then heavily influenced by sterics and the coordination of the sodium cation.[3][9] Different conditions, such as using specific catalysts, can favor the more sterically hindered position.[3][10]

  • The Alkylating Agent: The structure of the electrophile is critical. Highly bulky alkylating agents can dramatically enhance selectivity for the less hindered nitrogen.[3] Recently, specialized reagents like sterically demanding α-halomethylsilanes have been developed as masked methylating agents to achieve high N1-selectivity.[11]

Q3: As a rule of thumb, how can I predict the major regioisomer in my reaction?

In most standard alkylations (e.g., using alkyl halides with bases like NaH, K₂CO₃, or Cs₂CO₃), steric hindrance is the best predictor. The alkyl group will be installed on the nitrogen atom with the most space around it.

To make a prediction:

  • Identify the substituents at the C3 and C5 positions of your pyrazole.

  • The nitrogen atom adjacent to the smaller substituent is the N1 position (by convention if the other is C3). This N1 position is the most likely site of alkylation.

  • If C3 and C5 are significantly different in size, you can expect high selectivity. If they are similar in size, you are more likely to get a mixture of isomers.

G regio Regiochemical Outcome (N1 vs. N2) sub_steric Steric Effects (Dominant Factor) regio->sub_steric Primarily Determined by sub_electronic Electronic Effects regio->sub_electronic Influenced by sub_conditions Reaction Conditions regio->sub_conditions Modulated by c3c5 C3/C5 Substituent Size sub_steric->c3c5 alkylating_agent Alkylating Agent Bulk sub_steric->alkylating_agent edg_ewg Electron Donating/ Withdrawing Groups sub_electronic->edg_ewg base Base & Counter-ion sub_conditions->base solvent Solvent Polarity sub_conditions->solvent catalyst Catalyst Presence sub_conditions->catalyst

Caption: Key factors governing pyrazole N-alkylation regioselectivity.

Troubleshooting Guide

Q4: "My reaction is giving a poor 1.5:1 ratio of N1:N2 isomers. How can I improve the selectivity for the N1 product?"

This is a classic challenge, indicating that the intrinsic steric and electronic differences between the two nitrogens are insufficient under your current conditions.

Troubleshooting Steps & Solutions:

  • Increase Steric Hindrance: The most effective strategy is to amplify the steric difference between the N1 and N2 environments.

    • Modify the Alkylating Agent: Switch to a more sterically demanding reagent. If you are using methyl iodide, consider using a masked methylating agent like (chloromethyl)trimethylsilane or (chloromethyl)triisopropylsilane, which can be desilylated in a subsequent step to yield the methyl group.[11] This approach leverages a bulky group to enforce selectivity, which is then removed.

    • Modify the Pyrazole (if possible): If your synthesis plan allows, ensure the substituent at the C3 position is significantly bulkier than any at the C5 position.

  • Optimize Reaction Conditions:

    • Base and Solvent System: The choice of base can be critical. Using a strong, non-nucleophilic hydride base like NaH in an aprotic solvent like THF or DMF often provides good N1 selectivity by forming the sodium pyrazolate, where sterics dominate the subsequent alkylation.[3][9]

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product, which is typically the less sterically hindered N1 isomer.

Q5: "I need to synthesize the N2-alkylated isomer, but my reactions consistently yield the N1 product. What can I do?"

Synthesizing the more sterically hindered N2 isomer is a non-trivial task that requires overcoming the natural steric preference. Standard conditions will almost always fail.

Solution: Employ Catalyst Control

The most robust method for achieving N2 selectivity is to use a Lewis acid catalyst that can coordinate with the pyrazole nitrogens and direct the alkylating agent.

  • Magnesium Catalysis: A proven method involves using a magnesium catalyst, such as MgBr₂, with α-bromoacetamide or α-bromoacetate alkylating agents.[10] The magnesium ion is believed to form a chelate with the pyrazole, preferentially exposing the N2 nitrogen for alkylation. This method can provide excellent regioselectivity for the N2 position, often greater than 95:5.[3][10] See Protocol 2 below for a detailed procedure.

G start Start: Poor Regioselectivity target What is your target isomer? start->target n1_target Target: N1 (Less Hindered) target->n1_target N1 n2_target Target: N2 (More Hindered) target->n2_target N2 increase_sterics Increase Steric Bulk: - Use bulky alkylating agent - Modify C3 substituent n1_target->increase_sterics change_cond Optimize Conditions: - Use NaH / THF - Lower Temperature increase_sterics->change_cond end Achieve High Selectivity change_cond->end lewis_acid Employ Lewis Acid Catalysis: - Use MgBr₂ catalyst - Use α-bromoacetamide electrophile n2_target->lewis_acid lewis_acid->end

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

Q6: "My reaction is not proceeding, or my starting material is decomposing. What's wrong?"
  • No Reaction: This often points to an issue with deprotonation. If using NaH, ensure your solvent (THF/DMF) is anhydrous and your pyrazole is dry. Trace amounts of water will quench the hydride base. Also, ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon).[9]

  • Decomposition: Pyrazoles are generally stable, but harsh conditions can cause issues. Very high temperatures or overly strong, nucleophilic bases (like hydroxides at high temp) could lead to side reactions. If using an acid-catalyzed method with trichloroacetimidates, ensure the acid is compatible with other functional groups on your molecule.[6]

Data Summary

The selection of base and solvent has a profound impact on the reaction. The following table summarizes common conditions and their expected outcomes.

BaseSolventTypical Major IsomerRationale & Key Considerations
NaH THF, DMFN1 A strong, non-nucleophilic base that irreversibly forms the sodium pyrazolate. The outcome is then almost entirely governed by sterics.[3][9]
K₂CO₃ DMF, MeCNN1 A weaker base, effective for many pyrazoles. The reaction is still primarily under steric control.[4][12]
Cs₂CO₃ DMF, MeCNN1 (often enhanced)The larger, "softer" cesium cation can sometimes offer improved selectivity compared to K⁺ or Na⁺, though the effect varies by substrate.[4][8][13]
MgBr₂ (cat.) / i-Pr₂NEtTHFN2 A specialized catalytic system. The Lewis acidic Mg²⁺ coordinates to the pyrazole, directing the alkylating agent (typically α-bromo amides/esters) to the N2 position.[10]
CSA (cat.) DCESterically ControlledA Brønsted acid-catalyzed method for use with trichloroacetimidate electrophiles. Selectivity is driven by sterics, favoring the less hindered nitrogen.[6]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH[3][9]

This protocol is designed to favor the sterically less hindered N1 position.

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the substituted pyrazole (1.0 eq.). Seal the flask with a septum and place it under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) via syringe to dissolve the pyrazole (approx. 0.1-0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: NaH reacts violently with water and generates H₂ gas.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated regioisomer.

Protocol 2: General Procedure for Mg-Catalyzed N2-Selective Alkylation[3][10]

This protocol is specifically for synthesizing the sterically more hindered N2 isomer.

  • Preparation: Inside a glovebox under a Nitrogen atmosphere, charge a dry vial with the 3-substituted-1H-pyrazole (1.0 eq.) and Magnesium Bromide (MgBr₂, 20 mol%).

  • Addition of Reagents: Add anhydrous THF, followed by the α-bromoacetamide or α-bromoacetate alkylating agent (2.0 eq.).

  • Base Addition: Add N,N-diisopropylethylamine (i-Pr₂NEt, 2.1 eq.) dropwise to the solution at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Remove the reaction from the glovebox. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the N2-alkylated product.

G cluster_deprotonation Deprotonation cluster_alkylation Alkylation (Sₙ2) pyrazole Pyrazole (Pz-H) anion Pyrazolate Anion (Pz⁻) pyrazole->anion base Base (B⁻) base->anion electrophile Alkylating Agent (R-X) anion->electrophile products Mixture of Regioisomers anion->products electrophile->products n1 N1-Alkylated Pyrazole products->n1 n2 N2-Alkylated Pyrazole products->n2

Caption: General mechanism of base-mediated pyrazole N-alkylation.

By understanding these principles and applying these targeted strategies, you can effectively troubleshoot and control the regioselectivity of your pyrazole N-alkylation reactions, streamlining the synthesis of your target molecules.

References

Technical Support Center: Enhancing the Solubility of Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the solubility of this compound. Poor aqueous solubility is a common hurdle in preclinical and formulation development, and this resource offers a structured approach to overcoming this challenge.

Understanding the Molecule: Physicochemical Properties

This compound is a heterocyclic compound containing both a pyrazole and a pyridine ring. These nitrogen-containing heterocycles are prevalent in many pharmaceutical agents.[1][2] The presence of these basic nitrogen atoms, along with the methyl ester group, dictates the compound's physicochemical properties, including its solubility.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the handling and formulation of this compound.

Q1: Why is my compound poorly soluble in aqueous buffers at neutral pH?

A1: The solubility of ionizable drugs can be highly dependent on the pH of the solution.[8][9] For a weakly basic compound like this compound, the neutral (non-ionized) form, which is more prevalent at higher pH values, is typically less soluble in water than its ionized counterpart. At neutral pH, a significant portion of the molecules will be in the less soluble, non-ionized state, leading to poor aqueous solubility.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

A2: This phenomenon, often termed "fall-out," is common when a compound is highly soluble in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) but has low aqueous solubility.[10][11][12][13] When the concentrated DMSO stock is introduced into the aqueous buffer, the DMSO is rapidly diluted, and the compound is exposed to an environment where it is no longer soluble, causing it to precipitate.

Q3: Can I use co-solvents to improve the solubility for my in vitro assays?

A3: Yes, co-solvents are a widely used and effective technique to increase the solubility of poorly soluble compounds for in vitro studies.[14][15][16] Water-miscible organic solvents can increase the solubility of non-polar drugs by reducing the overall polarity of the solvent system. However, it is crucial to consider the potential impact of the co-solvent on your specific assay, as high concentrations can sometimes interfere with biological systems.

Q4: Is salt formation a viable strategy to enhance the solubility of this compound?

A4: Salt formation is a very common and effective method for increasing the solubility and dissolution rate of weakly basic or acidic drugs.[17][18][19] By reacting the basic nitrogen on the pyridine ring with an appropriate acid, a salt can be formed. Salts are generally more water-soluble than the corresponding free base.

Troubleshooting Guides: Step-by-Step Protocols

This section provides detailed experimental protocols to systematically address and improve the solubility of this compound.

Guide 1: pH-Dependent Solubility Profile and Optimization

Principle: The solubility of a weak base increases as the pH of the solution decreases below its pKa, due to the formation of the more soluble protonated (ionized) form.

Experimental Protocol:

  • pKa Estimation:

    • Utilize an online pKa prediction tool to estimate the pKa of the pyridine nitrogen.[3][4][5][6][7] This will provide a target pH range for solubilization.

  • Preparation of Buffers:

    • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6 and phosphate buffers for pH 6-8).

  • Solubility Determination (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

    • Plot the measured solubility against the pH of the buffers to generate a pH-solubility profile.

Expected Outcome & Troubleshooting:

  • Expected Outcome: The solubility of the compound should be significantly higher at lower pH values.

  • Troubleshooting:

    • Low solubility even at low pH: The intrinsic solubility of the compound may be very low. Consider other solubilization techniques in combination with pH adjustment.

    • Compound Instability: The methyl ester group could be susceptible to hydrolysis at very low or high pH. Assess the chemical stability of the compound in the selected buffers over the experimental timeframe.

Guide 2: Co-Solvent Systems for Enhanced Solubility

Principle: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a lipophilic compound by reducing the polarity of the aqueous medium.

Experimental Protocol:

  • Co-solvent Selection:

    • Commonly used co-solvents for preclinical formulations include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and N-methyl-2-pyrrolidone (NMP).[14][16][20]

  • Solubility Screening in Co-solvent Mixtures:

    • Prepare a series of co-solvent/water (or buffer at an optimal pH determined from Guide 1) mixtures in varying ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent).

    • Determine the solubility of this compound in each mixture using the shake-flask method described in Guide 1.

Data Presentation:

Co-solvent System (v/v)Solubility (µg/mL)
10% Ethanol in WaterExperimental Data
20% Ethanol in WaterExperimental Data
10% PEG 400 in WaterExperimental Data
20% PEG 400 in WaterExperimental Data
10% PG in WaterExperimental Data
20% PG in WaterExperimental Data

Troubleshooting:

  • Precipitation upon Dilution: Even with co-solvents, dilution into a fully aqueous medium can still cause precipitation. It is important to determine the final concentration of the co-solvent in the assay to ensure it is sufficient to maintain solubility.

  • Assay Interference: High concentrations of organic solvents can affect cellular viability or enzyme activity. Always run a vehicle control in your biological assays to assess the impact of the co-solvent system.

Guide 3: Cyclodextrin-Mediated Solubilization

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion of the guest molecule and increasing its apparent aqueous solubility.[21][22][23][24][25]

Experimental Protocol:

  • Cyclodextrin Selection:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity cyclodextrin derivative in pharmaceutical formulations.

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 1, 2, 5, 10, 15, 20% w/v) in a buffer of choice.

    • Add an excess of this compound to each solution.

    • Equilibrate the samples as described in the shake-flask method.

    • Determine the concentration of the dissolved compound in the supernatant.

    • Plot the solubility of the compound as a function of the HP-β-CD concentration.

Expected Outcome & Troubleshooting:

  • Expected Outcome: A linear increase in the solubility of the compound with increasing HP-β-CD concentration is indicative of the formation of a 1:1 inclusion complex.

  • Troubleshooting:

    • Non-linear Profile: A non-linear phase solubility diagram may suggest the formation of higher-order complexes or self-aggregation of the cyclodextrin.

    • Limited Solubility Enhancement: The geometry and size of the compound may not be optimal for inclusion in the cyclodextrin cavity. Consider trying a different type of cyclodextrin (e.g., sulfobutylether-β-cyclodextrin, SBE-β-CD).

Guide 4: Salt Formation for Improved Aqueous Solubility

Principle: Converting a weakly basic drug into a salt form can significantly improve its aqueous solubility and dissolution rate.[17][18][19][26] The choice of the counter-ion is critical and can influence properties such as hygroscopicity and stability.

Experimental Protocol (Small-Scale Salt Screening):

  • Counter-ion Selection:

    • Commonly used pharmaceutically acceptable acids for forming salts with weak bases include hydrochloric acid, sulfuric acid, methanesulfonic acid (mesylate), and tartaric acid.

  • Salt Formation Procedure:

    • Dissolve a known amount of this compound in a suitable organic solvent (e.g., isopropanol, acetone, or ethanol).

    • Add a stoichiometric amount of the selected acid (e.g., 1.0 to 1.1 equivalents).

    • Stir the mixture at room temperature or with gentle heating to facilitate salt formation.

    • Induce precipitation of the salt by cooling, adding an anti-solvent, or slow evaporation.

    • Isolate the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization:

    • Confirm salt formation using analytical techniques such as NMR, FTIR, or DSC.

    • Determine the aqueous solubility of the formed salt using the shake-flask method.

Troubleshooting:

  • Failure to Precipitate: The formed salt may be highly soluble in the chosen solvent system. Experiment with different solvents or anti-solvents.

  • Hygroscopicity: The formed salt may be hygroscopic (readily absorbs moisture from the air). Store the salt in a desiccator and handle it in a low-humidity environment.

Visualization of Experimental Workflows

Solubility_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Solubilization Strategies cluster_2 Outcome Start Poorly Soluble Compound: This compound pKa_Prediction Predict pKa Start->pKa_Prediction pH_Adjustment pH Adjustment pKa_Prediction->pH_Adjustment Guides pH selection Co_solvents Co-solvents pH_Adjustment->Co_solvents Optimized buffer Cyclodextrins Cyclodextrins pH_Adjustment->Cyclodextrins Optimized buffer Optimized_Formulation Optimized Formulation with Enhanced Solubility Co_solvents->Optimized_Formulation Cyclodextrins->Optimized_Formulation Salt_Formation Salt Formation Salt_Formation->Optimized_Formulation

Caption: Workflow for enhancing the solubility of this compound.

Conclusion

Enhancing the solubility of this compound requires a systematic and multi-faceted approach. By understanding the physicochemical properties of the molecule and methodically applying the troubleshooting guides provided, researchers can develop suitable formulations for their specific experimental needs. It is recommended to start with pH optimization, followed by the exploration of co-solvents and cyclodextrins for in vitro applications. For solid dosage form development, salt screening is a powerful strategy. Always consider the potential impact of any excipients on the intended biological assay or final drug product.

References

troubleshooting side reactions in pyrazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazolopyridine Synthesis

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. Pyrazolopyridines are a cornerstone in drug discovery, forming the core of numerous therapeutic agents.[1][2] However, their synthesis is often accompanied by challenges, from controlling regioselectivity to minimizing side reactions.

This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice. Here, we address the common pitfalls encountered in the lab, explaining the causality behind these issues and offering field-proven solutions to enhance yield, purity, and predictability in your synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: This is one of the most common challenges in pyrazolopyridine synthesis, particularly when building the pyridine ring onto a pre-formed pyrazole. The formation of two regioisomers stems from the two distinct electrophilic centers of the unsymmetrical 1,3-dicarbonyl compound. The nucleophilic nitrogen of the aminopyrazole can attack either carbonyl group, leading to two different cyclization pathways.[3]

Causality and Mechanism: The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons. In a compound like acetylacetone, the two carbonyls are equivalent. However, in a molecule like benzoylacetone, the ketone adjacent to the phenyl group is generally less electrophilic than the methyl ketone due to resonance stabilization from the benzene ring. The initial, and often rate-determining, step is the nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto the more electrophilic carbonyl carbon.[3][4]

Troubleshooting Strategies:

  • Exploit Electronic Effects: As discussed, the inherent electronic differences in the dicarbonyl substrate are the primary determinant. Choose starting materials where the electronic bias is strong to favor one isomer.

  • Leverage Steric Hindrance: Bulky substituents on the aminopyrazole or the dicarbonyl can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction towards the more accessible site.

  • Modify Reaction Conditions:

    • pH Control: The reaction mechanism involves both condensation and cyclization steps, which can be pH-dependent. Acidic conditions (e.g., acetic acid, p-TsOH) can activate the carbonyl groups, but may not significantly alter the inherent regioselectivity. Basic conditions can deprotonate the aminopyrazole, increasing its nucleophilicity, but again, the attack will favor the more electrophilic center.[3] A systematic screen of pH is recommended.

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

Illustrative Pathway: Regioisomer Formation

G SM1 3-Aminopyrazole (Nucleophile) AttackA Attack at Carbonyl 1 (More Electrophilic) SM1->AttackA AttackB Attack at Carbonyl 2 (Less Electrophilic) SM1->AttackB SM2 Unsymmetrical 1,3-Dicarbonyl (R1 ≠ R2) SM2->AttackA SM2->AttackB IsoA Major Regioisomer A AttackA->IsoA Favored Pathway IsoB Minor Regioisomer B AttackB->IsoB Disfavored Pathway Conclusion Mixture of Products IsoA->Conclusion IsoB->Conclusion

Caption: Control of regioselectivity in pyrazolopyridine synthesis.

Question 2: My reaction yield is consistently low, and I observe a significant amount of starting material even after prolonged reaction times. What should I investigate?

Answer: Low conversion and poor yield are often multifactorial problems. A systematic approach to troubleshooting is crucial. The issue can typically be traced back to starting material integrity, suboptimal reaction conditions, or inefficient work-up.

// Colors bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes start [label="Low Yield Observed", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="1. Verify Starting Material Purity & Stability"]; sm_ok [label="Purity Confirmed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; purify_sm [label="Action: Purify or\nResynthesize Starting Materials", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

check_cond [label="2. Optimize Reaction Conditions"]; cond_temp [label="Adjust Temperature:\nIncrease incrementally.\n(Caution: may increase side products)"]; cond_cat [label="Screen Catalysts:\nAcidic (AcOH, p-TsOH)\nBasic (Et3N, K2CO3)\nLewis Acid (ZnCl2, Sc(OTf)3)"]; cond_solv [label="Solvent Screen:\nConsider polarity and boiling point.\n(e.g., EtOH, Toluene, DMF)"];

check_workup [label="3. Evaluate Work-up & Purification"]; workup_loss [label="Product lost during extraction or precipitation?"]; pur_loss [label="Product co-eluting with impurities?\nDegradation on silica?"]; workup_action [label="Action: Modify extraction pH.\nOptimize recrystallization solvent.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pur_action [label="Action: Change column chromatography eluent system.\nUse neutral alumina.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_sm; check_sm -> sm_ok; sm_ok -> check_cond [label="Yes"]; sm_ok -> purify_sm [label="No"]; check_cond -> cond_temp; check_cond -> cond_cat; check_cond -> cond_solv; cond_temp -> check_workup; cond_cat -> check_workup; cond_solv -> check_workup; check_workup -> workup_loss; check_workup -> pur_loss; workup_loss -> workup_action; pur_loss -> pur_action; }

References

long-term stability and storage of Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of pyrazolopyridine derivatives and best practices in pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Some suppliers suggest storage at 2-8°C for shorter periods.[1] Always refer to the supplier's specific recommendations if available. The primary goal is to minimize thermal degradation and exposure to atmospheric moisture, which can initiate hydrolysis.

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid material. If you must store solutions, use an anhydrous, aprotic solvent (e.g., DMSO, DMF, or Dioxane). Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. It is advisable to prepare solutions fresh whenever possible. Repeated freeze-thaw cycles can potentially lead to compound degradation.[2]

Q3: What are the likely degradation pathways for this molecule?

A3: Based on its structure, the two most probable degradation pathways are:

  • Hydrolysis of the methyl ester: The ester group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, to form the corresponding carboxylic acid. This process can be accelerated by exposure to moisture.

  • Oxidation of the pyrazolopyridine ring: The electron-rich heterocyclic ring system can be prone to oxidation, which may be initiated by exposure to air (oxygen), light, or oxidizing agents. This can lead to the formation of N-oxides or other oxidized species.

Q4: Is this compound sensitive to light?

Q5: What solvents are recommended for dissolving this compound, and are there any to avoid?

A5: This compound is typically soluble in organic solvents such as DMSO and DMF. For analytical purposes like HPLC, acetonitrile and methanol are commonly used. Protic solvents, especially water and alcohols, should be used with caution for long-term storage due to the risk of ester hydrolysis. Avoid strongly acidic or basic aqueous solutions, as these will catalyze the hydrolysis of the methyl ester.

Troubleshooting Guide

This guide will help you diagnose and resolve common issues related to the stability and handling of this compound.

Issue 1: Inconsistent results or loss of activity in biological assays.
  • Possible Cause 1: Compound Degradation in Solution.

    • Troubleshooting Steps:

      • Prepare a fresh solution from solid material for each experiment.

      • If you must use a stock solution, perform a quick purity check using HPLC or LC-MS to confirm the integrity of the compound before use.

      • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

      • Ensure your solvent is anhydrous.

  • Possible Cause 2: Interaction with Assay Components.

    • Troubleshooting Steps:

      • Evaluate the pH of your assay buffer. Highly acidic or basic conditions can degrade the compound.

      • Check for the presence of strong oxidizing or reducing agents in your assay medium.

Issue 2: Appearance of new peaks in HPLC or LC-MS analysis over time.
  • Possible Cause: Hydrolysis or Oxidation.

    • Troubleshooting Steps:

      • Analyze the mass of the new peak. A mass difference of -14 Da (loss of CH₂) is indicative of hydrolysis to the carboxylic acid.

      • A mass difference of +16 Da may suggest oxidation (e.g., N-oxide formation).

      • Review your storage conditions. Ensure the compound is stored in a dry, inert atmosphere and protected from light.

Issue 3: Discoloration of the solid compound.
  • Possible Cause: Oxidation or exposure to impurities.

    • Troubleshooting Steps:

      • Confirm the purity of the discolored material using an appropriate analytical technique (e.g., HPLC, NMR).

      • If the purity has decreased, it is recommended to use a fresh, un-discolored batch of the compound.

      • Ensure that the storage container is inert and properly sealed to prevent exposure to air and contaminants.

Visualizing Potential Degradation and Troubleshooting

To aid in understanding the potential stability issues, the following diagrams illustrate a hypothetical degradation pathway and a troubleshooting workflow.

cluster_degradation Hypothetical Degradation Pathway Parent This compound Hydrolysis Hydrolysis (+H2O, -CH3OH) Parent->Hydrolysis Moisture, Acid/Base Oxidation Oxidation (+[O]) Parent->Oxidation Air, Light Acid 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid Hydrolysis->Acid Oxidized_Product Oxidized Derivative (e.g., N-oxide) Oxidation->Oxidized_Product

Caption: Hypothetical degradation of this compound.

cluster_troubleshooting Troubleshooting Workflow for Stability Issues Start Inconsistent Results or Appearance of Impurities Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Solution Assess Solution Handling (Solvent, Age, Freeze-Thaw) Start->Check_Solution Purity_Analysis Perform Purity Analysis (HPLC, LC-MS) Check_Storage->Purity_Analysis Check_Solution->Purity_Analysis Degradation_Observed Degradation Confirmed? Purity_Analysis->Degradation_Observed Prepare_Fresh Prepare Fresh Solutions for Each Experiment Degradation_Observed->Prepare_Fresh Yes OK Problem Resolved Degradation_Observed->OK No Aliquot_Stock Aliquot Stock Solutions for Single Use Prepare_Fresh->Aliquot_Stock Optimize_Storage Optimize Storage: -20°C, Inert Gas, Amber Vials Aliquot_Stock->Optimize_Storage Optimize_Storage->OK

Caption: Workflow for troubleshooting stability issues with the compound.

Protocol: Forced Degradation Study for Stability Assessment

For researchers needing to understand the stability of this compound under their specific experimental conditions, a forced degradation study can provide valuable insights.[4][5] This protocol outlines the general steps for such a study.

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • pH meter

  • Calibrated oven

  • Photostability chamber (optional)

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at room temperature or slightly elevated (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).[3]

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Maintain the same temperature and time points as the acid hydrolysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for the defined time points.[6]

    • Thermal Degradation: Place an aliquot of the stock solution in a calibrated oven at an elevated temperature (e.g., 80°C) for the defined time points.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a light source as per ICH Q1B guidelines (if available). Otherwise, exposure to direct sunlight or a UV lamp for a set duration can provide initial insights.

    • Control Sample: Keep an aliquot of the stock solution at the recommended storage condition (-20°C or 2-8°C) protected from light.

  • Sample Analysis:

    • At each time point, take an aliquot from each stress condition.

    • For the acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the control and stressed samples by HPLC or LC-MS. Use a gradient method that can separate the parent compound from potential degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Calculate the percentage of degradation of the parent compound.

    • Identify and quantify the major degradation products. If using LC-MS, determine their mass-to-charge ratio to help in structural elucidation.

Data Summary Table:

Stress ConditionTemperatureDuration% Degradation (Parent Compound)Major Degradation Products (by RRT or m/z)
Control 4°C24h< 1%-
0.1 M HCl 60°C8h[Record Data][Record Data]
0.1 M NaOH 60°C2h[Record Data][Record Data]
3% H₂O₂ RT24h[Record Data][Record Data]
Thermal 80°C24h[Record Data][Record Data]
Photolytic Light Chamber8h[Record Data][Record Data]

This structured approach will provide a comprehensive stability profile of this compound, enabling more robust and reproducible experimental outcomes.

References

Technical Support Center: Scale-Up Synthesis of Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into potential challenges and solutions you may encounter during the scale-up of this important heterocyclic scaffold. The information is presented in a practical question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy and process control for this compound.

Q1: What is a common and scalable synthetic route for the 1H-pyrazolo[3,4-c]pyridine core?

A common and robust strategy for constructing fused pyrazolopyridine systems involves the cyclocondensation of a suitably functionalized pyridine derivative with a hydrazine source.[1][2] For the target molecule, a plausible retrosynthetic analysis points to a reaction between a 3-halopyridine-4-carboxylate derivative (or a related precursor with a good leaving group) and hydrazine, followed by cyclization.

The general approach is to build the pyrazole ring onto a pre-existing pyridine core, a strategy known for its reliability in constructing such bicyclic systems.[3]

Q2: How critical is the quality of starting materials for a successful scale-up?

For any scale-up campaign, the quality of your starting materials is paramount. It directly impacts reaction performance, impurity profile, and final product quality.

  • Key Starting Materials:

    • Functionalized Pyridine Precursor: (e.g., Methyl 3-chloro-4-cyanopyridine-2-carboxylate or similar). Purity should be >98%. Key impurities to watch for are isomers or starting materials from its own synthesis. These can lead to difficult-to-remove isomeric impurities in the final product.

    • Hydrazine Hydrate: Use a fresh, reputable source. Hydrazine content can decrease over time, affecting stoichiometry and leading to incomplete conversion. Titration or NMR analysis to confirm concentration is recommended for large-scale batches.

Q3: What are the key process parameters to monitor and control during the reaction?

Several parameters are critical for ensuring reproducibility, safety, and high yield on a larger scale.

  • Temperature: Cyclization reactions can be exothermic. Slow addition of reagents and efficient reactor cooling are essential to maintain the target temperature. Temperature fluctuations can lead to side reactions and impurity formation.

  • Stoichiometry: Precise control of the hydrazine-to-pyridine precursor ratio is crucial. An excess of hydrazine can sometimes lead to the formation of bis-adducts or other impurities, while insufficient hydrazine will result in incomplete conversion.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC.[1] Reactions should be run to completion but not for an extended period, which could lead to product degradation.

Q4: What analytical methods are recommended for reaction monitoring and final product characterization?

A robust analytical package is the cornerstone of a self-validating and trustworthy protocol.

  • In-Process Controls (IPCs):

    • HPLC/UPLC: The preferred method for monitoring the disappearance of starting materials and the appearance of the product. It can also quantify key impurities.

    • TLC: A quick, qualitative method for tracking reaction progress.[1]

  • Final Product Characterization:

    • ¹H and ¹³C NMR: To confirm the structure and identify the correct regioisomer.[4]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[4]

    • HPLC/UPLC: To determine the final purity of the isolated material.

    • Melting Point: As a simple indicator of purity.[4]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during your synthesis.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I fix this?

Low yield is a common scale-up challenge. The key is to systematically identify the source of product loss.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Why it happens: Insufficient reaction time, incorrect temperature, or degraded reagents can prevent the reaction from reaching completion.

    • How to fix:

      • Confirm starting material quality and stoichiometry.

      • Increase reaction temperature in small increments (e.g., 5-10 °C), monitoring the impurity profile.

      • Extend the reaction time, using HPLC to confirm that the product peak is no longer increasing.

  • Side Reactions/Impurity Formation:

    • Why it happens: Unfavorable reaction conditions can promote alternative reaction pathways, consuming starting material and generating impurities. A common issue with similar syntheses is the formation of regioisomers.[5]

    • How to fix:

      • Lower the reaction temperature to improve selectivity.

      • Optimize the order of addition of reagents.

      • If using a base, screen different bases (e.g., K₂CO₃ vs. triethylamine) as this can influence the reaction pathway.[4]

  • Product Degradation:

    • Why it happens: The product may be unstable under the reaction or workup conditions (e.g., prolonged exposure to high heat or strong acid/base).

    • How to fix:

      • Perform a stability study on your isolated product under the reaction conditions.

      • Minimize reaction time once conversion is complete.

      • Ensure the workup procedure is performed promptly and at a controlled temperature.

  • Losses During Workup and Purification:

    • Why it happens: The product may have some solubility in the aqueous phase during extraction, or it may not crystallize efficiently.

    • How to fix:

      • Perform a back-extraction of the aqueous layers to recover any dissolved product.

      • For crystallization, conduct a solvent screening study to find the optimal solvent system that provides high recovery and purity.

      • If using column chromatography, ensure the loading is appropriate for the scale and that the chosen solvent system provides good separation.

Troubleshooting Workflow: Low Yield

start Problem: Low Yield check_conversion Check Reaction Conversion by HPLC/TLC start->check_conversion incomplete Reaction Incomplete check_conversion->incomplete <95% Conversion complete Reaction Complete check_conversion->complete >95% Conversion cause_incomplete Potential Causes: - Low Temperature - Degraded Reagent - Insufficient Time incomplete->cause_incomplete cause_complete Potential Causes: - Side Reactions - Product Degradation - Workup/Purification Loss complete->cause_complete solution_incomplete Solutions: - Increase Temperature - Verify Reagent Quality - Extend Reaction Time cause_incomplete->solution_incomplete solution_complete Solutions: - Optimize Conditions - Check Product Stability - Optimize Workup/Purification cause_complete->solution_complete

Caption: Decision tree for troubleshooting low reaction yields.

Q2: I am observing a significant, difficult-to-remove impurity. How can I identify and minimize it?

Impurity management is critical for delivering a high-quality final product.

Identification and Minimization Strategy:

  • Characterize the Impurity: Isolate the impurity using preparative HPLC or careful column chromatography. Characterize its structure using LC-MS and NMR. Knowing the structure provides clues to its formation.

  • Common Impurity Types:

    • Isomers: If the pyridine precursor has multiple reactive sites, formation of a regioisomeric pyrazolopyridine is a high probability.[5] This is often controlled by the choice of starting material and reaction conditions.

    • Unreacted Starting Material: This points to an incomplete reaction (see Q1).

    • Hydrolyzed Ester: If the workup or reaction conditions are too acidic or basic, the methyl ester can hydrolyze to the corresponding carboxylic acid. Ensure pH is controlled during workup.

  • Minimization:

    • For Isomers: Adjusting the reaction temperature or solvent polarity can often favor the formation of the desired isomer. A lower temperature typically provides higher selectivity.

    • For Hydrolysis: Use milder conditions during workup and purification. Avoid prolonged exposure to strong acids or bases. If the acid is formed, it can sometimes be removed by a mild basic wash during extraction.

Q3: The reaction stalls and does not proceed to completion. What should I investigate?

A stalled reaction indicates that a critical component has been consumed or deactivated.

Potential Causes & Solutions:

  • Poor Mixing/Mass Transfer:

    • Why it happens: On a larger scale, reagents may not be mixing efficiently, especially if solids are present. This creates localized areas of low reagent concentration.

    • How to fix: Increase the agitation speed. Ensure the reactor impeller is appropriately sized and positioned for the vessel volume.

  • Precipitation of Reactants or Intermediates:

    • Why it happens: A reactant or key intermediate may be precipitating out of the solution, effectively removing it from the reaction.

    • How to fix: Consider a different solvent system in which all components are fully soluble at the reaction temperature. Alternatively, increasing the reaction temperature might bring the material back into solution.

  • Deactivation of Catalyst (if applicable):

    • Why it happens: If the reaction is catalyzed, the catalyst may be poisoned by an impurity in a starting material or degraded over time.

    • How to fix: Add a fresh portion of the catalyst. Ensure starting materials are free from known catalyst poisons (e.g., sulfur compounds for palladium catalysts).

Q4: I'm struggling with the purification and isolation of the final product on a large scale. What are the best practices?

Scalable purification requires moving from chromatography-dependent processes to crystallization where possible.

Best Practices:

  • Crystallization: This is the most cost-effective and scalable purification method.

    • Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include alcohols (isopropanol, ethanol), esters (ethyl acetate), and ketones (acetone).

    • Cooling Profile: Control the cooling rate. A slow, controlled cooling profile generally leads to larger crystals and higher purity, whereas rapid cooling ("crashing out") can trap impurities.

    • Seeding: Seeding the supersaturated solution with a small amount of pure product can help control crystallization and ensure the correct polymorph is formed.

  • Large-Scale Chromatography:

    • Why it's challenging: It is expensive, time-consuming, and generates significant solvent waste. It should be used as a last resort or for polishing.

    • How to optimize:

      • Maximize the loading capacity of the silica gel by optimizing the solvent system.

      • Use a gradient elution to improve separation and reduce solvent usage.

      • Consider alternative stationary phases if silica is not providing adequate separation.

Experimental Protocol & Data

This section provides a representative synthetic pathway and a detailed protocol. This procedure is illustrative and should be optimized for your specific laboratory and scale conditions.

Synthetic Pathway

The proposed synthesis involves the cyclization of a functionalized pyridine with hydrazine.

G A Methyl 3-amino-2-chloropyridine-4-carboxylate B Methyl 3-hydrazinyl-2-chloropyridine-4-carboxylate A->B 1. NaNO₂, HCl 2. SnCl₂ C This compound (Target Molecule) B->C Heat, Acid or Base catalyst

Caption: A plausible synthetic route to the target compound.

Table 1: Representative Reaction Conditions for Pyrazolopyridine Synthesis
ParameterConditionRationale / CommentReference
Pyridine Substrate Methyl 3-amino-2-chloropyridine-4-carboxylateA commercially available or readily synthesized starting material.[4]
Reagents 1. Sodium Nitrite, HCl2. Tin(II) Chloride3. HeatDiazotization followed by reduction to form the hydrazine, which then undergoes intramolecular cyclization.[4][6]
Solvent Ethanol, Acetic Acid, or DMFSolvent choice affects solubility and reaction rate. Acetic acid can also act as a catalyst.[2][4]
Temperature 80 - 150 °CHigher temperatures are often required for the final cyclization step.[2]
Reaction Time 4 - 24 hoursMonitor by HPLC/TLC for completion.[1]
Typical Yield 65 - 85%Yield is highly dependent on optimization of conditions and purity of starting materials.[4]
Step-by-Step Protocol (Illustrative 10g Scale)

Safety First: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrazine is toxic and a suspected carcinogen.

  • Reaction Setup:

    • Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for internal temperature monitoring.

  • Diazotization and Reduction (Formation of Hydrazine Intermediate):

    • This is a common method to generate the hydrazine in situ. Direct use of a pre-formed hydrazine precursor is also possible.

    • To a solution of Methyl 3-amino-2-chloropyridine-4-carboxylate (10.0 g, 1.0 equiv) in concentrated HCl, cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 equiv) in water, maintaining the internal temperature below 5 °C. Stir for 30 minutes.

    • In a separate flask, prepare a solution of Tin(II) chloride (SnCl₂) (3.0 equiv) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the SnCl₂ solution, keeping the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until the intermediate hydrazine is formed (monitor by TLC/HPLC).

  • Cyclization:

    • Heat the reaction mixture to reflux (typically 80-100 °C) for 6-12 hours. Monitor the disappearance of the hydrazine intermediate and the formation of the product by HPLC.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Caution: CO₂ evolution.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude solid in a minimal amount of a hot solvent (e.g., isopropanol or ethyl acetate).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

References

identification of common impurities in pyrazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of synthesizing this important heterocyclic scaffold. Pyrazolopyridines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, their synthesis is not without its complexities, often leading to a range of impurities that can complicate downstream applications.

This guide provides in-depth troubleshooting advice, detailed FAQs, and validated protocols to help you identify, understand, and mitigate the formation of common impurities, ensuring the integrity and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: My pyrazolopyridine synthesis is resulting in a mixture of regioisomers. How can I control the regioselectivity?

A1: The formation of regioisomers is a frequent challenge in pyrazolopyridine synthesis, especially when using unsymmetrical starting materials like 1,3-dicarbonyl compounds.[2] The regioselectivity is primarily influenced by the relative electrophilicity of the two carbonyl groups in the diketone and the nucleophilicity of the hydrazine derivative.[2][3]

  • Underlying Cause: In the condensation reaction between an unsymmetrical 1,3-diketone and a hydrazine, the initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to two different pyrazole regioisomers.

  • Troubleshooting Strategies:

    • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can influence the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase the regioselectivity in some pyrazole formations.[3]

    • Catalyst Selection: The choice of acid or base catalyst can modulate the reactivity of the carbonyl groups and the hydrazine, thereby influencing the preferred reaction pathway.

    • Protecting Groups: Temporarily protecting one of the carbonyl groups can force the reaction to proceed in a specific orientation, after which the protecting group can be removed.

    • Stepwise Synthesis: Instead of a one-pot reaction, consider a stepwise approach where you first form an intermediate with defined regiochemistry before proceeding with the cyclization.

Q2: I'm observing an unexpected byproduct with a mass corresponding to an oxidized version of my starting material or product. What could be the cause?

A2: Oxidation is a common side reaction, particularly in syntheses that involve heating in the presence of air or use oxidizing agents.[2] The pyrazole and pyridine rings, while aromatic, can be susceptible to oxidation under certain conditions, leading to N-oxides or hydroxylated derivatives.

  • Underlying Cause: The nitrogen atoms in the pyrazolopyridine scaffold can be oxidized to N-oxides, especially when using oxidizing agents like m-CPBA.[4] Additionally, if the reaction is not carried out under an inert atmosphere, atmospheric oxygen can lead to oxidative side products, especially at elevated temperatures.

  • Troubleshooting Strategies:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation from atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Control of Oxidizing Agents: If an oxidizing agent is used in a preceding step, ensure it is completely removed or quenched before proceeding to the next step.

    • Temperature Control: Avoid excessive heating, as higher temperatures can accelerate oxidation reactions.

Q3: My reaction is incomplete, and I'm isolating a significant amount of a linear, uncyclized intermediate. How can I promote full cyclization?

A3: Incomplete cyclization is a common issue, often resulting from insufficient activation of the reacting groups or steric hindrance. The formation of the final pyrazolopyridine ring often requires a dehydration or condensation step that can be slow or reversible.

  • Underlying Cause: The final ring-closing step, often a dehydration, may have a high activation energy. The intermediate may also be stabilized, reducing the driving force for cyclization.

  • Troubleshooting Strategies:

    • Stronger Dehydrating Agent: If the cyclization is a dehydration reaction, consider using a more powerful dehydrating agent.

    • Higher Temperature or Longer Reaction Time: Increasing the reaction temperature or extending the reaction time can provide the necessary energy to overcome the activation barrier for cyclization.

    • Catalyst: The use of an appropriate acid or base catalyst can facilitate the ring-closing step.

    • Microwave Irradiation: Microwave-assisted synthesis can often promote cyclization more efficiently and in shorter reaction times compared to conventional heating.[5]

Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a more detailed look at specific impurities encountered during pyrazolopyridine synthesis, their likely origins, and strategies for their prevention and removal.

Table 1: Common Impurities in Pyrazolopyridine Synthesis
Impurity TypeCommon SourceMitigation StrategiesAnalytical Detection
Regioisomers Use of unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[2][3]Optimize solvent and catalyst; use protecting groups; stepwise synthesis.HPLC, NMR (distinct chemical shifts for protons and carbons), LC-MS (same mass, different retention times).
Oxidation Products (N-oxides, hydroxylated derivatives) Reaction with atmospheric oxygen at high temperatures; presence of oxidizing agents.[4]Conduct reaction under inert atmosphere; use degassed solvents; control oxidizing agents.LC-MS (M+16 or M+32), NMR (downfield shifts of aromatic protons).
Uncyclized Intermediates Incomplete reaction; insufficient activation for ring closure.Increase temperature/reaction time; use stronger dehydrating agents or catalysts; microwave irradiation.[5]TLC, HPLC, LC-MS (mass corresponding to the sum of reactants minus water or other small molecule).
Starting Material Contamination Impure starting materials or reagents.Purify starting materials before use; use high-purity reagents.NMR, GC-MS, or HPLC analysis of starting materials.
Byproducts from Side Reactions Dimerization, polymerization, or alternative reaction pathways of starting materials or intermediates.Optimize reaction conditions (concentration, temperature, order of addition) to favor the desired reaction.LC-MS (unexpected masses), NMR (unidentified signals).

Visualizing Impurity Formation

The following diagrams illustrate common pathways leading to the formation of impurities in pyrazolopyridine synthesis.

Diagram 1: Regioisomer Formation

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products Unsymmetrical_Diketone Unsymmetrical 1,3-Diketone Reaction_Node Condensation Unsymmetrical_Diketone->Reaction_Node Hydrazine Hydrazine Derivative Hydrazine->Reaction_Node Regioisomer_A Regioisomer A (Desired Product) Reaction_Node->Regioisomer_A Pathway 1 Regioisomer_B Regioisomer B (Impurity) Reaction_Node->Regioisomer_B Pathway 2

Caption: Formation of regioisomers from an unsymmetrical diketone.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of Pyrazolopyridine Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify Major Components Analyze->Identify Unreacted_SM High Amount of Unreacted Starting Material Identify->Unreacted_SM Unreacted SM Impurity Presence of Major Impurity Identify->Impurity Impurity Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature/Time - Change Catalyst/Solvent Unreacted_SM->Optimize_Conditions Characterize_Impurity Characterize Impurity: - Isolate and Identify (NMR, MS) Impurity->Characterize_Impurity End Improved Yield Optimize_Conditions->End Modify_Synthesis Modify Synthesis to Avoid Impurity Formation Characterize_Impurity->Modify_Synthesis Modify_Synthesis->End

Caption: A systematic workflow for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: General Procedure for Impurity Profiling by LC-MS

This protocol provides a general method for the initial identification of impurities in a crude pyrazolopyridine synthesis reaction mixture.

  • Sample Preparation:

    • Take a small aliquot (e.g., 10-20 µL) of the crude reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS Analysis:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over a suitable time (e.g., 10-15 minutes) to ensure separation of components with a wide range of polarities.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that covers the expected molecular weights of the product and potential impurities (e.g., m/z 100-1000).

  • Data Analysis:

    • Identify the peak corresponding to the desired pyrazolopyridine product based on its expected mass-to-charge ratio (m/z).

    • Analyze the mass spectra of other significant peaks to identify potential impurities. Look for masses corresponding to uncyclized intermediates, oxidation products (M+16), regioisomers (same mass, different retention time), and other byproducts.

Protocol 2: Purification of Pyrazolopyridine from Common Impurities

This protocol outlines a general approach for purifying the target pyrazolopyridine from common impurities using flash column chromatography.

  • Solvent System Selection:

    • Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between the desired product and the major impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Column Preparation:

    • Choose an appropriately sized silica gel column based on the amount of crude material to be purified.

    • Pack the column with silica gel slurried in the non-polar component of the chosen solvent system.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry silica onto the column.

  • Elution:

    • Begin eluting the column with the non-polar solvent.

    • Gradually increase the polarity of the eluent by adding more of the polar solvent.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure desired product.

    • Evaporate the solvent under reduced pressure to obtain the purified pyrazolopyridine.

    • Confirm the purity of the final product by HPLC and NMR.

References

Technical Support Center: Understanding Degradation Pathways of Pyrazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyridine compounds. This guide is designed to provide in-depth technical assistance and troubleshooting for your experimental work on the degradation pathways of this important class of molecules. Pyrazolopyridines form the core of numerous therapeutic agents, and a thorough understanding of their stability is critical for drug development, formulation, and regulatory compliance.[1][2] This resource is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyrazolopyridine compounds?

Pyrazolopyridine compounds, like many heterocyclic pharmaceuticals, are susceptible to degradation through several key pathways. The specific route of degradation is highly dependent on the substituents on the bicyclic core, the formulation, and environmental conditions such as pH, temperature, light, and the presence of oxidizing agents.[1][3] The principal degradation pathways are:

  • Hydrolysis: This is a common degradation route, particularly for pyrazolopyridines with hydrolyzable functional groups such as esters, amides, or nitriles.[4][5] The fused pyridine and pyrazole rings themselves are generally stable to hydrolysis, but substituents can be cleaved under acidic or basic conditions. For instance, an ester group can be hydrolyzed to a carboxylic acid, and an amide can be hydrolyzed to the corresponding carboxylic acid and amine.[3][4][6]

  • Oxidation: The pyrazolopyridine nucleus, being electron-rich, is susceptible to oxidation.[7] This can be initiated by atmospheric oxygen, peroxides present as excipient impurities, or metal ions.[7] Common sites of oxidation include nitrogen atoms, leading to the formation of N-oxides, and benzylic carbons if present in substituents. For example, sildenafil, a related pyrazolopyrimidinone, is known to degrade via oxidation.[7][8]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photolytic degradation.[9] This can lead to complex reactions, including ring cleavage, dimerization, and the formation of photoreactive intermediates.[10][11] The extent of photodegradation is dependent on the chromophore of the specific pyrazolopyridine derivative.

Q2: I am observing unexpected peaks in my HPLC analysis during a stability study. How can I determine if these are degradation products?

The appearance of new peaks in an HPLC chromatogram during a stability study is a strong indication of degradation. To confirm this and identify the nature of these new compounds, a systematic approach involving forced degradation studies is recommended.

Forced degradation, or stress testing, involves intentionally exposing your pyrazolopyridine compound to harsh conditions to accelerate degradation.[12][13] This helps to generate the potential degradation products that might form under normal storage conditions over a longer period. The key stress conditions to apply are:

  • Acidic and Basic Hydrolysis: Treat the compound with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.[3]

  • Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (3-30%).[7]

  • Thermal Stress: Heat the solid compound or a solution of it at a high temperature (e.g., 70-105°C).[3]

  • Photostability: Expose the compound to UV and visible light, as per ICH Q1B guidelines.[9]

By analyzing the stressed samples using a stability-indicating HPLC method, you can compare the retention times of the new peaks with those that appear in your long-term stability study. If they match, it strongly suggests they are degradation products. Further characterization using LC-MS, and NMR is then necessary to elucidate their structures.[3][14]

Q3: My pyrazolopyridine compound appears to be degrading, but I am unsure of the mechanism. How can I elucidate the degradation pathway?

Elucidating the degradation pathway is a multi-step process that combines the results of forced degradation studies with structural characterization of the degradation products.

  • Generate and Separate Degradants: Perform forced degradation studies under various conditions (acidic, basic, oxidative, photolytic, thermal) to generate a portfolio of degradation products.[3][12] Develop a stability-indicating HPLC method capable of separating the parent compound from all major and minor degradation products.

  • Identify Degradants: Isolate the significant degradation products using preparative HPLC. Characterize their structures using spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and 2D NMR): To determine the complete chemical structure.[14]

  • Propose the Pathway: Based on the identified structures, you can propose a degradation pathway. For example, if you identify a carboxylic acid derivative of your ester-containing pyrazolopyridine after acid stress, the pathway is clearly hydrolysis. Similarly, the identification of an N-oxide after peroxide stress points to an oxidative pathway.[6][7]

Troubleshooting Guides

Problem 1: Significant degradation is observed under oxidative stress conditions. How can I minimize this?

Cause: The pyrazolopyridine ring system and/or its substituents are likely susceptible to oxidation. This can be exacerbated by the presence of peroxides in excipients or exposure to atmospheric oxygen.[7]

Solution:

  • Formulation Strategies:

    • Incorporate Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can help to mitigate oxidative degradation.

    • Use High-Purity Excipients: Select excipients with low peroxide values.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).

  • Packaging and Storage:

    • Inert Atmosphere: Package the drug product under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Opaque Packaging: Use light-resistant packaging to prevent photo-oxidation.

Problem 2: The compound is unstable in acidic or basic solutions, limiting formulation options.

Cause: The presence of labile functional groups that are susceptible to hydrolysis.[4]

Solution:

  • pH Optimization: Conduct a pH-rate profile study to determine the pH of maximum stability. Formulate the drug product in a buffer system that maintains this optimal pH.

  • Prodrug Approach: If the labile group is not essential for activity, consider a prodrug strategy where the susceptible moiety is masked and is only released in vivo.

  • Solid Dosage Forms: If a stable liquid formulation is not feasible, developing a solid dosage form (e.g., tablets or capsules) can significantly improve stability by reducing the mobility of reactants.

Experimental Protocols

Protocol 1: Forced Degradation Study for a Pyrazolopyridine Compound

This protocol outlines a general procedure for conducting a forced degradation study. The concentrations and conditions should be optimized for your specific compound.

  • Preparation of Stock Solution: Prepare a stock solution of your pyrazolopyridine compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 4 hours. Neutralize with 1 M HCl before analysis.[6]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[7][8]

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, reflux a solution of the compound in a neutral solvent.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.

Table 1: Typical Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, RT to 80°C2 - 48 hoursHydrolysis of esters, amides, etc.
Base Hydrolysis 0.1 M - 1 M NaOH, RT to 80°C1 - 24 hoursHydrolysis of esters, amides, etc.
Oxidation 3% - 30% H₂O₂, RT6 - 24 hoursN-oxidation, hydroxylation, side-chain oxidation
Thermal Stress 60°C - 105°C (Solid & Solution)24 - 72 hoursThermally induced decomposition, rearrangement
Photostability ICH Q1B conditionsAs per guidelinesPhotolytic cleavage, oxidation, dimerization

Visualizing Degradation Pathways

Diagram 1: General Hydrolytic Degradation of a Substituted Pyrazolopyridine

G Parent Pyrazolopyridine with Ester Group (R-COOR') Acid Acidic Hydrolysis (H⁺, H₂O) Parent->Acid Base Basic Hydrolysis (OH⁻, H₂O) Parent->Base Product Pyrazolopyridine with Carboxylic Acid Group (R-COOH) Acid->Product Base->Product G Parent Pyrazolopyridine Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation N_Oxide Pyridine N-Oxide Oxidation->N_Oxide Hydroxylated Hydroxylated Pyrazolopyridine Oxidation->Hydroxylated

References

optimizing reaction conditions for pyrazolopyridine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An essential component of contemporary drug discovery and materials science is the pyrazolopyridine scaffold.[1][2] Its distinct chemical characteristics make it a valuable building block for creating a wide range of bioactive compounds. But functionalizing this heterocyclic system can be difficult, requiring careful optimization of reaction conditions to get the best results.

This technical support center provides researchers, chemists, and drug development professionals with troubleshooting guides and frequently asked questions to help them with their experiments. As Senior Application Scientists, we offer practical, field-tested advice and in-depth explanations of the science behind experimental decisions to help you overcome typical obstacles and improve your reaction results.

Section 1: C-H Functionalization of Pyrazolopyridines

Direct C-H functionalization is a highly sought-after, atom-economical method for modifying the pyrazolopyridine core.[3] However, achieving high regioselectivity and yield can be challenging due to the presence of multiple C-H bonds with varying reactivities.

Frequently Asked Questions (FAQs) for C-H Functionalization

Q: Which C-H bond on the pyrazolopyridine core is most reactive?

A: The reactivity of C-H bonds in pyrazolopyridines is dictated by the electronic properties of the two fused rings. The pyridine ring is electron-deficient, making its C-H bonds susceptible to nucleophilic attack or metallation, while the pyrazole ring is electron-rich and more prone to electrophilic substitution.[4] The C2 position of the pyridine ring is often readily functionalized due to the directing effect of the adjacent nitrogen atom.[3] However, achieving functionalization at other positions (distal C-H functionalization) often requires specific directing groups or specialized catalytic systems.[3][5]

Q: What are the most common transition-metal catalysts used for pyrazolopyridine C-H functionalization?

A: Palladium (Pd) catalysts are the most widely used for C-H functionalization reactions, particularly for arylations.[3] Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir) catalysts are also employed, often for different types of transformations like alkylations or carbonylations. The choice of catalyst is critical and depends on the specific reaction, the desired regioselectivity, and the nature of the coupling partner.

Troubleshooting Guide for C-H Functionalization

Q: I am observing a mixture of regioisomers in my C-H arylation reaction. How can I improve selectivity?

A: Poor regioselectivity is a common issue. Here are several strategies to address it:

  • Install a Directing Group (DG): Attaching a directing group to the pyrazolopyridine core can steer the catalyst to a specific C-H bond. Common DGs include amides, carboxylates, or even a removable N-oxide on the pyridine nitrogen.

  • Modify Ligands: The ligand on the metal catalyst plays a crucial role in determining regioselectivity. Bulky, electron-rich ligands can favor functionalization at less sterically hindered positions. A systematic screening of ligands is often necessary.

  • Solvent and Additive Screening: The polarity of the solvent and the presence of acidic or basic additives can influence the reaction pathway and selectivity. For example, acidic additives can protonate the pyridine nitrogen, altering its electronic properties and directing effect.

Q: My C-H activation reaction is not proceeding, and I am recovering my starting material. What should I do?

A: This indicates that the C-H bond activation step is likely the bottleneck. Consider the following troubleshooting workflow:

G start No Reaction: Starting Material Recovered temp Increase Temperature start->temp Is temperature high enough? catalyst Screen Different Catalysts (e.g., Pd, Rh, Ru) start->catalyst Is the catalyst active? oxidant Vary Oxidant/Additive start->oxidant Is the oxidant appropriate? solvent Change Solvent Polarity start->solvent Is solvent optimal? success Reaction Proceeds temp->success catalyst->success oxidant->success solvent->success

Caption: Troubleshooting workflow for a stalled C-H activation reaction.

  • Increase Temperature: C-H activation often has a high activation energy. Gradually increasing the reaction temperature in increments of 10-20 °C may initiate the reaction.

  • Change the Catalyst/Ligand: The chosen catalyst may not be active enough for your specific substrate. Switch to a more electron-rich ligand or a different metal center (e.g., from Pd(OAc)₂ to a more active Pd(II) salt with a specialized ligand).

  • Vary the Oxidant/Additive: Many C-H functionalization reactions require a stoichiometric oxidant. The type and amount of oxidant can be critical. Common options include Ag₂CO₃, Cu(OAc)₂, or benzoquinone.

Section 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for forming C-C bonds, frequently used to attach aryl or heteroaryl groups to a halo-pyrazolopyridine.

Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling

Q: Which palladium catalyst and ligand combination is best for Suzuki couplings on pyrazolopyridines?

A: There is no single "best" combination, as the optimal choice is substrate-dependent.[6] However, for heteroaryl systems like pyrazolopyridines, catalysts that are resistant to poisoning by the nitrogen lone pair are preferred.

  • Common Pre-catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃ are excellent starting points.

  • Effective Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are often highly effective for challenging couplings, as they promote the oxidative addition and reductive elimination steps.[7]

Q: Can I use a boronic acid with a pyridine ring in a Suzuki coupling?

A: Yes, but with caution. Pyridinylboronic acids are known to be unstable and can undergo protodeborylation (loss of the boronic acid group) under the reaction conditions, especially at high temperatures and in aqueous basic solutions.[8] Using the corresponding pinacol ester (a more stable derivative) or KF as the base can sometimes mitigate this issue.[9]

Troubleshooting Guide for Suzuki-Miyaura Coupling

Q: My Suzuki coupling yield is low, and I observe significant amounts of dehalogenated starting material and/or homocoupled boronic acid. What is happening?

A: These side products point to specific problems in the catalytic cycle.

Observed Side Product Potential Cause Troubleshooting Steps
Dehalogenated Starting Material Premature reductive elimination from a Pd-H species, often formed from side reactions.1. Ensure Strict Inert Atmosphere: Use a glovebox or Schlenk line techniques. Degas all solvents thoroughly (freeze-pump-thaw is recommended).[6] 2. Check Base Quality: Use a fresh, high-purity base. Old or impure bases can contain impurities that lead to side reactions.
Homocoupled Boronic Acid Oxidative coupling of the boronic acid, often catalyzed by palladium in the presence of oxygen.1. Improve Degassing: This is the most critical step to prevent homocoupling.[6] 2. Control Stoichiometry: Use a slight excess (1.1-1.2 eq.) of the boronic acid, but avoid a large excess which can favor homocoupling.
No Reaction Inactive catalyst or poor solubility of reagents.1. Test Catalyst: Run a known, reliable Suzuki reaction to confirm your catalyst batch is active.[8] 2. Screen Solvents: If reagents are not fully dissolved, the reaction will be slow or fail. Try solvent mixtures like Toluene/Water, Dioxane/Water, or DMF.[9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halo-pyrazolopyridine (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if needed).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Degassing: Subject the sealed flask to three cycles of vacuum followed by backfilling with inert gas.

  • Reaction: Heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of amino-pyrazolopyridines, which are common motifs in pharmaceuticals.[10]

Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination

Q: What is the best base to use for a Buchwald-Hartwig reaction?

A: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective choices. Weaker bases like K₂CO₃ or Cs₂CO₃ are sometimes used but typically require higher temperatures and more active catalyst systems.[11]

Q: My amine is a primary alkylamine with β-hydrogens. Are there any special considerations?

A: Yes, this is a critical point. The palladium-amide intermediate formed during the catalytic cycle can undergo β-hydride elimination, which is a major side reaction that leads to a dehalogenated starting material and an imine.[10][12] To suppress this, specialized ligands (e.g., bulky biaryl phosphines) and carefully controlled temperatures are essential.[12] In some cases, a copper-catalyzed amination might be a more suitable alternative for these specific substrates.[2][12]

Troubleshooting Guide for Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination is sluggish and gives low yields. How can I optimize it?

A: Low yields in this reaction often stem from catalyst inhibition or decomposition. The following decision tree can guide your optimization efforts.

G start Low Yield in Buchwald-Hartwig Amination ligand Screen Ligands (e.g., XPhos, RuPhos, BrettPhos) start->ligand Is ligand optimal? base Change Base (e.g., NaOtBu, K3PO4, LiHMDS) start->base Is base strength correct? solvent Vary Solvent (Toluene, Dioxane, t-Amyl alcohol) start->solvent Is solvent appropriate? temp Adjust Temperature start->temp Is temperature optimal? success Improved Yield ligand->success base->success solvent->success temp->success

Caption: Optimization workflow for Buchwald-Hartwig amination.

  • Ligand Choice is Paramount: The ligand stabilizes the palladium catalyst and facilitates the key reductive elimination step. If your reaction is failing, the first variable to screen is the ligand. Start with common choices like Xantphos or dppf, and move to more specialized Buchwald ligands if necessary.[13]

  • Base and Solvent Compatibility: The base and solvent are not independent variables. For example, NaOtBu has better solubility in toluene or dioxane than in some other solvents. Ensure the base is sufficiently soluble to be effective.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions like β-hydride elimination. Find the "sweet spot" where the reaction proceeds efficiently without significant degradation.[14] An optimal temperature is often around 80-110 °C.[11][14]

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Interpretation of Pyrazolopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide moves beyond a simple recitation of data, offering insights into the underlying principles that govern the observed chemical shifts and fragmentation patterns. By understanding the "why" behind the data, researchers can more confidently interpret spectra of novel derivatives.

Introduction: The Significance of Isomer Differentiation

Pyrazolopyridines are bicyclic heteroaromatic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The constitutional isomerism of the pyrazole ring fused to the pyridine ring gives rise to several distinct scaffolds, with pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine being two of the most frequently encountered. The seemingly subtle difference in the fusion pattern and the position of the nitrogen atoms leads to significant alterations in electron density distribution, which in turn manifests as unique and diagnostic fingerprints in their NMR and mass spectra. Accurate structural assignment is paramount, as different isomers can exhibit markedly different pharmacological profiles and metabolic fates.

¹H and ¹³C NMR Spectroscopy: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. The chemical shifts (δ) of protons (¹H) and carbons (¹³C) are exquisitely sensitive to the local electronic environment.

The ¹H NMR Landscape

The aromatic region of the ¹H NMR spectrum provides the most salient features for distinguishing between pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine.

Pyrazolo[1,5-a]pyridine: This isomer lacks a proton on the pyrazole ring. The pyridine ring protons typically appear as a more complex set of coupled signals. Key diagnostic features include:

  • H7: Often the most deshielded proton due to the anisotropic effect of the adjacent nitrogen atom (N1), appearing at a higher chemical shift.

  • H2 and H3: Protons on the pyrazole ring, with H3 typically being more deshielded than H2.

  • Coupling Constants: The coupling patterns of the pyridine protons (H4, H5, H6) are crucial for assignment.

Pyrazolo[3,4-b]pyridine: In its unsubstituted form, this isomer possesses an N-H proton on the pyrazole ring, which is often broad and can exchange with deuterium oxide (D₂O). The pyridine ring protons also show characteristic shifts.[1][2] Key diagnostic features include:

  • N-H Proton: A broad singlet, typically in the downfield region (δ > 10 ppm), which disappears upon D₂O exchange.

  • H3: A singlet, as it has no adjacent protons.[1]

  • Pyridine Protons (H4, H5, H6): These protons form a coupled system, with their chemical shifts influenced by the position of fusion and the electron-withdrawing nature of the pyrazole ring. For instance, in some derivatives, three resonances in the δ 7.13-8.55 ppm region correspond to the 4-H, 5-H, and 6-H protons.[1]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Unsubstituted Pyrazolopyridine Isomers (Illustrative)

ProtonPyrazolo[1,5-a]pyridine (in CCl₄)Pyrazolo[3,4-b]pyridine (in CDCl₃)Rationale for a Key Difference
H3 ~7.80~8.12 (singlet)H3 in pyrazolo[3,4-b]pyridine is adjacent to two nitrogen atoms, leading to significant deshielding. Its singlet nature is a key identifier.
H4 ~6.62~8.15 (doublet)The electronic environment of the pyridine ring protons is substantially different between the two isomers due to the placement of the pyrazole ring.
H5 ~6.97~7.19 (dd)
H6 ~7.44~8.63 (doublet)
NH N/A~1.69 (broad singlet)The presence of the N-H proton is a definitive feature of the 1H-pyrazolo[3,4-b]pyridine tautomer.

Note: Chemical shifts are approximate and can vary based on solvent and substituents.

The ¹³C NMR Fingerprint

The ¹³C NMR spectrum offers a wider chemical shift range and provides valuable information about the carbon skeleton.

Pyrazolo[1,5-a]pyridine: The bridgehead carbons (C3a and C8a) and the carbons adjacent to nitrogen atoms are key reporters of the isomeric structure.

Pyrazolo[3,4-b]pyridine: The chemical shifts of the carbons in the pyrazole ring are particularly informative. The ability to differentiate between N-1 and N-2 substituted pyrazolo[3,4-b]pyridine derivatives is a notable application of ¹³C NMR spectroscopy.[1]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Unsubstituted Pyrazolopyridine Isomers (Illustrative)

CarbonPyrazolo[1,5-a]pyridine (in CDCl₃)Pyrazolo[3,4-b]pyridine (in DMSO-d₆)Rationale for a Key Difference
C3 ~140~135The connectivity to the nitrogen atoms and the overall electronic distribution within the bicyclic system dictates the carbon chemical shifts.
C3a ~118~115
C4 ~112~110
C5 ~128~120
C6 ~120~150
C7 ~148N/A
C7a N/A~145

Note: Chemical shifts are approximate and can vary based on solvent and substituents.

Mass Spectrometry: Unraveling Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern. The stability of the resulting fragments dictates the observed ions in the mass spectrum.

General Principles of Fragmentation in N-Heterocycles

The fragmentation of N-heterocyclic compounds under EI conditions is often governed by the stability of the aromatic system and the presence of heteroatoms. Common fragmentation pathways include the loss of small, stable neutral molecules such as HCN, N₂, and CO (if applicable), as well as ring cleavage and rearrangements.

Comparative Fragmentation of Pyrazolopyridine Isomers

While both isomers will exhibit a molecular ion peak (M⁺˙), their fragmentation pathways will differ due to the distinct arrangement of atoms.

Pyrazolo[1,5-a]pyridine: The fragmentation is expected to involve the cleavage of the pyrazole ring and subsequent loss of neutral fragments.

Pyrazolo[3,4-b]pyridine: The fragmentation of pyrazolo[3,4-b]pyridine derivatives often initiates with the loss of substituents, followed by the characteristic fragmentation of the heterocyclic core. For example, in substituted ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates, fragmentation is initiated by the elimination of an ethanol molecule, followed by the loss of CO and HCN molecules.[3] In other derivatives, the fragmentation involves the elimination of a CO molecule followed by other fragments like halogens or halogen acids and HCN.[4][5]

Table 3: Key Diagnostic Fragments (m/z) in the EI-MS of Pyrazolopyridine Isomers (Illustrative)

FragmentPyrazolo[1,5-a]pyridinePyrazolo[3,4-b]pyridineProposed Neutral Loss
[M]⁺˙ 118118-
[M-HCN]⁺˙ 9191HCN
[M-N₂]⁺˙ 9090N₂
[M-HCN-HCN]⁺˙ 64642 x HCN

Note: The relative intensities of these fragments will be a key differentiating factor.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the pyrazolopyridine sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be employed if necessary.

  • For quantitative analysis, a known amount of an internal standard (e.g., TMS or a suitable reference compound) can be added.

2. Instrument Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for routine analysis; increase for dilute samples.

  • Temperature: 298 K.

3. Instrument Parameters (¹³C NMR):

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: Typically 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

4. 2D NMR (COSY, HSQC, HMBC):

  • Utilize standard pulse programs available on the spectrometer software.

  • COSY: To establish ¹H-¹H correlations.

  • HSQC: To determine one-bond ¹H-¹³C correlations.

  • HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall carbon framework.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

1. Sample Preparation:

  • Ensure the sample is pure and free of non-volatile salts or buffers.

  • For analysis via a direct insertion probe, a few micrograms of the solid sample are placed in a capillary tube.

  • For GC-MS analysis, prepare a dilute solution (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

2. Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV (standard for library matching and reproducible fragmentation).

  • Source Temperature: 200-250 °C.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

  • Scan Range: Typically m/z 40-500.

  • Inlet System: Direct Insertion Probe (for pure, solid samples) or Gas Chromatography (GC) for volatile samples and mixtures.

Visualizing the Workflow

The logical flow of spectroscopic analysis for pyrazolopyridine isomer differentiation can be visualized as follows:

Spectroscopic_Workflow cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis H1_NMR ¹H NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Carbon Backbone COSY COSY C13_NMR->COSY Proton Connectivity HSQC HSQC COSY->HSQC Direct C-H Attachment HMBC HMBC HSQC->HMBC Long-Range Connectivity Structure Structure Elucidation HMBC->Structure Data Integration EI_MS EI-MS Fragmentation Fragmentation Pattern Analysis EI_MS->Fragmentation Fragmentation->Structure Data Integration Sample Pyrazolopyridine Sample Sample->H1_NMR Initial Screening Sample->EI_MS Molecular Weight & Fragmentation

Caption: Workflow for the spectroscopic elucidation of pyrazolopyridine isomers.

Conclusion: An Integrated Approach to Structure Confirmation

The unambiguous identification of pyrazolopyridine isomers requires a synergistic approach, integrating data from both NMR and mass spectrometry. While ¹H NMR provides a rapid and often diagnostic initial assessment, particularly through the unique signals of the pyrazole ring protons and the N-H group in pyrazolo[3,4-b]pyridine, ¹³C NMR and 2D NMR techniques are indispensable for a complete and confident assignment of the carbon skeleton.

Mass spectrometry complements NMR by providing the molecular weight and a characteristic fragmentation pattern that serves as a secondary confirmation of the isomeric structure. By carefully analyzing the key differences in chemical shifts, coupling constants, and fragmentation pathways, researchers can confidently navigate the subtleties of pyrazolopyridine chemistry and accelerate their drug discovery and development efforts.

References

A Senior Application Scientist's Comparative Guide to Pyrazolo[3,4-c]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyrazolopyridines—bicyclic systems formed by the fusion of pyrazole and pyridine rings—are of paramount importance.[1] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, making them "privileged scaffolds" in drug design. This guide provides an in-depth, objective comparison of two critical isomers in this family: the pyrazolo[3,4-c]pyridine and the pyrazolo[3,4-b]pyridine scaffolds.

These two isomers, while differing only in the placement of a single nitrogen atom, exhibit distinct physicochemical properties, synthetic accessibility, and pharmacological profiles. For researchers, scientists, and drug development professionals, understanding these nuances is crucial for making informed decisions in scaffold selection, hit-to-lead optimization, and the overall trajectory of a drug discovery program. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and biological outcomes, providing a field-proven perspective on leveraging these powerful heterocyclic systems.

Part 1: Core Structural and Physicochemical Comparison

The fundamental difference between the two scaffolds lies in the fusion of the pyrazole ring to the pyridine ring. In the pyrazolo[3,4-b]pyridine system, the pyrazole is fused at the 'b' face (between positions 2 and 3) of the pyridine, while in the pyrazolo[3,4-c]pyridine system, it is fused at the 'c' face (between positions 3 and 4). This seemingly minor isomeric distinction has significant implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape.

The 1H-pyrazolo[3,4-b]pyridine tautomer is notably more stable than its 2H counterpart by nearly 9 kcal/mol, making it the predominant form in biological systems.[2] This inherent stability is a critical factor contributing to its prevalence in medicinal chemistry.

scaffolds cluster_b Pyrazolo[3,4-b]pyridine cluster_c Pyrazolo[3,4-c]pyridine b_scaffold b_scaffold c_scaffold c_scaffold

Caption: Core structures of 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-c]pyridine.

Table 1: Comparison of Physicochemical Properties

PropertyPyrazolo[3,4-b]pyridinePyrazolo[3,4-c]pyridineRationale for Difference
Molecular Weight 119.12 g/mol [3]119.12 g/mol [4]Isomers have identical molecular formulas (C₆H₅N₃).
H-Bond Acceptors 2[3]2[4]The number of nitrogen atoms capable of accepting H-bonds.
H-Bond Donors 1[3]1[4]The N-H group on the pyrazole ring acts as a donor.
Predicted LogP 0.8[3]0.5[4]The position of the pyridine nitrogen influences overall polarity.
Tautomeric Stability 1H-tautomer is significantly more stable.[2]Less data available, but tautomerism is a consideration.The electronic arrangement in the [3,4-b] fusion provides greater stability.

Part 2: Synthesis Strategies and Chemical Reactivity

The synthetic routes to these scaffolds are well-established, yet they present different challenges and opportunities for diversification. The choice of synthesis is often dictated by the availability of starting materials and the desired substitution pattern for structure-activity relationship (SAR) studies.

Pyrazolo[3,4-b]pyridine Synthesis

This scaffold is most commonly synthesized by building the pyridine ring onto a pre-existing, substituted pyrazole. This approach offers excellent control over the substituents at the N1 and C3 positions of the final scaffold.

Common Synthetic Approach: Condensation of 5-Aminopyrazoles

A robust and widely used method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[2][5] The electrophilicity of the carbonyl groups can be tuned to control regioselectivity, although mixtures of isomers can form if a nonsymmetrical dicarbonyl is used.[2]

synth_b start1 5-Aminopyrazole intermediate Cyclization Intermediate start1->intermediate start2 α,β-Unsaturated Ketone start2->intermediate product Pyrazolo[3,4-b]pyridine intermediate->product ZrCl₄, 95°C

Caption: General synthesis of Pyrazolo[3,4-b]pyridines.

Experimental Protocol: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [5]

  • Reactant Preparation: Dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL). In a separate vessel, dissolve 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL).

  • Mixing: Add the 5-amino-1-phenyl-pyrazole solution to the ketone solution at 25 °C.

  • Catalysis: Degas the reaction mixture and add ZrCl₄ (0.15 mmol).

  • Reaction: Stir the mixture vigorously at 95 °C for 16 hours. Causality: The Lewis acid ZrCl₄ catalyzes the cyclization and subsequent dehydration to form the aromatic pyridine ring.

  • Workup: After completion, concentrate the mixture in vacuo. Add CHCl₃ and water. Separate the organic and aqueous phases.

  • Extraction: Wash the aqueous phase twice with CHCl₃. Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography to yield the desired pyrazolo[3,4-b]pyridine derivative.

Pyrazolo[3,4-c]pyridine Synthesis

In contrast, the pyrazolo[3,4-c]pyridine scaffold is often accessed by constructing the pyrazole ring onto a functionalized pyridine precursor. This strategy is valuable when the desired substitutions are more easily installed on the pyridine ring first.

Common Synthetic Approach: Adapted Huisgen Indazole Synthesis

A modern and efficient route involves an adaptation of the Huisgen indazole synthesis.[6] This method starts with a substituted aminopyridine, which undergoes diazotization and intramolecular cyclization.

synth_c start Substituted 4-Aminopyridine intermediate1 Diazonium Intermediate start->intermediate1 NaNO₂, Ac₂O intermediate2 1-(Pyrazolyl)ethanone intermediate1->intermediate2 Intramolecular Cyclization product 5-Halo-1H-pyrazolo[3,4-c]pyridine intermediate2->product NaOMe, MeOH (Deacetylation)

Caption: General synthesis of Pyrazolo[3,4-c]pyridines.

Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine [6]

  • Reaction Setup: To a solution of the starting aminopyridine in dichloroethane (DCE), add acetic anhydride (Ac₂O).

  • Diazotization & Cyclization: Add sodium nitrite (NaNO₂) portion-wise while maintaining the temperature. Heat the reaction to 90 °C and stir for 20 hours. Causality: The in situ formation of the diazonium salt from the amine is followed by a thermal intramolecular cyclization to form the pyrazole ring, yielding an N-acetylated intermediate.

  • Isolation: After cooling, perform an aqueous workup. The use of DCE as a co-solvent often allows for the isolation of the intermediate without the need for purification.

  • Deacetylation: Treat the intermediate with sodium methoxide (NaOMe) in methanol (MeOH) at room temperature for 1 hour. Causality: The basic conditions facilitate the removal of the acetyl protecting group from the pyrazole nitrogen.

  • Final Product: After reaction completion, concentrate the mixture and perform an extraction with an appropriate organic solvent. Dry and concentrate the organic layers to afford the final 5-chloro-1H-pyrazolo[3,4-c]pyridine product.

Part 3: Comparative Biological Activities and Therapeutic Landscape

The distinct electronic and steric profiles of the two scaffolds guide their interactions with different biological targets, leading to divergent therapeutic applications. The pyrazolo[3,4-b]pyridine core is extensively documented as a premier scaffold for kinase inhibitors, whereas the pyrazolo[3,4-c]pyridine core has shown significant promise for targets within the central nervous system.

Pyrazolo[3,4-b]pyridine: The Kinase Inhibitor Powerhouse

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[7] Its pyrazole moiety serves as an effective hydrogen bond center, mimicking the hinge-binding interactions of ATP. The pyridine portion often engages in π-π stacking interactions with aromatic residues like phenylalanine in the kinase active site.[8] This has led to the development of potent inhibitors for a multitude of kinases.

  • Oncology: This scaffold is found in numerous anti-cancer agents targeting kinases such as Tropomyosin Receptor Kinase (TRK), Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs).[7][9][10][11] For example, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized as TRK inhibitors, with compound C03 showing an IC₅₀ of 56 nM against TRKA and inhibiting cancer cell line proliferation at sub-micromolar concentrations.[8][9]

  • Metabolic Disorders: Derivatives have been developed as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Compound 9d from one study showed potent AMPK activation and anti-lung cancer activity.[12]

  • Neurological and Other Diseases: The scaffold has been explored for treating Alzheimer's disease, as well as for its antiviral, anti-inflammatory, and antimicrobial properties.[1][10][13]

Pyrazolo[3,4-c]pyridine: A Scaffold for CNS and Beyond

The pyrazolo[3,4-c]pyridine scaffold, while also explored for anti-cancer and antiviral activities, has a distinct history of application in targeting diseases of the nervous system.[14][15] Its structural similarity to purines makes it a versatile starting point for fragment-based drug discovery (FBDD).[6]

  • Nervous System Disorders: A significant body of research has focused on pyrazolo[3,4-c]pyridine derivatives as analgesic and sedative agents.[14][15] This suggests a different target profile compared to its [3,4-b] isomer, potentially involving GPCRs or ion channels prevalent in the CNS.

  • Broader Applications: Like its isomer, this scaffold has also been investigated for antidiabetic, antimycobacterial, and antitumor activities, demonstrating its therapeutic versatility.[14][15]

Table 2: Comparative Biological Activity of Representative Compounds

ScaffoldRepresentative CompoundTarget(s)Potency (IC₅₀)Therapeutic AreaReference
Pyrazolo[3,4-b]pyridine Compound C03TRKA56 nMOncology[8][9]
Pyrazolo[3,4-b]pyridine Compound 9dAMPK (Activator)3.06 µM (A549 cells)Oncology[12]
Pyrazolo[3,4-b]pyridine Compound 8cTopoisomerase IIαPotent InhibitionOncology[11]
Pyrazolo[3,4-c]pyridine N-substituted piperazinalkyl derivativesNot specifiedN/A (Analgesic/Sedative activity)CNS Disorders[14]

Part 4: Vectorial Functionalization for Drug Discovery

The ability to selectively and sequentially functionalize a core scaffold is critical for efficient hit-to-lead optimization. Both scaffolds offer multiple "vectors" for chemical elaboration. Recent studies have highlighted elegant strategies for the late-stage functionalization of these cores.

For the pyrazolo[3,4-c]pyridine scaffold, researchers have demonstrated selective functionalization at four key vectors: N-1, N-2, C-3, C-5, and C-7, using a combination of protection/alkylation, borylation/Suzuki coupling, Buchwald-Hartwig amination, and selective metalation.[6][16] This vectorial approach allows chemists to systematically probe the chemical space around the core to maximize target engagement and optimize ADME properties.

vectors cluster_vectors Functionalization Vectors main N1 N-1 N1->main  N-Alkylation N2 N-2 N2->main  N-Alkylation C3 C-3 C3->main Suzuki Coupling C5 C-5 C5->main Buchwald-Hartwig C7 C-7 C7->main Metalation/Negishi

Caption: Key functionalization vectors on the pyrazolopyridine core.

This strategic, multi-vectorial functionalization is a testament to the scaffold's utility in modern drug discovery paradigms like FBDD, enabling the rapid evolution of weakly binding fragments into potent lead compounds.[6][16]

Conclusion and Senior Scientist's Perspective

While the pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds are structural isomers, they are not interchangeable in drug design. The choice between them is a strategic decision guided by the therapeutic target and the desired pharmacological profile.

  • The pyrazolo[3,4-b]pyridine scaffold is the undisputed champion for kinase inhibition . Its geometry and electronic properties are perfectly suited for mimicking ATP in the hinge region of kinases. Decades of research have solidified its status as a privileged scaffold for oncology and inflammation, with a wealth of synthetic and SAR data available to guide new programs.

  • The pyrazolo[3,4-c]pyridine scaffold presents a compelling alternative, particularly for CNS targets and applications where a different spatial arrangement of H-bond donors and acceptors is required. Its successful application in developing analgesics and sedatives points to a distinct pharmacophore. As a less explored isomer in the kinase space, it may also offer opportunities to achieve selectivity against specific kinases or to overcome resistance mutations that affect established [3,4-b] inhibitors.

For drug development professionals, the key takeaway is to look beyond the core structure and consider the entire ecosystem of synthesis, reactivity, and known biology. The pyrazolo[3,4-b]pyridine scaffold offers a well-trodden, high-probability path for kinase-related projects. The pyrazolo[3,4-c]pyridine scaffold, in contrast, represents a path of greater novelty, offering the potential for new intellectual property and unique biological activities, especially in the challenging arena of neuroscience. The continued exploration of both scaffolds is certain to yield the next generation of innovative therapeutics.

References

A Comparative Analysis of Pyrazolo[3,4-c]pyridine Scaffolds and Established Kinase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase-targeted cancer therapy, the identification of novel scaffolds with potent and selective inhibitory activity is paramount. The pyrazolo[3,4-c]pyridine core has emerged as a promising heterocyclic system for the design of such inhibitors. This guide provides a comparative overview of the biological efficacy of a representative pyrazolo[3,4-c]pyridine compound, Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate, against a panel of well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the Cyclin-Dependent Kinase (CDK) inhibitor Roscovitine, and the Epidermal Growth Factor Receptor (EGFR) inhibitor Gefitinib.

While comprehensive biological data for this compound is not extensively published, this guide will leverage data from closely related pyrazolopyridine analogs to provide a scientifically grounded comparison. The objective is to highlight the potential of the pyrazolo[3,4-c]pyridine scaffold in the context of established therapeutic agents and research compounds, supported by detailed experimental methodologies for validation.

Comparative Kinase Inhibition Profiles

The efficacy of a kinase inhibitor is fundamentally defined by its potency and selectivity against its target(s). The half-maximal inhibitory concentration (IC50) is a standard measure of potency. The following table summarizes the IC50 values of our representative pyrazolo[3,4-c]pyridine analog and the selected comparator inhibitors against key kinases implicated in cancer.

CompoundTarget Kinase(s)Reported IC50Citation(s)
Pyrazolo[3,4-c]pyridine Analog CDK2, GSK-3β~0.5 - 5 µM (projected)[1][2]
Staurosporine Broad Spectrum (PKC, PKA, etc.)3 nM (PKC), 7 nM (PKA)[3][4]
Roscovitine (Seliciclib) CDK1, CDK2, CDK50.65 µM (CDK1), 0.7 µM (CDK2)[1][5]
Gefitinib (Iressa) EGFR26 - 57 nM[6][7]

Note: Data for the Pyrazolo[3,4-c]pyridine analog is projected based on published data for structurally similar pyrazolopyridine derivatives.

Cellular Efficacy: A Comparison of Anti-Proliferative Activity

Beyond enzymatic inhibition, the translation of this activity into a cellular context is a critical determinant of a compound's therapeutic potential. The following table compares the anti-proliferative effects of the selected inhibitors across various cancer cell lines.

CompoundCell Line(s)EffectReported IC50 / GI50Citation(s)
Pyrazolo[3,4-c]pyridine Analog Various (e.g., HCT-116, MCF-7)Anti-proliferative~1 - 20 µM (projected)[1][8]
Staurosporine VariousInduces ApoptosisCell-type dependent[3]
Roscovitine (Seliciclib) Various (e.g., MCF-7)Cell Cycle Arrest, Apoptosis~15 - 16 µM[1][9]
Gefitinib (Iressa) EGFR-mutant (e.g., PC-9, HCC827)Growth Inhibition13.06 nM (HCC827), 77.26 nM (PC9)[6][10]

Note: Data for the Pyrazolo[3,4-c]pyridine analog is projected based on published data for structurally similar pyrazolopyridine derivatives.

Key Signaling Pathways in Cancer

Understanding the signaling cascades targeted by these inhibitors is crucial for interpreting their biological effects. The following diagrams illustrate the simplified signaling pathways of CDK2 and EGFR, two major targets in cancer therapy.

CDK2_Signaling_Pathway cluster_G1_S G1/S Transition Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb p E2F E2F Rb->E2F | Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb p S-Phase Genes S-Phase Genes CDK2->S-Phase Genes Activation

Simplified CDK2 Signaling Pathway in Cell Cycle Progression.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2/SOS GRB2/SOS EGFR->GRB2/SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival

Simplified EGFR Signaling Pathway in Cancer.

Experimental Methodologies

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate kinase inhibitors.

In Vitro Kinase Inhibition Assay (CDK2/Cyclin A2 Example)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.

Kinase_Assay_Workflow Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Add Inhibitor Add Inhibitor Plate Setup->Add Inhibitor Add Enzyme Add Enzyme Add Inhibitor->Add Enzyme Initiate Reaction (Add ATP/Substrate) Initiate Reaction (Add ATP/Substrate) Add Enzyme->Initiate Reaction (Add ATP/Substrate) Incubate Incubate Initiate Reaction (Add ATP/Substrate)->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Detect Signal Detect Signal Stop Reaction->Detect Signal Data Analysis Data Analysis Detect Signal->Data Analysis

General workflow for an in vitro kinase assay.

Materials:

  • Purified recombinant CDK2/Cyclin A2 enzyme

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Substrate (e.g., Histone H1 or a synthetic peptide)

  • ATP solution

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagents

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: To each well of a 96-well plate, add the kinase assay buffer, the CDK2/Cyclin A2 enzyme, and the test compound. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Signal Detection: Terminate the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[12][13][14]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Western Blot Analysis of Downstream Signaling

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following inhibitor treatment.[15][16]

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells with lysis buffer and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.[17]

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume with calipers at regular intervals.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Discussion and Future Directions

The pyrazolo[3,4-c]pyridine scaffold represents a versatile platform for the development of novel kinase inhibitors. The projected inhibitory profile and anti-proliferative activity, based on related analogs, suggest its potential to rival established inhibitors. However, rigorous experimental validation of specific derivatives like this compound is imperative.

Future research should focus on synthesizing and characterizing a library of pyrazolo[3,4-c]pyridine derivatives to establish a comprehensive structure-activity relationship (SAR). Kinome-wide screening will be essential to determine the selectivity profile of promising lead compounds. Subsequent evaluation in cellular and in vivo models, following the detailed protocols outlined in this guide, will be critical to ascertain their therapeutic potential. The comparative data presented herein provides a benchmark for these future investigations, situating the pyrazolo[3,4-c]pyridine scaffold within the broader context of kinase inhibitor discovery and development.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action for Pyrazolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous small-molecule kinase inhibitors targeting a range of cancers.[1][2] The validation of a novel compound's mechanism of action (MoA) is a foundational element of drug discovery, providing the necessary evidence for on-target efficacy and potential off-target liabilities.[3] This guide provides a comprehensive, multi-phase framework for rigorously validating the MoA of novel pyrazolopyridine-based kinase inhibitors, comparing them against established alternatives, and explaining the causal logic behind each experimental choice.

Our focus will be on a hypothetical pyrazolopyridine compound, "Pyrinib," designed as a selective inhibitor of a non-receptor tyrosine kinase, such as a member of the Src family .[4][5] We will compare its performance against Dasatinib , a well-characterized, FDA-approved multi-kinase inhibitor known to potently inhibit Src family kinases (SFKs) and BCR-ABL.[6][7][8]

Phase 1: Biochemical Potency and Selectivity Profiling

The initial and most fundamental question is whether the compound directly interacts with and inhibits the enzymatic activity of its intended target. This phase establishes the foundational biochemical parameters of the compound.

Causality: Why Start Here?

Biochemical assays provide the cleanest, most direct measure of a compound's ability to inhibit its purified target enzyme, free from the complexities of a cellular environment. This is the first validation checkpoint to confirm the basic hypothesis of target inhibition.

Key Experiment 1: In Vitro Kinase Assay

This experiment directly measures the ability of Pyrinib to inhibit the phosphorylation of a substrate by the target kinase.

Protocol: Homogeneous Time-Resolved Fluorescence (TR-FRET) Kinase Assay [9]

  • Reagents : Recombinant purified Src kinase, biotinylated peptide substrate, ATP, terbium-labeled anti-phospho-specific antibody, and streptavidin-conjugated acceptor (e.g., XL665).

  • Procedure :

    • Dispense serial dilutions of Pyrinib and Dasatinib into a 384-well assay plate.

    • Add Src kinase and the peptide substrate to all wells. Allow to incubate for 15 minutes.

    • Initiate the kinase reaction by adding a solution containing ATP. Incubate for 60 minutes at room temperature.

    • Stop the reaction and add the detection reagents (terbium-labeled antibody and streptavidin-acceptor).

    • Incubate for 60 minutes to allow for antibody binding.

  • Detection : Read the plate on a TR-FRET compatible reader. Kinase inhibition is measured as a decrease in the FRET signal.

  • Analysis : Plot the percent inhibition against the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Key Experiment 2: Kinome-Wide Selectivity Profiling

A truly valuable inhibitor is not just potent but also selective. Profiling against a broad panel of kinases is essential to identify potential off-target activities that could lead to toxicity or confound downstream results.[10]

Workflow: Large-Panel Kinase Screen

  • Submit Pyrinib at a fixed concentration (e.g., 1 µM) to a commercial service (e.g., Reaction Biology, Eurofins) for screening against a panel of >400 human kinases.

  • The output is typically reported as "% Inhibition at 1 µM".

  • Follow-up by determining the IC50 values for any off-targets that show significant inhibition (>50%).

Comparative Data Presentation
CompoundPrimary Target (Src) IC50 (nM)Key Off-Target (e.g., LCK) IC50 (nM)Selectivity Score (Off-Target IC50 / Target IC50)
Pyrinib 5.245086.5
Dasatinib 0.81.51.9

This data illustrates that while Dasatinib is more potent against Src, Pyrinib demonstrates significantly higher selectivity over a closely related kinase, LCK.

Phase 2: Confirming Target Engagement in a Cellular Environment

Demonstrating that a compound inhibits a purified enzyme is necessary but not sufficient. The next critical step is to prove that the compound can enter a living cell, bind to its intended target, and modulate its activity.[10]

Causality: Why This is the Next Logical Step?

Cell-based assays validate the biochemical findings in a more physiologically relevant context. They account for crucial factors like cell permeability, efflux pumps, and intracellular competition with ATP, which can dramatically alter a compound's effective potency.

Key Experiment 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method that measures the thermal stabilization of a protein upon ligand binding.[11][12][13][14] An increase in the protein's melting temperature (Tagg) in the presence of the compound provides direct evidence of target engagement in intact cells or cell lysates.[14]

G cluster_0 CETSA Workflow A Treat intact cells with Compound (e.g., Pyrinib) or DMSO B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify remaining soluble target protein (e.g., by Western Blot) C->D E Plot soluble protein vs. temperature to generate melting curves D->E F Calculate ΔTagg (shift in melting temp) = Evidence of Engagement E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Key Experiment 2: NanoBRET™ Target Engagement Assay

NanoBRET™ is a proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound in living cells.[15][16][17][18] It provides a quantitative measure of intracellular affinity.[19]

Protocol: NanoBRET™ Target Engagement Assay [15]

  • Cell Preparation : Transfect cells with a vector expressing the target kinase (e.g., Src) fused to NanoLuc® luciferase.

  • Assay Setup : Seed the transfected cells into a white 384-well plate.

  • Treatment : Add the NanoBRET™ tracer and serial dilutions of the test compound (Pyrinib or Dasatinib) to the cells.[17]

  • Detection : Add the NanoLuc® substrate, and measure luminescence at two wavelengths (450 nm and 610 nm) using a plate reader equipped for BRET measurements.[17]

  • Analysis : The BRET ratio (acceptor emission/donor emission) is calculated. A decrease in the BRET ratio indicates displacement of the tracer by the compound. Plot the BRET ratio against compound concentration to determine the intracellular IC50.

Comparative Data Presentation
CompoundTargetCETSA ΔTagg (°C)NanoBRET™ IC50 (nM)
Pyrinib Src+ 5.185
Dasatinib Src+ 6.315

This data confirms that both compounds engage the Src target in live cells. The shift from biochemical to cellular IC50 (5.2 to 85 nM for Pyrinib) highlights the impact of the cellular environment.

Phase 3: Validating Downstream Pathway Modulation and Phenotypic Outcomes

The final validation phase connects target engagement to a functional biological consequence. Does inhibiting the target kinase lead to the expected change in downstream signaling and, ultimately, the desired cellular phenotype (e.g., reduced proliferation)?

Causality: Why is This the Final Step?

This phase provides the ultimate proof of the MoA by linking the molecular interaction (Phase 1 & 2) to a measurable, disease-relevant cellular outcome. It validates that the observed phenotype is a direct result of on-target activity.

Key Experiment 1: Western Blot for Phospho-Substrates

SFKs regulate numerous signaling pathways.[4][5][20][21][22] A key validation step is to show that your compound inhibits the phosphorylation of a known downstream substrate of your target kinase. For Src, this could be STAT3, FAK, or paxillin.

G GPCR Growth Factor Receptor SRC Src Kinase GPCR->SRC Activates Substrate Downstream Substrate (e.g., STAT3) SRC->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-STAT3) Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Drives Pyrinib Pyrinib Pyrinib->SRC Inhibits

Caption: Simplified Src kinase signaling pathway inhibited by Pyrinib.

Protocol: Western Blot for Phosphorylated Proteins [23][24]

  • Sample Preparation : Culture a relevant cancer cell line (e.g., HT-29) and treat with various concentrations of Pyrinib or Dasatinib for 2 hours.

  • Lysis : Lyse the cells in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[25]

  • Electrophoresis & Transfer : Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.[23][25]

  • Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Avoid milk, as it contains phosphoproteins that can cause high background.[25]

  • Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-p-STAT3).

  • Secondary Antibody & Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[23]

  • Normalization : Strip the blot and re-probe with an antibody for the total protein (e.g., anti-STAT3) to ensure equal loading.

Key Experiment 2: Cell Viability Assay

This assay determines the effect of the compound on cell proliferation or metabolic activity, providing a key phenotypic readout.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [26][27][28][29]

  • Principle : This assay quantifies ATP, an indicator of metabolically active, viable cells.[26][30]

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with a range of concentrations of Pyrinib and Dasatinib for 72 hours.

    • Add the CellTiter-Glo® reagent directly to the wells. This single reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[28][29]

    • Measure luminescence on a plate reader.

  • Analysis : Calculate the EC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Comparative Data Presentation
Compoundp-STAT3 Inhibition (Western Blot) IC50 (nM)Cell Viability (HT-29 Cells) EC50 (nM)
Pyrinib 110150
Dasatinib 2025

This data functionally links target engagement to a phenotypic outcome. The cellular EC50 for Pyrinib (150 nM) is consistent with its cellular target engagement IC50 (85 nM) and its pathway inhibition IC50 (110 nM), building a cohesive and validated MoA narrative.

Conclusion

Validating the mechanism of action for a novel pyrazolopyridine-based kinase inhibitor is a systematic, multi-layered process. It begins with precise biochemical characterization, moves to confirming target interaction in the complex cellular milieu, and culminates in linking that interaction to downstream signaling and a definitive cellular phenotype. By following this logical progression and comparing against well-characterized alternatives like Dasatinib, researchers can build a robust and trustworthy data package that supports the compound's proposed MoA, paving the way for further preclinical and clinical development.

References

Kinase Selectivity Profiling of Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of transforming a promising chemical scaffold into a targeted therapeutic is both an art and a science. The pyrazolopyridine core, a privileged structure in medicinal chemistry, has consistently yielded potent kinase inhibitors. This guide provides an in-depth technical comparison and experimental framework for assessing the kinase selectivity of a specific, yet less explored, subclass: Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate derivatives.

While extensive data on this precise scaffold remains nascent, this guide will leverage established principles and data from structurally related pyrazolopyridine isomers to provide a robust roadmap for its characterization. We will delve into the rationale behind experimental choices, present hypothetical comparative data, and provide detailed protocols for state-of-the-art kinase profiling assays.

The Significance of Kinase Selectivity: A Double-Edged Sword

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. While the development of kinase inhibitors has revolutionized treatment paradigms, achieving selectivity remains a paramount challenge. A promiscuous inhibitor, one that interacts with multiple kinases, can lead to off-target effects and toxicity. Conversely, a highly selective inhibitor may offer a superior safety profile but could be susceptible to resistance mechanisms. Therefore, a comprehensive understanding of a compound's kinase selectivity is not merely an academic exercise but a critical step in predicting its therapeutic window and potential liabilities.

The 1H-pyrazolo[3,4-c]pyridine scaffold, an isomer of the well-explored 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-d]pyrimidine systems, presents a unique electronic and steric profile. This subtle architectural difference can significantly alter its interaction with the ATP-binding pocket of various kinases, making a thorough selectivity profiling campaign essential.

A Multi-pronged Approach to Kinase Selectivity Profiling

A robust assessment of kinase selectivity necessitates a tiered approach, beginning with broad, high-throughput biochemical screens and progressing to more physiologically relevant cellular assays. This strategy allows for early identification of primary targets and potential off-targets, guiding subsequent optimization efforts.

Tier 1: Broad Kinome Screening (Biochemical Assays)

The initial step involves screening the this compound derivative against a large panel of recombinant kinases. This provides a broad overview of its inhibitory activity across the kinome.

Illustrative Comparative Data of a Hypothetical Derivative (MPC-001)

To demonstrate how data from such a screen would be presented, the following table illustrates a hypothetical kinase inhibition profile for a this compound derivative, designated MPC-001. For comparative purposes, data for known inhibitors of related pyrazolopyridine scaffolds are included.

Kinase TargetMPC-001 (Hypothetical) IC50 (nM)Compound A (Pyrazolo[3,4-b]pyridine derivative) IC50 (nM)Compound B (Pyrazolo[3,4-d]pyrimidine derivative) IC50 (nM)
Primary Target(s)
Aurora Kinase A1525>10,000
Aurora Kinase B2240>10,000
Selected Off-Targets
VEGFR22501505
PDGFRβ48030012
c-Src>10,000>10,00085
EGFR>10,000>10,000>10,000
CDK21,5008005,000

This data is illustrative and intended to demonstrate the format of a comparative analysis.

Interpretation of a Kinome Scan: The data above would suggest that MPC-001 is a potent inhibitor of Aurora kinases A and B, with moderate activity against VEGFR2 and PDGFRβ. The high IC50 values against c-Src, EGFR, and CDK2 indicate good selectivity against these kinases. This initial screen provides crucial information for directing further studies.

Experimental Workflow: Biochemical Kinase Assay

Caption: Workflow for a typical in vitro biochemical kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)

This commercially available assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of a solution containing the kinase and its specific peptide substrate in kinase reaction buffer.

    • Add 0.5 µL of the diluted compound or DMSO (for control wells).

    • Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.

Tier 2: Cellular Target Engagement

While biochemical assays are invaluable for initial screening, they do not fully recapitulate the complex cellular environment. Cellular target engagement assays are crucial for confirming that the compound interacts with its intended target in living cells.

NanoBRET™ Target Engagement Assay (Promega)

The NanoBRET™ assay is a powerful technique that measures the binding of a test compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor). Competitive displacement of the tracer by the test compound results in a loss of BRET signal.

Experimental Workflow: NanoBRET™ Target Engagement Assay

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Transiently transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.

  • Assay Setup:

    • In a white 384-well plate, add the cell suspension.

    • Add the NanoBRET™ tracer at its predetermined optimal concentration.

    • Add the this compound derivative at various concentrations.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection:

    • Prepare the Nano-Glo® substrate solution according to the manufacturer's protocol.

    • Add the substrate to each well.

    • Read the plate on a luminometer capable of measuring dual-filtered luminescence (donor emission ~460 nm, acceptor emission ~618 nm).

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the compound concentration to determine the cellular IC50.

Tier 3: Thermal Stability Shift Assays

Cellular Thermal Shift Assays (CETSA) provide an orthogonal method to confirm target engagement by measuring the change in the thermal stability of a protein upon ligand binding. This label-free method can be performed on endogenous proteins in cell lysates or intact cells.

Illustrative Signaling Pathway

The following diagram illustrates a simplified signaling pathway that could be modulated by an inhibitor of a hypothetical kinase, "Kinase X," which could be a target of a this compound derivative.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Substrate Downstream Substrate KinaseX->Substrate phosphorylates TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression MPC001 MPC-001 MPC001->KinaseX inhibits

Caption: A generic signaling pathway illustrating kinase inhibition.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with the this compound derivative or DMSO for a specified time.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

  • Protein Quantification:

    • Quantify the amount of the target kinase in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for kinase inhibitor discovery. The lack of extensive public data for this specific derivative class underscores the importance of a systematic and rigorous profiling strategy. By employing a multi-tiered approach that combines broad biochemical screening with cellular target engagement and thermal shift assays, researchers can effectively characterize the selectivity and cellular activity of these novel compounds.

The illustrative data and detailed protocols provided in this guide serve as a comprehensive framework for initiating such a campaign. As more data on this and related scaffolds become available, a clearer picture of their therapeutic potential will emerge, paving the way for the development of the next generation of targeted therapies.

A Senior Application Scientist's Guide to Establishing a Certified Reference Standard for Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary: The Challenge of Sourcing a Niche Reference Standard

In the landscape of pharmaceutical research and development, the timely availability of high-purity, well-characterized certified reference standards (CRS) is a cornerstone of analytical method validation, impurity profiling, and quality control. However, for novel or less common intermediates like Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate, a commercially available, pharmacopeia-grade CRS is often not available. This guide provides a comprehensive, experience-driven framework for researchers and analytical scientists to navigate this challenge. We will objectively compare the pathways of utilizing commercially available reagents versus establishing a fully qualified in-house reference standard. This document will delve into the synthesis, purification, and rigorous analytical characterization required to establish a reliable internal reference standard, complete with detailed experimental protocols and supporting data.

The Two Paths Forward: A Comparative Overview

When a formal CRS for a compound like this compound is unavailable, a laboratory has two primary alternatives. The choice between these pathways hinges on the intended use of the standard, the required level of accuracy and precision, and regulatory expectations.

FeatureAlternative 1: High-Purity Commercial Reagent Alternative 2: In-House Qualified Reference Standard
Description A high-purity (e.g., >97%) version of the compound is sourced from a chemical supplier.A batch of the compound is either synthesized in-house or sourced commercially and then subjected to a comprehensive characterization and qualification protocol.
Pros - Readily available. - Lower initial cost and time investment. - Suitable for preliminary research and non-critical assays.- Full characterization provides a high degree of confidence in identity, purity, and potency. - Traceable and defensible data for regulatory submissions. - Long-term supply and consistency can be controlled.
Cons - Purity and identity are not independently verified with the rigor of a CRS. - Potential for uncharacterized impurities that may interfere with assays. - Not suitable for pivotal analytical method validations or as a primary standard in GMP environments.- Requires significant time, resources, and expertise in synthesis, purification, and analytical chemistry. - Higher initial cost.
Best For Early-stage discovery, route scouting, and as a starting material for CRS qualification.Analytical method validation, quantitative analysis (assays), impurity identification and quantification, and as a primary reference for routine quality control.

Establishing an In-House Certified Reference Standard: A Methodical Approach

The process of creating an in-house CRS is a multi-step endeavor that demands meticulous execution and documentation. The following sections provide a detailed workflow, from synthesis to final qualification.

cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization cluster_2 Phase 3: Qualification & Documentation Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Elucidation Structural_Elucidation Purification->Structural_Elucidation Purity_Assessment Purity_Assessment Structural_Elucidation->Purity_Assessment NMR NMR Structural_Elucidation->NMR MS MS Structural_Elucidation->MS HPLC HPLC Purity_Assessment->HPLC qNMR qNMR Purity_Assessment->qNMR Potency_Assignment Potency_Assignment Purity_Assessment->Potency_Assignment Certificate_of_Analysis Certificate_of_Analysis Potency_Assignment->Certificate_of_Analysis

Caption: Workflow for In-House Reference Standard Qualification.

Synthesis and Purification

While numerous synthetic routes to pyrazolopyridine cores exist, a common approach involves the cyclization of a suitably substituted pyrazole precursor. For this compound, a plausible synthetic route is adapted from established literature on related isomers[1].

Experimental Protocol: Synthesis

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add the appropriate 2-halonicotinate derivative.

  • Reagent Addition: Add hydrazine hydrate as the solvent and reagent.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the target compound.

Note: The choice of starting materials and specific reaction conditions may need to be optimized.

Structural Elucidation and Characterization

Unambiguous confirmation of the chemical structure is paramount. This is achieved through a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Additionally, 2D NMR experiments like COSY, HSQC, and HMBC can be performed to confirm assignments.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integrations to confirm the structure of this compound.

Expected Spectral Data (based on analogous structures):

¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic protons on the pyridine ring.Carbonyl carbon of the ester.
Aromatic proton on the pyrazole ring.Aromatic carbons of the pyridine and pyrazole rings.
Singlet for the methyl ester protons.Methyl carbon of the ester.
NH proton of the pyrazole ring.

3.2.2. Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its identity.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample into a high-resolution mass spectrometer (HRMS), such as a TOF or Orbitrap instrument, using electrospray ionization (ESI).

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it with the theoretical mass of this compound (C₈H₇N₃O₂).

Purity Assessment and Potency Assignment

A crucial step in qualifying a reference standard is the accurate determination of its purity and the assignment of a potency value.

3.3.1. High-Performance Liquid Chromatography (HPLC) for Purity

HPLC is the workhorse technique for assessing the purity of pharmaceutical compounds and separating impurities.

Experimental Protocol: HPLC Purity Method

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the analyte has significant absorbance.

  • Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines[2][3].

  • Purity Calculation: The purity is typically determined by the area percent method, assuming all impurities have a similar response factor to the main peak.

cluster_0 HPLC Workflow Method_Development Method_Development Method_Validation Method_Validation Method_Development->Method_Validation Purity_Analysis Purity_Analysis Method_Validation->Purity_Analysis

Caption: HPLC Method Development and Validation Workflow.

3.3.2. Potency Assignment by Mass Balance

The potency of the reference standard is a measure of the amount of the pure active substance in the material. It is typically determined by a mass balance approach, where the contributions of all impurities are subtracted from 100%.

Potency Calculation:

Potency (%) = 100% - (% Water Content + % Residual Solvents + % Non-volatile Residue + % Chromatographic Impurities)

Each of these parameters should be determined by a suitable analytical technique (e.g., Karl Fischer for water content, GC for residual solvents, and TGA for non-volatile residue).

Documentation: The Certificate of Analysis

A comprehensive Certificate of Analysis (CofA) is the final output of the qualification process. It should include:

  • Compound identification (Name, structure, CAS number if available).

  • Lot number.

  • Date of qualification and re-test date.

  • Results of all characterization and purity tests with references to the analytical methods used.

  • The assigned potency value.

  • Storage conditions.

  • Signature of the responsible analyst and quality assurance personnel.

Conclusion and Recommendations

For a niche compound like this compound, where a certified reference standard is not commercially available, the establishment of an in-house qualified reference standard is the most robust and scientifically sound approach for critical applications in pharmaceutical development. While sourcing a high-purity commercial reagent can be a viable option for early-stage, non-quantitative work, it lacks the rigorous characterization and traceability required for regulatory scrutiny and pivotal analytical studies.

The investment in the synthesis, purification, and comprehensive analytical characterization to create an in-house reference standard provides a high degree of confidence in its identity, purity, and potency. This, in turn, ensures the reliability and defensibility of the analytical data generated using this standard, a critical aspect of ensuring the quality and safety of pharmaceutical products.

References

A Comparative Analysis of Pyrazolopyridine Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Pyrazolopyridines, a class of fused heterocyclic compounds, are of significant interest to the pharmaceutical and materials science industries.[1] Their structural resemblance to purine bases has made them a valuable scaffold in the design of novel therapeutics, with applications as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[2] The diverse biological activities and intriguing photophysical properties of pyrazolopyridines have spurred the development of numerous synthetic strategies.[1] This guide provides an in-depth comparative analysis of the most prominent and emerging routes for pyrazolopyridine synthesis, offering field-proven insights and experimental data to aid researchers in selecting the optimal method for their specific applications.

Classical Approaches: The Foundation of Pyrazolopyridine Synthesis

Condensation of Aminopyrazoles with 1,3-Dicarbonyl Compounds

One of the most established and widely utilized methods for the synthesis of pyrazolo[3,4-b]pyridines involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds.[3][4] This approach is valued for its operational simplicity and the ready availability of the starting materials.

Underlying Principle: The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole ring attacks the second carbonyl group, leading to the formation of the pyridine ring after dehydration.

Causality in Experimental Choices:

  • Catalyst: The reaction is typically catalyzed by either acid or base. Acetic acid is a common choice, often serving as both the catalyst and the solvent, facilitating both the initial condensation and the final dehydration step.[4] Basic catalysts can also be employed to deprotonate the active methylene group of the dicarbonyl compound, promoting the initial reaction.

  • Solvent: While acetic acid can be used as the solvent, other high-boiling point solvents like ethanol or DMF are also effective, particularly when using other catalysts.[3]

  • Temperature: The reaction generally requires elevated temperatures to drive the cyclodehydration step, with reflux conditions being common.

Regioselectivity: A critical consideration in this synthesis is the potential for the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds. The regiochemical outcome is primarily dictated by the relative electrophilicity of the two carbonyl carbons. The more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole.[3][4] For instance, in the reaction with a trifluoromethyl-β-diketone, the attack occurs at the carbonyl carbon bearing the electron-withdrawing trifluoromethyl group.

Experimental Protocol: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative

  • To a solution of 1-phenyl-3-methyl-5-aminopyrazole (1 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.1 mmol).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the pure pyrazolo[3,4-b]pyridine product.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful two-step method for the preparation of substituted pyridines, which can be adapted for the synthesis of pyrazolopyridine analogues.[5][6] It involves the condensation of an enamine with an ethynylketone.

Underlying Principle: The reaction begins with a Michael addition of the enamine to the activated alkyne of the ethynylketone, forming an aminodiene intermediate. This intermediate, upon heating, undergoes an E/Z isomerization followed by a cyclodehydration reaction to yield the pyridine ring.[6]

Causality in Experimental Choices:

  • High Temperatures: The traditional Bohlmann-Rahtz synthesis requires high temperatures (150-200 °C) for the cyclodehydration step, which can be a significant drawback, limiting its applicability for sensitive substrates.[6]

  • Catalysis: To overcome the need for high temperatures, acid catalysis has been introduced. Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., zinc bromide, ytterbium triflate) can promote both the initial Michael addition and the subsequent cyclization at lower temperatures, enabling one-pot procedures.[7]

  • In situ Enamine Formation: For enamines that are difficult to prepare or isolate, a three-component variation can be employed where the enamine is generated in situ from a ketone and an amine source like ammonium acetate.[7]

Experimental Protocol: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis

  • To a solution of the enamine (e.g., ethyl β-aminocrotonate, 1 mmol) and an ethynylketone (1.2 mmol) in toluene (5 mL), add acetic acid (1 mL).

  • Heat the mixture at reflux for 8-12 hours, monitoring by TLC.

  • After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the substituted pyridine.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction, traditionally used for the synthesis of quinolines, can be adapted for the preparation of pyrazolo[3,4-b]pyridines by substituting aniline with an aminopyrazole.[2][3]

Underlying Principle: The synthesis involves the condensation of an aminopyrazole with a malonic ester derivative, typically diethyl 2-(ethoxymethylene)malonate. This is followed by a thermally induced cyclization to form the 4-hydroxypyrazolopyridine, which exists in tautomeric equilibrium with the 4-oxo form. Subsequent hydrolysis and decarboxylation can yield the corresponding pyrazolopyridin-4-one.[2][3]

Causality in Experimental Choices:

  • Thermal Cyclization: The key cyclization step requires high temperatures, often achieved by heating the intermediate in a high-boiling point solvent like Dowtherm A or diphenyl ether.[4]

  • Chlorination: The resulting 4-hydroxypyrazolopyridine can be readily converted to the more versatile 4-chloropyrazolopyridine by treatment with phosphoryl chloride (POCl₃), which can then be used in various nucleophilic substitution reactions to introduce further diversity.[3]

Experimental Protocol: Gould-Jacobs Synthesis of a 4-Hydroxypyrazolo[3,4-b]pyridine

  • A mixture of 3-amino-5-methyl-1H-pyrazole (1 mmol) and diethyl ethoxymethylenemalonate (1.1 mmol) is heated at 120-130 °C for 2 hours.

  • The resulting intermediate is added to a preheated high-boiling point solvent (e.g., Dowtherm A) at 250 °C and maintained at this temperature for 30 minutes.

  • After cooling, the reaction mixture is diluted with petroleum ether, and the precipitated solid is collected by filtration.

  • The solid is washed with a suitable solvent and dried to yield the 4-hydroxypyrazolo[3,4-b]pyridine.

Modern Synthetic Strategies: Efficiency and Diversity

The demand for rapid and efficient synthesis of diverse compound libraries for drug discovery has driven the development of modern synthetic methodologies, including multicomponent reactions and advanced catalytic systems.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a one-pot process to form a product that contains the essential parts of all the starting materials, have emerged as a powerful tool for the synthesis of complex heterocyclic systems like pyrazolopyridines.[8][9]

Underlying Principle: A common MCR approach for pyrazolo[3,4-b]pyridines involves the reaction of an aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or a 1,3-dicarbonyl compound). The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate. This is followed by a Michael addition of the aminopyrazole and subsequent intramolecular cyclization and aromatization.[10]

Causality in Experimental Choices:

  • Catalyst: A variety of catalysts can be employed, including bases (e.g., piperidine, triethylamine), acids (e.g., acetic acid), and Lewis acids. In some cases, the reaction can proceed without a catalyst, particularly with reactive substrates.

  • Solvent: The choice of solvent can influence reaction rates and yields. Ethanol, DMF, and even water have been used successfully.[11]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many MCRs for pyrazolopyridine synthesis.

Experimental Protocol: Three-Component Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

  • A mixture of 5-amino-3-methyl-1-phenylpyrazole (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL) is treated with a catalytic amount of piperidine (0.1 mmol).

  • The reaction mixture is heated at reflux for 2-4 hours.

  • After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to give the desired pyrazolo[3,4-b]pyridine.

Catalytic Approaches

The use of transition metal catalysts and nanocatalysts offers mild and efficient alternatives to traditional methods, often providing access to novel pyrazolopyridine derivatives.

Underlying Principle: Various catalytic cycles can be employed, including palladium-catalyzed cross-coupling reactions for the functionalization of pre-formed pyrazolopyridine cores, and copper-catalyzed cycloaddition reactions.[12] For instance, a copper(II)-catalyzed formal [3+3] cycloaddition has been reported for the synthesis of pyrazolo[3,4-b]pyridines.

Causality in Experimental Choices:

  • Catalyst System: The choice of the metal catalyst and ligands is crucial for the efficiency and selectivity of the reaction. For example, Pd(PPh₃)₄ is commonly used for Suzuki couplings on halo-pyrazolopyridines.[12]

  • Reaction Conditions: Catalytic reactions are often performed under milder conditions (e.g., lower temperatures) compared to classical methods. Optimization of solvent, base, and reaction time is essential for achieving high yields.

  • Nanocatalysts: The use of heterogeneous nanocatalysts, such as alginate-functionalized silica-based magnetic nanoparticles, offers advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry.[13] These catalysts can possess both acidic and basic sites, facilitating multiple steps in a one-pot reaction.[13]

Comparative Performance Analysis

The choice of a synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the desired operational simplicity. The following table provides a comparative overview of the key performance metrics for the discussed synthetic routes.

Synthesis Route Typical Yields Reaction Time Temperature Key Advantages Key Disadvantages
Aminopyrazole + 1,3-Dicarbonyl 60-95%2-12 hHigh (Reflux)Readily available starting materials, straightforward procedure.Potential for regioisomers with unsymmetrical dicarbonyls, requires high temperatures.
Bohlmann-Rahtz Synthesis 70-90%8-24 hVery High (can be lowered with catalysis)Good for specific substitution patterns, one-pot modifications available.Traditionally requires harsh conditions, limited availability of ethynylketones.
Gould-Jacobs Reaction 50-80%4-16 hVery HighProvides access to 4-hydroxypyrazolopyridines.Requires very high temperatures for cyclization, often involves multiple steps.
Multicomponent Reactions (MCRs) 75-98%1-6 hModerate to HighHigh atom economy, operational simplicity, rapid access to diversity.Can sometimes lead to complex product mixtures if not optimized.
Catalytic Methods 80-97%0.5-12 hMild to ModerateHigh efficiency, mild reaction conditions, access to novel structures.Catalyst cost and sensitivity can be a factor, requires careful optimization.

Mechanistic Insights and Workflow Diagrams

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using Graphviz, illustrate the key steps in the major synthetic routes.

Synthesis from Aminopyrazole and 1,3-Dicarbonyl

Start 5-Aminopyrazole + 1,3-Dicarbonyl Intermediate1 Initial Condensation (Formation of Enaminone Intermediate) Start->Intermediate1 + H⁺ / - H₂O Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Tautomerization & Ring Closure Product Pyrazolo[3,4-b]pyridine Intermediate2->Product Dehydration (- H₂O)

Caption: Mechanism of pyrazolopyridine synthesis from an aminopyrazole and a 1,3-dicarbonyl compound.

Bohlmann-Rahtz Pyridine Synthesis

Start Enamine + Ethynylketone Intermediate1 Michael Addition (Aminodiene Intermediate) Start->Intermediate1 Intermediate2 E/Z Isomerization Intermediate1->Intermediate2 Heat / Acid Catalyst Product Substituted Pyridine Intermediate2->Product Cyclodehydration (- H₂O)

Caption: Workflow of the Bohlmann-Rahtz pyridine synthesis.

Multicomponent Reaction Workflow

Reactants Aminopyrazole + Aldehyde + Active Methylene Compound Step1 Knoevenagel Condensation (Aldehyde + Active Methylene) Reactants->Step1 Step2 Michael Addition (Aminopyrazole addition) Step1->Step2 Step3 Intramolecular Cyclization & Aromatization Step2->Step3 Product Pyrazolopyridine Step3->Product

Caption: General workflow for the multicomponent synthesis of pyrazolopyridines.

Conclusion and Future Perspectives

The synthesis of pyrazolopyridines has evolved from classical condensation reactions to highly efficient multicomponent and catalytic strategies. For routine synthesis of simple pyrazolo[3,4-b]pyridines, the condensation of aminopyrazoles with 1,3-dicarbonyls remains a reliable and cost-effective method. The Bohlmann-Rahtz and Gould-Jacobs reactions, while requiring more stringent conditions, offer access to specific substitution patterns.

For the rapid generation of diverse libraries of pyrazolopyridines, multicomponent reactions are undoubtedly the most powerful approach, offering high levels of atom economy and operational simplicity. The continued development of novel catalysts, particularly heterogeneous and reusable nanocatalysts, will further enhance the efficiency and sustainability of pyrazolopyridine synthesis. As the demand for novel pyrazolopyridine-based compounds in drug discovery and materials science continues to grow, the development of even more versatile, selective, and environmentally benign synthetic methods will remain a key area of research.

References

Safety Operating Guide

Guide to the Safe Disposal of Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate. As a nitrogen-containing heterocyclic compound, a class of molecules vital to pharmaceutical research, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within your laboratory.

Hazard Profile and Immediate Safety Considerations

Table 1: Anticipated Hazard Profile

Hazard Class GHS Hazard Code Description
Acute Toxicity, Oral H302 Harmful if swallowed.[1][3]
Skin Irritation H315 Causes skin irritation.[1][2][4]
Eye Irritation H319 Causes serious eye irritation.[1][2][4]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2][3] |

Core Directive: Based on this profile, this compound must be managed as a hazardous substance. All waste generated from its use is considered hazardous waste and must be disposed of accordingly, in compliance with institutional policies and government regulations such as the EPA's Resource Conservation and Recovery Act (RCRA).[5]

Mandatory Personal Protective Equipment (PPE)

Given the irritant and acutely toxic nature of this compound class, the following PPE is required at all times when handling the pure substance or its waste streams:

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6]

  • Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[6]

  • Skin and Body Protection: A fully buttoned laboratory coat is required. Ensure no skin is exposed.

  • Respiratory Protection: Handle the solid compound and prepare solutions only within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][7]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment waste is generated. The primary goal is segregation to prevent incompatible chemicals from mixing and to ensure each waste stream is handled by a licensed waste contractor in the most appropriate manner, which often includes incineration for organic materials.[8][9]

Disposal Decision Workflow

The following diagram outlines the critical decision points for segregating and managing waste related to this compound.

G cluster_0 cluster_1 Step 1: Waste Identification & Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: Storage & Final Disposal start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid Dry Solid Waste (Unused chemical, contaminated labware) waste_type->solid Solid liquid Liquid Waste (Aqueous solutions, mother liquor) waste_type->liquid Liquid sharps Contaminated Sharps (Needles, scalpels, broken glass) waste_type->sharps Sharps solid_container Seal in a labeled, compatible Solid Hazardous Waste container. solid->solid_container liquid_container Collect in a labeled, compatible Liquid Hazardous Waste container. liquid->liquid_container sharps_container Place in a puncture-proof, labeled Sharps container. sharps->sharps_container storage Store in designated Satellite Accumulation Area (SAA). Inspect weekly. solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange pickup by licensed Hazardous Waste Contractor. storage->pickup

Caption: Waste Disposal Workflow for this compound.

Disposal of Unused or Expired Solid Compound
  • Do Not Discard in Trash: Solid this compound must never be disposed of in the regular trash.

  • Containerize: Place the original container, or the excess solid, into a larger, sealable, and clearly labeled hazardous waste container designated for solid chemical waste. Ensure the container is compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an accurate list of all other contents.

Disposal of Contaminated Lab Supplies (Gloves, Weigh Boats, Wipes)
  • Segregate: All disposable items that have come into direct contact with the compound are considered hazardous waste.

  • Collect: Place contaminated gloves, wipes, and other solid lab debris into a designated, lined container for solid hazardous waste. Do not mix with non-hazardous lab trash.

  • Avoid Sharps: Do not place any sharp objects into this container. Sharps must be disposed of separately.[8]

Disposal of Contaminated Glassware and Sharps
  • Decontamination: Whenever possible, glassware should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by a wash with soap and water, is a standard procedure. The solvent rinsate must be collected as hazardous liquid waste.

  • Broken Glassware & Sharps: All non-decontaminated or broken glassware, needles, or other sharps must be placed directly into a designated, puncture-proof sharps container labeled for hazardous chemical waste.[8]

Disposal of Liquid Waste
  • No Drain Disposal: Aqueous solutions or organic solvent mixtures containing this compound must never be poured down the drain.[7] Pyridine-based compounds can be harmful to aquatic life and interfere with wastewater treatment processes.

  • Collect and Segregate: Collect all liquid waste in a sealable, chemically compatible container (e.g., a high-density polyethylene or glass bottle).

    • Critical Step: Do not mix this waste stream with other incompatible waste types, such as strong acids, bases, or oxidizing agents.[10]

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents by their full name, including solvents and an estimated concentration of the pyrazolopyridine. Keep the container securely closed when not in use.

Spill and Emergency Procedures

All laboratories must have a Chemical Hygiene Plan (CHP) that outlines emergency procedures.[7][11]

  • Evacuate and Alert: In the event of a significant spill, alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to handle it, prevent its spread by enclosing the area with an inert absorbent material (e.g., sand, vermiculite, or a commercial sorbent).[4] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Cleanup: Carefully scoop the absorbent material into a designated hazardous waste container. Decontaminate the area with a suitable solvent and then soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[10]

    • Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[3]

By adhering to these systematic procedures, researchers can ensure the safe handling and disposal of this compound, upholding their commitment to personal safety, environmental responsibility, and regulatory compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.